molecular formula C9H8N2O2 B182982 2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 709-19-3

2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B182982
CAS No.: 709-19-3
M. Wt: 176.17 g/mol
InChI Key: GZHWABCBKGMLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 709-19-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This benzimidazole derivative serves as a versatile precursor for the synthesis of novel compounds with potent biological activities. Its primary research value lies in the development of antitumor agents. Scientific studies have utilized this core structure to create novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes (e.g., with Cu²⁺, Co²⁺, Zn²⁺), which have demonstrated potent growth-inhibitory effects against a diverse panel of 21 human cancer cell lines . The mechanism of action for these potent compounds has been investigated and is associated with the inhibition of topoisomerase II, a critical enzyme target for many cancer chemotherapeutics . In fact, some of these synthesized compounds inhibit topoisomerase II activity at concentrations ten times lower than the well-known drug etoposide . The benzimidazole moiety is a structural isostere of naturally occurring nucleotides, which allows derivatives to interact effectively with biological targets . This compound is offered for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can leverage its properties for projects in chemical biology, proteomics, and pharmaceutical development.

Properties

IUPAC Name

2-methyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHWABCBKGMLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360609
Record name 2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-19-3
Record name 2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid from o-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid, a key intermediate in pharmaceutical development. The primary synthetic route discussed is the Phillips-Ladenburg condensation, a robust and widely used method for benzimidazole formation. This guide details the reaction mechanism, provides comprehensive experimental protocols, and summarizes relevant quantitative data for researchers in the field.

Introduction

Benzimidazoles are a critical class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is a prominent pharmacophore in medicinal chemistry, found in drugs such as the proton-pump inhibitors omeprazole and lansoprazole, as well as various anthelmintic and anticancer agents. The specific target of this guide, this compound, serves as a valuable building block for more complex molecules.

The most common and efficient method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[1][2] To obtain the desired 5-carboxylic acid functionality on the benzimidazole ring, the synthesis must start with a correspondingly substituted o-phenylenediamine, namely 3,4-diaminobenzoic acid . This guide will focus on the condensation of this substrate with acetic acid.

Reaction Pathway and Mechanism

The synthesis proceeds via the Phillips-Ladenburg condensation reaction. This method involves heating the o-phenylenediamine derivative with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid, or under thermal conditions.[3][4]

The mechanism can be described in three key steps:

  • N-Acylation: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of acetic acid, forming an N-acylated intermediate, N-(2-amino-4-carboxyphenyl)acetamide.

  • Intramolecular Cyclization: The second, unreacted amino group then attacks the amide carbonyl carbon of the same molecule.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic imidazole ring, yielding the final product, this compound.

G cluster_reactants Reactants cluster_process Reaction Steps Reactant1 3,4-Diaminobenzoic Acid Acylation 1. N-Acylation Reactant1->Acylation + Heat/Acid (Phillips Condensation) Reactant2 Acetic Acid Reactant2->Acylation + Heat/Acid (Phillips Condensation) Cyclization 2. Intramolecular Cyclization Acylation->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Product 2-methyl-1H-benzimidazole- 5-carboxylic acid Dehydration->Product

Caption: Phillips-Ladenburg reaction pathway for the target synthesis.

Experimental Protocols

While various methods exist for benzimidazole synthesis, the following protocol is a representative procedure for the preparation of this compound, adapted from established methods for similar benzimidazole syntheses.[5][6][7]

Method: Thermal Condensation in Acidic Medium

  • Reagents and Materials:

    • 3,4-diaminobenzoic acid (1.0 eq)

    • Glacial Acetic Acid (1.5 - 2.0 eq)

    • 4M Hydrochloric Acid

    • 10% Sodium Hydroxide Solution

    • Deionized Water

    • Ethanol (for recrystallization)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Buchner funnel and filter paper

    • Beakers and standard laboratory glassware

  • Procedure:

    • To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (e.g., 15.2 g, 0.1 mol).

    • Add 100 mL of 4M hydrochloric acid and stir the mixture until the solid is mostly dissolved.

    • Add glacial acetic acid (e.g., 9.0 g, 0.15 mol) to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 2-4 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

    • Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution while stirring in an ice bath. Adjust the pH until it is just alkaline (pH 7.5-8.0), which will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product several times with cold deionized water to remove any residual salts.

    • Purify the product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

    • Dry the purified white or off-white solid product in a vacuum oven at 60-70°C.

G start Start mix 1. Mix Reactants (3,4-diaminobenzoic acid, acetic acid, 4M HCl) start->mix reflux 2. Heat to Reflux (100-110°C, 2-4h) mix->reflux cool 3. Cool to Room Temperature reflux->cool neutralize 4. Neutralize (10% NaOH to pH ~8) cool->neutralize filter 5. Filter & Wash (Collect Crude Product) neutralize->filter purify 6. Recrystallize (Ethanol/Water) filter->purify dry 7. Dry Product (Vacuum Oven) purify->dry end End Product dry->end

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The efficiency of benzimidazole synthesis is highly dependent on the specific substrates and reaction conditions. The table below summarizes quantitative data from literature for the synthesis of the parent 2-methyl-1H-benzimidazole and related derivatives, providing a comparative basis for expected outcomes.

Starting DiamineCarboxylic Acid/AldehydeSolvent / CatalystTemperature (°C)Time (h)Yield (%)Reference
o-PhenylenediamineAcetic Acid4N HCl100268[5]
o-PhenylenediamineAcetic AcidWaterReflux0.75-[6]
o-PhenylenediamineVarious Organic AcidsSolvent-free140--[7]
Methyl 3,4-diaminobenzoateAryl AldehydeNitrobenzene150-1551644 (for one derivative)[8]
Methyl 3,4-diaminobenzoateAryl AldehydeDMSO120-1251218-84[8]

Note: Yields are highly variable and depend on the specific aldehyde used in the cited study. The data provides a general range for condensation reactions involving the 3,4-diaminobenzoate core.

Conclusion

The synthesis of this compound is reliably achieved through the Phillips-Ladenburg condensation of 3,4-diaminobenzoic acid and acetic acid. The reaction proceeds through a well-understood mechanism of acylation followed by cyclodehydration. The provided experimental protocol offers a standard, scalable method for laboratory synthesis. By adjusting reaction parameters such as solvent, temperature, and time, researchers can optimize the procedure to achieve high yields of this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. This is attributed to its ability to mimic endogenous purine bases and interact with various biological targets. The presence of a carboxylic acid moiety at the 5-position and a methyl group at the 2-position of the benzimidazole core in this compound imparts specific physicochemical characteristics that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation design.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the known and theoretically estimated properties.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol -
Melting Point >300 °C[1]
pKa Not Experimentally Determined-
logP Not Experimentally Determined-
Aqueous Solubility Not Experimentally Determined-
Solubility in Organic Solvents Soluble in DMSO and DMF[2]

Note: The lack of extensive experimental data highlights the need for further characterization of this compound. The experimental protocols provided in the subsequent sections can be employed to determine these missing values.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be used to determine the key physicochemical properties of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation of 3,4-diaminobenzoic acid with acetic acid, a variant of the Phillips-Ladenburg benzimidazole synthesis.[3][4]

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial Acetic Acid

  • Hydrochloric Acid (4 M)

  • Sodium Hydroxide

  • Activated Charcoal

  • Ethanol

  • Water

Procedure:

  • A mixture of 3,4-diaminobenzoic acid and a slight excess of glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly neutralized with a sodium hydroxide solution to precipitate the crude product.

  • The crude solid is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from an ethanol-water mixture, with the addition of activated charcoal to remove colored impurities.

  • The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. A detailed theoretical and experimental investigation of the vibrational and NMR spectra of this molecule has been reported, providing a strong basis for its characterization.[5]

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=O (carboxylic acid), and C=N (imidazole) stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for formulation and biological testing. A common method for its determination is the shake-flask method.

Procedure:

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a standard method for its determination.[6][7]

Procedure:

  • A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-acetonitrile for compounds with low aqueous solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the pH at the half-equivalence point. Due to the presence of both an acidic carboxylic group and a basic imidazole ring, two pKa values are expected.

logP Determination by Reverse-Phase HPLC

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and overall ADME properties. A common and efficient method for its estimation is by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Procedure:

  • A calibration curve is generated by plotting the logarithm of the retention factor (log k') of a series of standard compounds with known logP values against their logP values.

  • The retention time of this compound is measured under the same chromatographic conditions.

  • The log k' of the compound is calculated from its retention time and the column dead time.

  • The logP of this compound is then determined by interpolating its log k' value onto the calibration curve.

Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[10][11] The anticancer activity of many benzimidazole-containing compounds is often attributed to their ability to inhibit key cellular processes.

While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, research on structurally related compounds suggests several potential mechanisms of action:

  • Topoisomerase Inhibition: Some benzimidazole-5-carboxylic acid derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[12]

  • Microtubule Disruption: Benzimidazole derivatives can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[11]

  • Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

  • Epigenetic Modulation: There is growing evidence that benzimidazole derivatives can act as inhibitors of epigenetic targets such as histone deacetylases (HDACs).[3]

Further investigation is required to pinpoint the precise mechanism of action of this compound and to identify the specific signaling pathways it modulates.

Visualizations

Logical Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination Synthesis Synthesis via Condensation Purification Recrystallization Synthesis->Purification NMR NMR (1H & 13C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Solubility Solubility (Shake-Flask) Purification->Solubility pKa pKa (Potentiometric Titration) Purification->pKa logP logP (RP-HPLC) Purification->logP

Caption: Workflow for the synthesis, purification, and physicochemical characterization of the compound.

General Mechanism of Benzimidazole Anticancer Activity

G Potential Anticancer Mechanisms of Benzimidazoles cluster_targets Cellular Targets cluster_effects Cellular Effects Benzimidazole Benzimidazole Derivative Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Tubulin Tubulin Benzimidazole->Tubulin Kinases Protein Kinases Benzimidazole->Kinases Epigenetic Epigenetic Targets (e.g., HDACs) Benzimidazole->Epigenetic DNADamage DNA Damage Topoisomerase->DNADamage MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption SignalTransduction Altered Signal Transduction Kinases->SignalTransduction GeneExpression Altered Gene Expression Epigenetic->GeneExpression Apoptosis Apoptosis & Cell Cycle Arrest DNADamage->Apoptosis MicrotubuleDisruption->Apoptosis SignalTransduction->Apoptosis GeneExpression->Apoptosis

References

2-methyl-1H-benzimidazole-5-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-methyl-1H-benzimidazole-5-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to be isosteres of natural nucleotides, allowing them to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules and potential therapeutic agents, particularly in the development of novel anticancer and anti-inflammatory drugs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Compound Profile and Properties

The fundamental properties of this compound are summarized below. While widely used in synthesis, detailed analytical data is not always collected by commercial suppliers, who may provide the product for early discovery research with the buyer assuming responsibility for identity and purity confirmation.[4]

PropertyDataReference(s)
CAS Number 709-19-3[4][5][6]
Molecular Formula C₉H₈N₂O₂[4][5][7]
Molecular Weight 176.17 g/mol [5][6][7]
Chemical Structure
alt text
SMILES CC1=NC2=CC(=C(C=C2)C(=O)O)N1
IUPAC Name This compound[4][5]

Synthesis Protocol

The most common and foundational method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[8][9] For this compound, the synthesis involves the condensation of 3,4-diaminobenzoic acid with acetic acid.

Experimental Protocol: Condensation of 3,4-diaminobenzoic acid and Acetic Acid

This protocol is a representative procedure based on established methods for benzimidazole synthesis.[8][9]

  • Reactant Preparation: In a 250 mL round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 equivalent) and glacial acetic acid (1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4 N hydrochloric acid.

  • Reaction: Heat the reaction mixture under reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the cooled mixture into a beaker containing crushed ice and slowly neutralize it with a 10% sodium hydroxide (NaOH) solution until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration, washing the precipitate with cold deionized water.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Below is a workflow diagram illustrating the synthesis process.

G cluster_start Starting Materials node_reactant node_reactant node_process node_process node_product node_product node_analysis node_analysis A 3,4-Diaminobenzoic Acid C Combine Reactants Add Acid Catalyst (e.g., HCl) A->C B Glacial Acetic Acid B->C D Heat under Reflux (4-6 hours) C->D E Cool to Room Temperature D->E K TLC Monitoring D->K Reaction Progress F Neutralize with NaOH & Precipitate E->F G Vacuum Filtration & Wash with Water F->G H Recrystallization (Ethanol/Water) G->H I Dry under Vacuum H->I J Pure 2-methyl-1H-benzimidazole- 5-carboxylic acid I->J

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2] this compound serves as a key building block for creating more complex molecules with tailored therapeutic properties.

As a Synthetic Intermediate

The carboxylic acid and the N-H group of the imidazole ring are reactive sites that allow for further chemical modifications. The compound is used in the synthesis of derivatives, such as hydrazides and Schiff bases, which can then be used to create metal complexes with potential therapeutic value.[10] Its structure is a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Pharmacological Potential

While this specific molecule is primarily a synthetic intermediate, its core structure is associated with numerous pharmacological activities. Research on its derivatives and related compounds has revealed significant potential in several areas:

  • Antitumor Activity: Metal complexes of this compound hydrazide have been synthesized and studied for their antitumor properties. A silver complex of this derivative displayed significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines, with an IC₅₀ value of 2 µM.[10]

  • Antimicrobial Properties: The benzimidazole scaffold is well-known for its antibacterial and antifungal activities.[2][11] Modifications of the core structure often lead to potent antimicrobial agents.

  • Anti-inflammatory Effects: Certain benzimidazole derivatives have been shown to modulate inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs.[2][11]

The relationship between the benzimidazole core and its diverse biological activities is depicted in the diagram below.

G cluster_activities Potential Pharmacological Activities node_core node_core node_compound node_compound node_activity node_activity node_application node_application A Benzimidazole Core B 2-methyl-1H-benzimidazole- 5-carboxylic acid A->B is a derivative of C Synthetic Intermediate (Building Block) B->C serves as a D Antitumor B->D core structure for derivatives with E Anti-inflammatory B->E core structure for derivatives with F Antimicrobial B->F core structure for derivatives with G Antiviral B->G core structure for derivatives with H Analgesic B->H core structure for derivatives with

Caption: Relationship between the benzimidazole core and its pharmacological potential.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and versatile structure make it an essential starting material for the development of novel compounds. The proven broad-spectrum biological activity of the benzimidazole family continues to drive research into new derivatives, with significant potential for discovering next-generation therapeutic agents for a variety of diseases, including cancer and infectious diseases. Further investigation into novel derivatives originating from this compound is a promising avenue for drug discovery.

References

The Ascendant Therapeutic Potential of 2-Methyl-1H-Benzimidazole-5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. This technical guide focuses on the derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid, a core structure that has recently garnered significant attention for its therapeutic promise. This document provides a comprehensive overview of the synthesis, anticancer, and antimicrobial properties of these derivatives. Quantitative biological data are systematically tabulated for comparative analysis. Detailed experimental protocols for key biological assays and synthetic procedures are provided to facilitate reproducibility and further investigation. Furthermore, logical workflows and proposed mechanisms of action are visualized using Graphviz diagrams to offer a clear conceptual framework for researchers in the field of drug discovery and development.

Introduction

Benzimidazole derivatives are integral to a multitude of FDA-approved therapeutics, demonstrating their clinical significance.[1] The inherent structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with a wide array of biological targets, leading to diverse pharmacological effects, including antiulcer, anthelmintic, antiviral, and anticancer activities.[2][3] The this compound scaffold, in particular, offers a versatile platform for chemical modification. The carboxylic acid moiety at the 5-position provides a convenient handle for the synthesis of ester and amide derivatives, enabling the modulation of physicochemical properties and biological activity. The methyl group at the 2-position contributes to the overall lipophilicity and can influence ligand-receptor interactions. This guide delves into the burgeoning research on these specific derivatives, highlighting their potential as next-generation therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[4] A general synthetic pathway is outlined below.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 3,4-diaminobenzoic acid with acetic acid under acidic conditions, often with heating. The resulting core can then be derivatized, for example, by esterification or amidation of the carboxylic acid group.

Example Protocol: Synthesis of this compound

  • A mixture of 3,4-diaminobenzoic acid and an excess of glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Condensation Condensation 3,4-Diaminobenzoic Acid->Condensation Acetic Acid Acetic Acid Acetic Acid->Condensation This compound This compound Condensation->this compound Esterification/Amidation Esterification/Amidation This compound->Esterification/Amidation Derivatives Derivatives Esterification/Amidation->Derivatives

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Silver complex of this compound hydrazideA549 (Human Lung Cancer)2[6]
Silver complex of this compound hydrazideMCF-7 (Human Breast Cancer)2[6]
Benzimidazole-triazole hybrid 5a HepG-23.87 - 8.34[7]
Benzimidazole-triazole hybrid 5a HCT-1163.87 - 8.34[7]
Benzimidazole-triazole hybrid 5a MCF-73.87 - 8.34[7]
Benzimidazole-triazole hybrid 5a HeLa3.87 - 8.34[7]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-11616.82[8]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHT-2920.11[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Proposed Anticancer Mechanism: Topoisomerase II Inhibition

Several benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have shown promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3f Pseudomonas aeruginosa250[9]
Compound 3f Escherichia coli250[9]
Compound 3f Staphylococcus aureus500[9]
Compound 3g Pseudomonas aeruginosa250[9]
Compound 3h Pseudomonas aeruginosa250[9]
Compound 3h Staphylococcus aureus500[9]
Compound 3h Escherichia coli500[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow Prepare Inoculum Prepare Inoculum Inoculate Microplate Inoculate Microplate Prepare Inoculum->Inoculate Microplate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with potent anticancer and antimicrobial activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on expanding the structure-activity relationship (SAR) to design more potent and selective analogs. Investigating the detailed molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial steps towards their potential clinical translation. The versatility of the this compound scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: Potential Therapeutic Applications of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on 2-methyl-1H-benzimidazole-5-carboxylic acid, a key intermediate and a molecule of significant interest for its potential therapeutic applications. While much of the existing research has centered on its derivatives, this document will synthesize the available information to provide a comprehensive overview of the core compound's potential, its synthesis, and the experimental protocols used to evaluate its biological activities. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This bicyclic structure is a privileged pharmacophore due to its ability to mimic natural nucleotides, allowing for interactions with various biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

This compound serves as a crucial building block in the synthesis of more complex and potent therapeutic agents. Its structural features, including the benzimidazole core, a methyl group at the 2-position, and a carboxylic acid group at the 5-position, provide multiple points for chemical modification, enabling the exploration of vast chemical space to optimize biological activity. Although direct and extensive therapeutic evaluation of the parent compound is not widely documented, the consistent and potent activities of its derivatives strongly suggest the inherent therapeutic potential of the this compound core.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid. A common and established method is the Phillips-Ladenburg reaction.

A general synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3,4-diaminobenzoic_acid 3,4-Diaminobenzoic Acid condensation Condensation Reaction 3,4-diaminobenzoic_acid->condensation acetic_acid Acetic Acid acetic_acid->condensation product 2-Methyl-1H-benzimidazole- 5-carboxylic Acid condensation->product

General Synthesis Workflow
Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial acetic acid

  • 4N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Activated charcoal

  • Ethanol

Procedure:

  • A mixture of 3,4-diaminobenzoic acid and an excess of glacial acetic acid is prepared in a round-bottom flask.

  • 4N HCl is added to the mixture to catalyze the reaction.

  • The reaction mixture is refluxed for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and carefully neutralized with a NaOH solution to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • For purification, the crude product can be recrystallized from an appropriate solvent, such as ethanol, often with the addition of activated charcoal to remove colored impurities.

  • The final product, this compound, is collected as a crystalline solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Potential Therapeutic Applications

While comprehensive studies on the standalone therapeutic efficacy of this compound are limited, extensive research on its derivatives highlights several promising areas of application. The core structure is integral to the observed biological activities, suggesting that the parent compound possesses latent or moderate activity in these areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.

3.1.1. PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[2] The inhibition of PARP, particularly PARP-1, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[3] Several benzimidazole-based compounds have been identified as potent PARP inhibitors.[1][4] The benzimidazole-carboxamide moiety is known to mimic the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme.[5]

G DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Apoptosis Apoptosis PARP_Activation->Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival Benzimidazole_Inhibitor Benzimidazole-based PARP Inhibitor Benzimidazole_Inhibitor->PARP_Activation

PARP Inhibition Signaling Pathway

3.1.2. Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair.[6] Inhibition of these enzymes leads to DNA damage and subsequent cell death, making them effective targets for cancer therapy.[7] Certain benzimidazole derivatives have been shown to act as topoisomerase I and II inhibitors.[6][7] The planar benzimidazole ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strand.

G Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase Supercoiled_DNA->Topoisomerase Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA_Damage DNA Damage & Apoptosis Cleavage_Complex->DNA_Damage Benzimidazole_Inhibitor Benzimidazole-based Topoisomerase Inhibitor Benzimidazole_Inhibitor->Cleavage_Complex Stabilizes

Topoisomerase Inhibition Mechanism

Quantitative Data for Anticancer Derivatives:

Compound TypeTargetCell LineIC50 / GI50Reference
2-Aryl-1H-benzimidazole-4-carboxamidesPARP-Ki = 1.6 nM - 15 nM[1]
2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)PARP-1/2C41 (whole cell)Ki = 5 nM, EC50 = 2 nM[8]
Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methaneTopoisomerase IMCF7, A431Cytotoxic[9]
2-(4-chlorophenyl)-5-nitro-1H-benzimidazoleTopoisomerase I-50.98% inhibition at 0.5 µg/mL[5]
N-oxide 2-(4-chlorophenyl)-5-nitrobenzimidazoleTopoisomerase I-65.31% inhibition at 0.5 µg/mL[5]
Anti-inflammatory Activity

Benzimidazole derivatives have been investigated for their anti-inflammatory properties.[10][11] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[10] The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory potential of new chemical entities.[3][12]

Quantitative Data for Anti-inflammatory Derivatives:

Compound TypeAssayModelActivityReference
5-Substituted-1-(phenylsulfonyl)-2-methyl benzimidazolesCarrageenan-induced paw edemaRat37-39.7% reduction in edema[10]
1,2,6-Trisubstituted benzimidazolesCarrageenan-induced paw edemaRatActivity dependent on substitution[10]
Antimicrobial Activity

The benzimidazole scaffold is present in several commercially available antimicrobial and anthelmintic drugs.[13] Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacteria and fungi.[14] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial potency of a compound.[2]

Quantitative Data for Antimicrobial Derivatives:

Compound TypeOrganismMIC (µg/mL)Reference
Pyrazole-attached benzimidazolesS. aureus15.62[14]
Pyrazole-attached benzimidazolesE. coli7.81[14]
Aromatic amidine derivatives of benzimidazole-5-carboxylic acid estersMRSA, MRSE0.39 - 1.56
2-Substituted benzimidazolesMRSA8 - 16[2]

Experimental Protocols

PARP Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • ³H-NAD+

  • DNA (activated with DNase I)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., a derivative of this compound)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, histone H1, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Start the poly(ADP-ribosyl)ation by adding ³H-NAD+.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration.

  • Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Precipitate the radiolabeled protein on a filter paper and wash to remove unincorporated ³H-NAD+.

  • Measure the radioactivity of the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Topoisomerase I Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

  • Human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add human topoisomerase I to initiate the DNA relaxation reaction.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a loading buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The concentration at which 50% inhibition occurs is the IC50 value.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.[3]

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • 1% Carrageenan solution in saline

  • Test compound

  • Vehicle (e.g., saline, DMSO, or Tween 80 solution)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume/thickness of the right hind paw of each animal.

  • Administer the test compound, vehicle, or positive control to the respective groups of animals (e.g., via oral gavage or intraperitoneal injection).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[2]

Materials:

  • Microorganism strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic/antifungal

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by observing the lowest concentration of the test compound at which there is no visible growth (turbidity).

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. While direct therapeutic applications of the core compound itself are not yet extensively documented, the consistent and potent anticancer, anti-inflammatory, and antimicrobial activities of its derivatives strongly underscore its potential. The synthetic accessibility of this compound, coupled with the multiple points for chemical modification, makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into the biological activities of the core compound is warranted and could reveal intrinsic therapeutic properties. This technical guide provides a foundational resource for researchers to explore the promising therapeutic avenues of this compound and its future derivatives.

References

The Antimicrobial Potential of 2-Methyl-1H-benzimidazole-5-carboxylic Acid: A Technical Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial spectrum associated with the benzimidazole scaffold, with a specific focus on the potential of 2-methyl-1H-benzimidazole-5-carboxylic acid. While direct antimicrobial data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on structurally related benzimidazole derivatives to project its likely antimicrobial profile and to provide a framework for its future investigation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.

Benzimidazole derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2][3] The versatile nature of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide array of compounds with diverse pharmacological profiles.[2][4] This document collates quantitative data on the antimicrobial activity of relevant benzimidazole derivatives, details common experimental methodologies, and explores the known mechanisms of action, providing a comprehensive resource for the scientific community.

Projected Antimicrobial Spectrum

Based on the structure-activity relationships established for a multitude of benzimidazole derivatives, it is anticipated that this compound would exhibit activity against a range of microbial pathogens. The presence of a methyl group at the 2-position and a carboxylic acid at the 5-position suggests potential for both antibacterial and antifungal effects.

Antibacterial Activity

Derivatives of benzimidazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.[5] Compounds with substitutions at the 2 and 5/6 positions have been a particular focus of research to enhance their antibacterial potency.[2] For instance, certain 2-substituted benzimidazoles have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Antifungal Activity

The benzimidazole scaffold is a well-established framework for antifungal agents.[3] Many derivatives exhibit potent fungicidal activity, with some demonstrating efficacy comparable or superior to existing antifungal drugs like amphotericin B.[3] The mechanism often involves the disruption of key cellular processes in fungi.[6][7]

Quantitative Antimicrobial Data for Benzimidazole Derivatives

To provide a comparative baseline for the potential activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various structurally related benzimidazole derivatives against a panel of bacteria and fungi.

Compound ClassDerivative TypeTest OrganismMIC (µg/mL)Reference
Benzimidazole Derivatives 2-substituted benzimidazoleS. aureus (MRSA)8 - 16[8]
2-substituted benzimidazoleE. coli> 2[8]
Triaryl BenzimidazolesMDR Staphylococci0.5 - 4[9]
Triaryl BenzimidazolesMDR Enterococci0.5 - 4[9]
Triaryl BenzimidazolesMDR Gram-negative strains16 - 32[9]
N-alkyl-2-phenyl-1H-benzimidazole-5-carboxamidinesS. aureus0.39 - 0.78[10]
N-alkyl-2-phenyl-1H-benzimidazole-5-carboxamidinesMRSA0.39 - 0.78[10]
Benzoxazole Derivatives -S. aureus25 - 50[11]
-Gram-negative bacteria> 200[11]

Experimental Protocols

The determination of the antimicrobial activity of benzimidazole derivatives typically involves standardized methodologies to ensure reproducibility and comparability of results. The following are detailed protocols for common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][12]

1. Preparation of Compound Stock Solution:

  • Due to the often low aqueous solubility of benzimidazole derivatives, a high-concentration stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[8]

  • The final concentration of DMSO in the test wells should not exceed 1% to prevent solvent toxicity to the microorganisms.[8]

2. Preparation of Microtiter Plates:

  • Aseptically add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.[8]

  • Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.[8]

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[8]

3. Inoculum Preparation:

  • From a fresh 18-24 hour old culture, suspend several colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[8]

4. Inoculation and Incubation:

  • Dilute the standardized inoculum and add 100 µL to each well, achieving a final volume of 200 µL.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.

1. Inoculum Preparation and Plating:

  • Prepare a standardized inoculum as described for the broth microdilution method.

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar).

2. Application of Disks:

  • Impregnate sterile paper disks with a known concentration of the benzimidazole compound.

  • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[13]

3. Incubation and Measurement:

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 72 hours for fungi.[13]

  • Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters. The size of the zone is indicative of the compound's activity.[13]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of benzimidazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.

Inhibition of Nucleic Acid Synthesis

Due to their structural similarity to purine nucleosides, benzimidazoles can act as competitive inhibitors of enzymes involved in nucleic acid synthesis.[2] This can disrupt DNA replication and transcription, ultimately leading to cell death.[2]

Disruption of Microbial Cell Division

A primary mechanism of action for many benzimidazole compounds, particularly in fungi, is the inhibition of microtubule polymerization.[7] By binding to β-tubulin, they prevent the formation of the mitotic spindle, which is crucial for cell division.[1][7]

Inhibition of Bacterial Gyrase

Some benzimidazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme that controls DNA topology.[2][9] Inhibition of this enzyme leads to the disruption of DNA replication and repair.[9]

Disruption of Ergosterol Biosynthesis

In fungi, certain benzimidazole derivatives can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] This disruption leads to altered membrane permeability and ultimately cell death.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solution (DMSO) dilution Perform Serial Dilution of Compound in Plate stock->dilution plate Prepare 96-Well Plate (Broth) plate->dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial/Fungal Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read Plate for Visible Growth (Turbidity) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Benzimidazole_MoA cluster_dna Nucleic Acid Synthesis cluster_cell_division Cell Division cluster_membrane Fungal Cell Membrane benzimidazole Benzimidazole Derivative dna_gyrase DNA Gyrase benzimidazole->dna_gyrase Inhibits purine_synthesis Purine Synthesis (Competitive Inhibition) benzimidazole->purine_synthesis Competes with tubulin β-Tubulin benzimidazole->tubulin Binds to ergosterol_pathway Ergosterol Biosynthesis Pathway benzimidazole->ergosterol_pathway Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication purine_synthesis->dna_replication inhibition Inhibition dna_replication->inhibition microtubule Microtubule Polymerization tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle disruption Disruption mitotic_spindle->disruption ergosterol Ergosterol ergosterol_pathway->ergosterol cell_membrane Cell Membrane Integrity ergosterol->cell_membrane cell_membrane->disruption

Caption: Potential Mechanisms of Antimicrobial Action of Benzimidazoles.

Conclusion

References

An In-depth Technical Guide on the Antioxidant Properties of 2-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of pharmacological activities. This technical guide focuses on the antioxidant properties of a specific derivative, 2-methyl-1H-benzimidazole-5-carboxylic acid. While direct quantitative antioxidant data for this particular compound is limited in publicly available literature, this document provides a comprehensive overview of the antioxidant activity of structurally related benzimidazole compounds. This guide includes a summary of quantitative data from various in vitro antioxidant assays, detailed experimental protocols for these assays, and an exploration of the potential antioxidant signaling pathways involved. The information presented aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Benzimidazoles and their Antioxidant Potential

Benzimidazoles are bicyclic heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This structural motif is a key pharmacophore in a variety of clinically used drugs, including proton pump inhibitors, anthelmintics, and antihistamines. The interest in benzimidazole derivatives as antioxidants stems from their ability to scavenge free radicals and modulate oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

The antioxidant activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole core. While some studies suggest that simple 2-alkyl benzimidazoles may not possess direct antioxidant activity, they can act as retarders of metal-catalyzed autoxidation[1]. The introduction of specific functional groups can significantly enhance their radical scavenging capabilities.

Quantitative Antioxidant Activity of Benzimidazole Derivatives

Due to the limited availability of specific antioxidant data for this compound, this section presents a comparative summary of the antioxidant activity of various other benzimidazole derivatives, as determined by common in vitro assays. This data provides a valuable context for predicting the potential antioxidant efficacy of the target compound.

CompoundAssayActivity MetricResultReference StandardReference Standard Result
2-(p-bromophenyl)-1H-benzimidazole derivativeLPO% Inhibition57% at 10⁻³ MBHT65% at 10⁻³ M
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivativesLPO% Inhibition15-57% at 10⁻³ MBHT65% at 10⁻³ M
2a: 2-(3,5-dichlorophenyl)-1H-benzimidazole-1-yl-acetic acid ethyl esterDPPH% Inhibition58%BHT81%
2b: 2-(3,5-dibromophenyl)-1H-benzimidazole-1-yl-acetic acid ethyl esterDPPH% Inhibition41%BHT81%
3a: 2-(2-(3,5-dichlorophenyl)-1H-benzimidazole-1-yl)acetohydrazideDPPH% Inhibition53%BHT81%
3b: 2-(2-(3,5-dibromophenyl)-1H-benzimidazole-1-yl)acetohydrazideDPPH% Inhibition39%BHT81%

LPO: Lipid Peroxidation; DPPH: 2,2-diphenyl-1-picrylhydrazyl; BHT: Butylated hydroxytoluene.

Experimental Protocols for Antioxidant Assays

This section provides detailed methodologies for the most common in vitro assays used to evaluate the antioxidant properties of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compound

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Prepare a stock solution of the test compound and the reference standard in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test compound or standard solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Reference standard (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 10 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Reference standard (e.g., Ferrous sulfate, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 10 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Potential Signaling Pathways in Antioxidant Action

The antioxidant activity of benzimidazole derivatives may not be limited to direct radical scavenging. They may also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS). Some imidazole-containing compounds have been shown to activate the Nrf2 pathway[2].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitin ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1 thiols Benzimidazole Benzimidazole Derivative Benzimidazole->Keap1 Interacts with Keap1 Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription Experimental_Workflow cluster_in_vitro In Vitro Antioxidant Screening cluster_cellular Cell-based Assays cluster_analysis Data Analysis and Interpretation DPPH DPPH Assay ABTS ABTS Assay ROS_measurement Intracellular ROS Measurement (e.g., DCFH-DA assay) DPPH->ROS_measurement Secondary Screening IC50 IC50 / TEAC Calculation DPPH->IC50 FRAP FRAP Assay ABTS->ROS_measurement Secondary Screening ABTS->IC50 LPO Lipid Peroxidation Assay FRAP->ROS_measurement Secondary Screening FRAP->IC50 LPO->ROS_measurement Secondary Screening LPO->IC50 Nrf2_activation Nrf2 Activation Assay (e.g., Western Blot, qPCR) ROS_measurement->Nrf2_activation Mechanistic Studies Mechanism Mechanism of Action Elucidation Nrf2_activation->Mechanism SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism->SAR start Compound Synthesis (2-methyl-1H-benzimidazole- 5-carboxylic acid) start->DPPH Primary Screening start->ABTS Primary Screening start->FRAP Primary Screening start->LPO Primary Screening

References

2-Methyl-1H-benzimidazole-5-carboxylic Acid Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methyl-1H-benzimidazole-5-carboxylic acid and its derivatives as a promising class of enzyme inhibitors. This document consolidates key findings on their synthesis, biological evaluation, and mechanisms of action against various enzymatic targets. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry. Its derivatives, particularly those containing a this compound core, have garnered significant attention due to their diverse biological activities. These compounds have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] A primary mechanism through which these derivatives exert their effects is through the inhibition of specific enzymes involved in various disease pathways. This guide will explore the synthesis, enzyme inhibitory profiles, and experimental methodologies related to these promising compounds.

Synthesis of 2-Methyl-1H-benzimidazole Derivatives

The fundamental synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] For the synthesis of 2-methyl-1H-benzimidazole derivatives, acetic acid or a related precursor is commonly used. The general synthetic scheme is outlined below.

General Synthesis Workflow

Synthesis_Workflow OPD o-Phenylenediamine Condensation Condensation Reaction OPD->Condensation CA Carboxylic Acid Derivative (e.g., Acetic Acid) CA->Condensation Benzimidazole 2-Methyl-1H-benzimidazole Core Formation Condensation->Benzimidazole Purification Purification (Chromatography, Recrystallization) Benzimidazole->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Purified Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 2-methyl-1H-benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole

A representative protocol for the synthesis of 2-methyl-1H-benzimidazole involves the following steps:[3][4]

  • Reaction Setup: A mixture of o-phenylenediamine and a slight excess of glacial acetic acid is prepared in a round-bottom flask.

  • Condensation: The mixture is heated under reflux for a specified period, typically 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After cooling, the reaction mixture is carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide, until a precipitate is formed.

  • Isolation: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and dried.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography to yield the pure 2-methyl-1H-benzimidazole.[3]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][6]

Enzyme Inhibition Profiles

Derivatives of this compound have demonstrated inhibitory activity against a variety of enzymes. The following sections summarize the quantitative data for some of the key targets.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Compound IDModification on Benzimidazole CoreIC50 (µM)Reference
8a-n (general) Varied piperazine-based substitutions3.36 - 10.81[6]
8e Specific piperazine-based substitution3.36[6]
Thiourea (Standard) -22[6]
Hydroxyurea (Standard) -100[6]
Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibitors are widely used as anticancer agents.

Compound IDModification on Benzimidazole-5-carboxylic acidActivityReference
6 1-(pyridinium chloride-2-ylmethyl)Potent growth-inhibitory activity[7]
8 Cobalt(II) complex of compound 6Inhibited topoisomerase II at a concentration 10 times lower than etoposide[7]
Etoposide (Standard) -Standard anticancer agent[7]
α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism. Its inhibition can help in managing postprandial hyperglycemia in diabetic patients.

Compound IDModification on Benzimidazole CoreIC50 (µM)Reference
7a-7j (general) 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives1.10 ± 0.05 to 12.50 ± 0.30[8]
7b Specific phenylacetamide derivative1.20 ± 0.05[8]
7c Specific phenylacetamide derivative1.40 ± 0.10[8]
7i Specific phenylacetamide derivative1.10 ± 0.05[8]
Acarbose (Standard) -1.70 ± 0.10[8]
Neuraminidase Inhibition

Neuraminidase is an enzyme found on the surface of influenza viruses that is essential for viral replication.

Compound IDModification on Benzimidazole Core% InhibitionReference
6f Carboxylic acid moiety15.2[9]
Other Biological Activities

In addition to specific enzyme inhibition, these derivatives have shown broader biological effects.

ActivityCompoundIC50 / LC50 (µg/mL)Reference
Antioxidant 2-methyl-1H-benzimidazole (1)144.84[3]
Cytotoxic 2-methyl-1H-benzimidazole (1)0.42[3]
Antiglycation Fluorophenyl benzimidazole analogs (14)142 - 193 (µM)[1]
Anti-inflammatory B2, B4, B7, B8 derivativesLower than Ibuprofen[10]

Experimental Protocols for Enzyme Inhibition Assays

The determination of enzyme inhibitory activity involves standardized biochemical assays. A general workflow is presented below, followed by a more detailed protocol.

General Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Assay Preparation Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Reaction_Initiation Add Substrate to Initiate Reaction Incubation->Reaction_Initiation Measurement Measure Reaction Rate (e.g., Spectrophotometry) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis Result Inhibitory Potency (IC50) Data_Analysis->Result

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Urease Inhibition Assay (Representative)

This protocol is a representative example for determining the urease inhibitory activity of the synthesized compounds.[6]

  • Reagents and Buffers:

    • Urease enzyme solution (e.g., from Jack beans) prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Urea substrate solution.

    • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

    • Phenol red indicator solution.

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of urease enzyme solution to each well.

    • Add various concentrations of the test compounds to the wells. A control group with no inhibitor and a standard inhibitor (e.g., thiourea) should be included.

    • Pre-incubate the enzyme with the inhibitors for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the urea substrate to all wells.

    • Incubate the plate for a further period to allow the reaction to proceed.

    • The production of ammonia is quantified by measuring the change in absorbance using a spectrophotometer, often with an indicator like phenol red where the color change corresponds to the pH change due to ammonia production.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] * 100

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound derivatives on specific enzymes directly impacts cellular signaling and metabolic pathways.

Inhibition of Topoisomerase II in DNA Replication

Topo_II_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Benzimidazole Derivative DNA_Supercoil Supercoiled DNA Topo_II Topoisomerase II DNA_Supercoil->Topo_II DNA_Cleavage Transient Double-Strand Break Topo_II->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex DNA_Ligation Re-ligation of DNA Strand_Passage->DNA_Ligation Relaxed_DNA Relaxed DNA for Replication DNA_Ligation->Relaxed_DNA Inhibitor Benzimidazole Derivative Inhibitor->Stabilized_Complex Binds to Topo II-DNA complex Apoptosis Cell Cycle Arrest and Apoptosis Stabilized_Complex->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition leading to cell death.

Benzimidazole derivatives that inhibit Topoisomerase II act by stabilizing the covalent complex between the enzyme and DNA.[7] This prevents the re-ligation of the double-strand breaks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis. This mechanism is fundamental to their anticancer activity.

Conclusion

Derivatives of this compound represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The data summarized in this guide highlights their efficacy against a range of enzymes implicated in cancer, infectious diseases, and metabolic disorders. The synthetic accessibility of the benzimidazole scaffold allows for extensive structural modifications, paving the way for the development of next-generation enzyme inhibitors with improved potency and selectivity. Further research, including detailed structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully exploit the therapeutic promise of this chemical class.

References

A Technical Guide to 2-methyl-1H-benzimidazole-5-carboxylic acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1H-benzimidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While the definitive discovery of this specific molecule is not well-documented, its synthesis is rooted in the classical methods of benzimidazole formation developed in the late 19th century. This document details the historical context of benzimidazole synthesis, established experimental protocols for the preparation of this compound, its characterized physicochemical and spectroscopic properties, and a review of the known and potential biological activities of this class of compounds. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Historical Context

The benzimidazole core, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker, who prepared it through the reduction of 2-nitro-4-methylacetanilide.[1] A few years later, Ladenburg synthesized the same molecule by refluxing acetic acid with 3,4-diaminotoluene, establishing a foundational method for benzimidazole synthesis.[1]

The most common and enduring method for preparing benzimidazoles is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2] This versatile reaction allows for the introduction of various substituents onto the benzimidazole ring system.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
CAS Number 709-19-3[4]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in polar solvents like water and alcohols[3]

Detailed spectroscopic analysis has been performed to confirm the structure of this compound.[5]

Spectroscopic Data
FT-IR (cm⁻¹) 3178 (N-H), 2916 (C-H aliphatic), 3062 (C-H aromatic), 1519-1681 (C=N, C=C), 1311 (C-N)
¹H NMR (400 MHz, δ ppm) 7.26 (t, 2H, Benz.), 7.71 (t, 2H, Benz.), 2.45 (s, 1H, N-H), 2.20 (s, 3H, CH₃)
¹³C NMR (δ ppm) Data not explicitly available in the provided search results.
UV (nm) 357

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through the condensation of 3,4-diaminobenzoic acid with acetic acid. This method is an application of the Phillips-Ladenburg reaction.

General Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids

This protocol is a generalized procedure based on the reaction of o-phenylenediamines with carboxylic acids.[6]

Materials and Reagents:

  • o-Phenylenediamine derivative (e.g., 3,4-diaminobenzoic acid) (0.01 mol)

  • Carboxylic acid (e.g., acetic acid) (0.01 mol)

  • Toluene (10 mL)

  • p-Toluenesulfonic acid (p-TSOH) (20 mL)

Procedure:

  • A mixture of the o-phenylenediamine derivative (0.01 mol), the carboxylic acid (0.01 mol), and toluene (10 mL) is prepared in a round-bottom flask.

  • p-Toluenesulfonic acid (20 mL) is added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 2-3 hours.

  • After cooling to room temperature, the product is collected by filtration and dried.

G Reactants 3,4-Diaminobenzoic Acid + Acetic Acid Reaction Reflux (2-3 hours) Reactants->Reaction Add Catalyst p-TSOH, Toluene Catalyst->Reaction Catalyze Workup Cooling and Filtration Reaction->Workup Product 2-methyl-1H-benzimidazole- 5-carboxylic acid Workup->Product Isolate

Synthesis workflow for this compound.

Biological Activities and Potential Signaling Pathways

While extensive biological data for this compound is not available in the public domain, the benzimidazole scaffold is associated with a wide range of pharmacological activities.[7] Derivatives of this core structure have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[8][9]

Metal complexes of this compound hydrazide have been synthesized and evaluated for their antitumor activity. Notably, a silver complex demonstrated cytotoxicity against human lung cancer (A549) and human breast cancer (MCF-7) cell lines with an IC₅₀ value of 2 µM for both.[10] Additionally, certain 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] One derivative exhibited a higher activity than the standard drug benznidazole, with an IC₅₀ of 5 µM.[11]

The mechanisms of action for many benzimidazole derivatives are diverse. In the context of cancer, they have been shown to act as inhibitors of various kinases and to interfere with microtubule polymerization.[1] Based on the activities of related compounds, a hypothetical signaling pathway for the anticancer effects of this compound derivatives could involve the inhibition of key cellular proliferation pathways.

G Benzimidazole Benzimidazole Derivative Kinase Tyrosine Kinase Benzimidazole->Kinase Inhibits Microtubules Tubulin Benzimidazole->Microtubules Inhibits Polymerization Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Microtubules->Proliferation Required for

Hypothetical signaling pathway for benzimidazole derivatives' anticancer activity.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical history rooted in the development of benzimidazole synthesis. While its own biological profile is not extensively characterized, its derivatives show significant promise in medicinal chemistry, particularly in the development of anticancer and antiparasitic agents. The straightforward synthesis and the established importance of the benzimidazole scaffold make this compound a valuable intermediate for further research and drug discovery efforts. Future studies should focus on elucidating the specific biological targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.

References

Solubility Profile of 2-methyl-1H-benzimidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1H-benzimidazole-5-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies for solubility assessment and presents a generalized experimental workflow. This guide is intended to empower researchers to systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives, a critical step in the drug development process.

Introduction

This compound is a heterocyclic organic compound featuring a fused benzene and imidazole ring system. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents with a wide array of biological activities. Understanding the solubility of this compound in various solvents is paramount for its application in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy.

Predicted Solubility

Based on the solubility of structurally related compounds, such as 1H-Benzimidazole-5-carboxylic acid, it can be inferred that this compound is likely to be:

  • Sparingly soluble in water.

  • Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound. This method is based on the shake-flask method, a standard and reliable technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

  • Data Analysis:

    • The determined concentration represents the solubility of this compound in that specific solvent at the given temperature.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Data Presentation

As no specific quantitative data could be retrieved, a template for presenting such data is provided below. Researchers can populate this table with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Phosphate-Buffered Saline (pH 7.4)37
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Excess Solid Compound prep_vial Add to Vial prep_solid->prep_vial prep_solvent Solvent prep_solvent->prep_vial equilibration Shake/Rotate at Constant Temperature (24-72 hours) prep_vial->equilibration sampling Withdraw Supernatant equilibration->sampling filtration Filter (0.22 µm) sampling->filtration analysis Quantify (HPLC/UV-Vis) filtration->analysis result Determine Solubility analysis->result

Figure 1. Experimental workflow for solubility determination.

logical_relationship compound 2-methyl-1H-benzimidazole- 5-carboxylic acid properties Physicochemical Properties compound->properties solubility Solubility properties->solubility application Drug Development Applications solubility->application formulation Formulation application->formulation bioavailability Bioavailability application->bioavailability

Figure 2. Logical relationship of solubility in drug development.

Spectroscopic and Structural Elucidation of 2-Methyl-1H-benzimidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-1H-benzimidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.85s1HN-H
8.16s1HH-4
7.85d1HH-6
7.55d1HH-7
2.59s3HCH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
169.30C=O
153.90C-2
143.90C-7a
136.50C-3a
125.10C-5
123.50C-6
118.80C-4
112.50C-7
14.10CH₃
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3425O-H stretching
3100-2500 (broad)N-H stretching
1695C=O stretching
1625C=N stretching
1540N-H bending
1460C-H bending (CH₃)
1300C-O stretching
820C-H out-of-plane bending
Table 4: Mass Spectrometry Data

A publicly available, experimentally determined mass spectrum for this compound could not be located in the reviewed literature. The theoretical molecular weight of the compound is 176.17 g/mol (for the molecular formula C₉H₈N₂O₂).

Experimental Protocols

The data presented in this guide were obtained using the following methodologies, as described in the primary literature.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. The solvent used was dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum was recorded using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

G cluster_0 This compound cluster_1 ¹H and ¹³C NMR Assignments (in DMSO-d₆) mol mol H4 H-4: 8.16 ppm C-4: 118.80 ppm H6 H-6: 7.85 ppm C-6: 123.50 ppm H7 H-7: 7.55 ppm C-7: 112.50 ppm NH N-H: 12.85 ppm CH3 CH₃: 2.59 ppm C(CH₃): 14.10 ppm COOH C=O: 169.30 ppm C2 C-2: 153.90 ppm C3a C-3a: 136.50 ppm C5 C-5: 125.10 ppm C7a C-7a: 143.90 ppm

Caption: Chemical structure and key NMR assignments for this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

G synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Data Interpretation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation report Technical Guide & Data Reporting structure_elucidation->report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Antineoplastic Potential of 2-Methyl-1H-benzimidazole-5-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of 2-methyl-1H-benzimidazole-5-carboxylic acid analogs as potential antineoplastic agents. The benzimidazole scaffold, due to its structural similarity to purine nucleotides, is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including potent anticancer effects. This document summarizes the available quantitative data on the cytotoxic activity of these compounds, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on Cytotoxic Activity

The antineoplastic potential of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic activity of these compounds. The following tables summarize the available IC50 values for selected analogs.

Table 1: Cytotoxic Activity of 2-(Substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylic Acid Methyl Ester Analogs

CompoundSubstituent (R)Cancer Cell LineGI50 (µM)Reference
2e 5-fluoro-2-hydroxyphenylMCF70.18[1]
MDA-MB-2314.09[1]
MDA-MB-4686.23[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) 5-fluoro-2-hydroxyphenylHepG20.39 µg/mL[2]
Huh70.32 µg/mL[2]

Table 2: Cytotoxic Activity of Other Benzimidazole-5-carboxylic Acid Analogs

CompoundDescriptionCancer Cell LineIC50 (µM)Reference
Silver Complex of this compound hydrazide Silver complexA5492
MCF-72
Compound 1 Chrysin benzimidazole derivativeMFC25.72 ± 3.95
Compound 5a Benzimidazole-triazole hybridHCT-1163.87 - 8.34[2]
HepG23.87 - 8.34[2]
MCF-73.87 - 8.34[2]
HeLa3.87 - 8.34[2]

Experimental Protocols

The evaluation of the antineoplastic potential of this compound analogs involves a series of standardized in vitro assays. The following sections detail the methodologies for these key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole analogs for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This helps to determine if the compounds induce cell cycle arrest.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzimidazole analogs at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Annexin V-FITC Staining

This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the benzimidazole analogs as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: The stained cells are immediately analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism of action for certain this compound analogs and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis signaling_pathway compound Benzimidazole Analog (e.g., MBIC) tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubule Dynamics tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 (Anti-apoptotic) mitotic_arrest->bcl2 Downregulation bax Bax (Pro-apoptotic) mitotic_arrest->bax Upregulation mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The synthesis is based on the well-established Phillips condensation reaction, a reliable method for the formation of the benzimidazole ring system. This protocol outlines the reaction of 3,4-diaminobenzoic acid with glacial acetic acid under acidic conditions. The procedure is straightforward and yields the desired product with good purity. These application notes are intended to guide researchers in the successful synthesis and characterization of this important heterocyclic compound.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a reactive carboxylic acid group and the benzimidazole core allows for diverse functionalization, making it a valuable scaffold in drug discovery programs. The synthesis protocol described herein is a robust and reproducible method suitable for laboratory-scale preparation.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 3,4-diaminobenzoic acid with acetic acid. This reaction, known as the Phillips condensation, proceeds via the initial formation of an N-acyl intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole product.[1]

reaction_scheme cluster_products Products reactant1 3,4-Diaminobenzoic Acid reaction_node + reactant1->reaction_node reactant2 Acetic Acid reactant2->reaction_node product This compound water Water arrow_node reaction_node->arrow_node Reflux in 4M HCl arrow_node->product arrow_node->water

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle hydrochloric acid and sodium hydroxide with care as they are corrosive.

  • Glacial acetic acid is corrosive and has a strong odor.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable building block for applications in medicinal chemistry and materials science. The use of readily available starting materials and straightforward reaction conditions makes this an accessible and efficient synthetic route.

References

Application Notes and Protocols: Purification of 2-Methyl-1H-benzimidazole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1H-benzimidazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. Recrystallization is a fundamental and effective technique for the purification of this solid organic compound. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established methods for analogous benzimidazole derivatives.

Data Presentation

Table 1: Summary of Purification Methods for Benzimidazole Derivatives

Compound NamePurification MethodSolvent(s) UsedReference/Notes
Substituted Benzimidazole DerivativeRecrystallizationEthanolA common solvent for recrystallizing benzimidazole compounds, suggesting its potential utility for the target molecule.[1]
1-Benzyl-2-phenyl-1H-benzimidazoleRecrystallizationEthanolFurther indicates ethanol as a suitable solvent for benzimidazole-type structures.
2-ArylbenzimidazolesNot specifiedNot specifiedGeneral synthesis often followed by crystallization.
2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acidInferred from synthesisNot specifiedAs a solid product, recrystallization is a standard final purification step.

Experimental Protocols

This protocol outlines the general procedure for the recrystallization of this compound. Ethanol is proposed as a suitable solvent based on the purification of structurally related compounds.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

3.2. Recrystallization Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble impurities C Crystallization B->C D Isolation C->D Crystal formation E Drying D->E Filtration F Pure Product E->F

Caption: Experimental workflow for the purification of this compound by recrystallization.

3.3. Step-by-Step Protocol

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol.

    • Gently heat the mixture on a heating mantle or hot plate while stirring.

    • Continue to add small portions of ethanol until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper).

    • Quickly pour the hot solution through the preheated funnel to remove insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Logical Relationships in Purification

The success of recrystallization depends on the interplay between solubility, temperature, and purity.

Logical_Relationships cluster_factors Key Factors cluster_outcomes Purification Outcomes Solvent Solvent Choice Purity Product Purity Solvent->Purity Yield Product Yield Solvent->Yield Temperature Temperature Gradient Temperature->Purity Temperature->Yield Cooling Cooling Rate Cooling->Purity Slow cooling = higher purity

Caption: Logical relationships influencing the outcome of the recrystallization process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.

  • Handle hot glassware with appropriate clamps or tongs.

References

Application Note: 1H NMR Characterization of 2-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities, which include antimicrobial, antiviral, and anticancer properties.[1] Accurate structural elucidation and characterization are paramount for its application in pharmaceutical research. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive protocol for the characterization of this compound using 1H NMR spectroscopy.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds, including 2-methyl-1H-benzimidazole and benzimidazole-5-carboxylic acid. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for each proton in a deuterated dimethyl sulfoxide (DMSO-d6) solvent are summarized in the table below. The use of DMSO-d6 is recommended due to its ability to dissolve the compound and to allow for the observation of exchangeable protons like N-H and O-H.[1]

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH3~2.5Singlet-3H
H-7~7.6Doublet~8.51H
H-6~7.9Doublet of doublets~8.5, ~1.51H
H-4~8.2Doublet~1.51H
N-H~12.5Broad Singlet-1H
COOH~13.0Broad Singlet-1H

Note: The chemical shifts are approximate and can vary slightly depending on the sample concentration and purity.

Experimental Protocol

This section details the methodology for the 1H NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6), 99.8 atom % D

  • NMR tubes (5 mm)

  • Volumetric flask and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Labeling: Clearly label the NMR tube with the sample identification.

SamplePreparation weigh weigh dissolve dissolve weigh->dissolve 5-10 mg vortex vortex dissolve->vortex 0.6-0.7 mL transfer transfer vortex->transfer

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the DMSO-d6 and perform shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Set up the 1H NMR acquisition parameters. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain: An appropriate receiver gain should be set automatically by the instrument.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of about 16 ppm is sufficient to cover the expected proton signals.

  • Acquisition: Start the data acquisition.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the exact chemical shift of each peak.

NMR_Workflow setup setup lock_shim lock_shim setup->lock_shim params params lock_shim->params acquire acquire params->acquire ft ft acquire->ft phase phase ft->phase baseline baseline phase->baseline reference reference baseline->reference integrate integrate reference->integrate

Data Interpretation and Discussion

The predicted 1H NMR spectrum of this compound in DMSO-d6 is expected to show distinct signals corresponding to the methyl, aromatic, N-H, and carboxylic acid protons.

  • Methyl Protons: A singlet peak appearing around 2.5 ppm is characteristic of the methyl group at the C2 position of the benzimidazole ring.

  • Aromatic Protons: The protons on the benzene ring (H-4, H-6, and H-7) will appear in the aromatic region between 7.5 and 8.5 ppm. The electron-withdrawing carboxylic acid group at the C5 position will deshield the adjacent protons, causing them to shift downfield. H-4 is expected to be the most downfield aromatic proton due to its proximity to the carboxylic acid group. The coupling patterns (doublets and a doublet of doublets) will be indicative of the ortho and meta coupling between these protons.

  • N-H and COOH Protons: The N-H proton of the imidazole ring and the O-H proton of the carboxylic acid are both acidic and will appear as broad singlets at very downfield chemical shifts, typically above 12 ppm in DMSO-d6.[1] Their broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.

Conclusion

1H NMR spectroscopy is an essential technique for the structural confirmation of this compound. By following the detailed protocol provided in this application note, researchers can obtain high-quality 1H NMR spectra, enabling unambiguous characterization of this important pharmaceutical building block. The predicted spectral data serves as a valuable reference for the interpretation of experimental results.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays with Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities, including potent anticancer properties.[1][2] These compounds exert their cytotoxic effects through various mechanisms, such as the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[3][4] This document provides detailed application notes and protocols for performing in vitro cytotoxicity assays with benzimidazole derivatives, aimed at researchers, scientists, and drug development professionals. The protocols outlined below are for common assays used to determine the cytotoxic and apoptotic effects of these compounds on cancer cell lines.

Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic activity of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature. The data is presented as IC50 (50% inhibitory concentration) values, the percentage of cells undergoing apoptosis, and the effects on key apoptotic and cell cycle-related proteins.

Table 1: Cytotoxicity of Benzimidazole Derivatives against Various Cancer Cell Lines

Benzimidazole DerivativeCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
FlubendazoleU87 (Glioblastoma)Proliferation AssayNot Specified< 0.26[1]
FlubendazoleU251 (Glioblastoma)Proliferation AssayNot Specified< 0.26[1]
MebendazoleU87 (Glioblastoma)Proliferation AssayNot Specified< 0.26[1]
MebendazoleU251 (Glioblastoma)Proliferation AssayNot Specified< 0.26[1]
FenbendazoleU87 (Glioblastoma)Proliferation AssayNot Specified< 0.26[1]
FenbendazoleU251 (Glioblastoma)Proliferation AssayNot Specified< 0.26[1]
Compound 5 (bromo-derivative)MCF-7 (Breast Cancer)MTT AssayNot Specified17.8 ± 0.24 (µg/mL)[5]
Compound 5 (bromo-derivative)DU-145 (Prostate Cancer)MTT AssayNot Specified10.2 ± 1.4 (µg/mL)[5]
Compound 5 (bromo-derivative)H69AR (Lung Cancer)MTT AssayNot Specified49.9 ± 0.22 (µg/mL)[5]
Compounds C1 and D1T98G, PC3, MCF-7, H69ARMTT AssayNot Specified< 50 (µg/mL)[6]
Compound 8bMDA-MB-231 (Breast Cancer)MTT Assay4812.71[7]
Compound 10hHT29 (Colon Cancer)Growth InhibitionNot SpecifiedPotent GI50[8]

Table 2: Apoptotic and Cell Cycle Effects of Benzimidazole Derivatives

Benzimidazole DerivativeCancer Cell LineEffectQuantitative DataReference
Compound 8bMDA-MB-231 (Breast Cancer)Apoptosis Induction18.93% total apoptotic cells[7]
Compound 8bMDA-MB-231 (Breast Cancer)Gene ExpressionUpregulation of Bax, Caspase-3, -8, -9; Downregulation of Bcl-2[5][7]
FlubendazoleU87, U251 (Glioblastoma)Cell Cycle ArrestG2/M phase arrest[1]
Compound 5 (bromo-derivative)MCF-7, DU-145, H69ARCell Cycle ArrestG2/M phase arrest[5]
Compound 10hHT29 (Colon Cancer)Cell Cycle ArrestG2/M phase arrest[8]
Compounds 4c and 4ePC-3 (Prostate Cancer)Caspase-3 Activation7 to 9-fold increase compared to control[9]
OxibendazoleBreast Cancer CellsApoptosis InductionIncreased Bax expression, decreased Bcl-2 levels[10]
Compound 7bMCF-7 (Breast Cancer)Apoptosis Induction11.03-fold increase in Bax/Bcl-2 ratio[7]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are general guidelines and may require optimization based on the specific benzimidazole derivative, cell line, and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • Benzimidazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the concentration of the benzimidazole derivative.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.

Materials:

  • Benzimidazole derivative stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the benzimidazole derivative.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by a lysis solution provided in the kit).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Benzimidazole derivative stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat them with the benzimidazole derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol. Typically, 5 µL of Annexin V-FITC and 5-10 µL of PI are added to 100 µL of cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Benzimidazole derivative stock solution

  • Selected cancer cell line

  • Cell lysis buffer

  • Commercially available Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the benzimidazole derivative as described for the Annexin V assay.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add a specific amount of cell lysate to each well. Add the caspase-3 substrate from the kit.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer, to allow the caspase-3 to cleave the substrate.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity, often expressed as a fold change relative to untreated control cells.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing of Benzimidazole Derivatives cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Benzimidazole Derivative Preparation treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay caspase_assay Caspase-3 Assay incubation->caspase_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis signaling_pathways Signaling Pathways Targeted by Benzimidazole Derivatives cluster_upstream Upstream Targets cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest benzimidazole Benzimidazole Derivatives egfr EGFR benzimidazole->egfr Inhibition braf BRAF (V600E) benzimidazole->braf Inhibition bcl2_family Bcl-2 Family Regulation benzimidazole->bcl2_family Modulation cell_cycle Cell Cycle Progression benzimidazole->cell_cycle Inhibition pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt mapk RAS-RAF-MEK-ERK Pathway braf->mapk pi3k_akt->bcl2_family mapk->cell_cycle bax Bax (Pro-apoptotic) bcl2_family->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 Downregulation g2m_arrest G2/M Arrest cell_cycle->g2m_arrest caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for 2-methyl-1H-benzimidazole-5-carboxylic acid as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-methyl-1H-benzimidazole-5-carboxylic acid is a versatile heterocyclic ligand. Its structure, featuring a benzimidazole ring and a carboxylic acid group, allows for various coordination modes with metal ions, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs), catalysts, and biologically active compounds. The benzimidazole moiety is a well-known pharmacophore found in numerous clinically used drugs, and its incorporation into metal complexes can enhance therapeutic efficacy. These complexes have shown significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.

Application Notes

Anticancer Activity

Metal complexes derived from benzimidazole-5-carboxylic acid derivatives have demonstrated significant in vitro antitumor activity. While direct studies on this compound complexes are limited in the reviewed literature, extensive research on its hydrazide derivative, this compound hydrazide, provides valuable insights into their potential. Complexes of this closely related ligand with transition metals such as copper, silver, nickel, iron, and manganese have been synthesized and evaluated for their cytotoxic effects.

A noteworthy example is a silver(I) complex with this compound hydrazide, which has shown potent cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines.[1] The mechanism of action for similar benzimidazole-metal complexes is often attributed to their ability to interact with DNA, for instance by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]

Table 1: In Vitro Cytotoxicity of a Silver(I) Complex with this compound hydrazide [1]

CompoundCell LineIC₅₀ (µM)
[Ag(L¹)NO₃(H₂O)] where L¹ = this compound hydrazideA5492
[Ag(L¹)NO₃(H₂O)] where L¹ = this compound hydrazideMCF-72
Antimicrobial Activity

Benzimidazole-based metal complexes are known to possess significant antimicrobial properties. The chelation of a metal ion to a benzimidazole ligand can enhance its antimicrobial activity compared to the free ligand. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membrane of microorganisms. While specific data for this compound complexes is not extensively available, related structures show promising results against various bacterial and fungal strains.

Catalytic Applications

The structural versatility of benzimidazole-based metal complexes makes them suitable candidates for catalysis. They can be employed in various organic transformations, including oxidation, reduction, and coupling reactions.[3] The specific catalytic activity will depend on the choice of the metal center and the coordination environment provided by the ligand.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and characterization of metal complexes with similar benzimidazole-derived ligands.[4] Researchers should optimize these protocols for their specific metal salt and desired complex.

Protocol 1: General Synthesis of Transition Metal Complexes with this compound

Materials:

  • This compound

  • Selected transition metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (1 mmol) in hot ethanol or a mixture of ethanol/DMF (20-30 mL).

  • If the carboxylic acid is to be deprotonated, add a stoichiometric amount of a base like triethylamine and stir for 10-15 minutes.

  • In a separate flask, dissolve the metal salt (0.5 mmol for a 1:2 metal-to-ligand ratio, or 1 mmol for a 1:1 ratio) in a minimal amount of ethanol or water.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

dot

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation L_start Dissolve Ligand in Solvent L_base Add Base (optional) L_start->L_base Mix Mix Solutions L_base->Mix M_start Dissolve Metal Salt in Solvent M_start->Mix Reflux Reflux Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvents Filter->Wash Dry Dry Product Wash->Dry Final_Product Final_Product Dry->Final_Product Characterize

Caption: General workflow for the synthesis of metal complexes.

Protocol 2: Characterization of the Metal Complexes

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.

  • Expected Observations:

    • A shift in the C=O stretching vibration of the carboxylic acid group upon coordination to the metal ion.

    • The appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.[4]

    • A shift in the C=N vibration of the imidazole ring, indicating coordination through the nitrogen atom.

2. UV-Visible Spectroscopy:

  • Dissolve the complexes in a suitable solvent (e.g., DMSO or DMF) and record the electronic spectra in the range of 200-800 nm.

  • Expected Observations:

    • Intra-ligand π→π* and n→π* transitions.

    • Charge transfer bands (Ligand-to-Metal or Metal-to-Ligand).

    • For transition metal complexes, d-d transitions in the visible region, which are indicative of the coordination geometry.

3. ¹H NMR Spectroscopy:

  • Dissolve the ligand and its diamagnetic metal complexes (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Observations:

    • A downfield or upfield shift of the proton signals of the ligand upon complexation.

    • The disappearance of the carboxylic acid proton signal upon deprotonation and coordination.

4. Elemental Analysis:

  • Determine the percentages of carbon, hydrogen, and nitrogen to confirm the empirical formula of the synthesized complexes.

5. Molar Conductance:

  • Measure the molar conductivity of the complexes in a solvent like DMF at a concentration of 10⁻³ M to determine if the anions are inside or outside the coordination sphere.

dot

Ligand_Coordination cluster_ligand This compound cluster_complex Resulting Metal Complex Ligand C₉H₈N₂O₂ M Metal Ion (M) Ligand->M Coordination via Imidazole N and/or Carboxylate O Complex [M(Ligand)n(X)m(H₂O)p] M->Complex

Caption: Possible coordination of the ligand to a metal ion.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized metal complexes dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized complexes (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

Anticancer_Mechanism Complex Benzimidazole-Metal Complex Cell Cancer Cell Complex->Cell DNA_Interaction Interaction with DNA (e.g., Intercalation) Cell->DNA_Interaction Topo_II Topoisomerase II Cell->Topo_II DNA_Damage DNA Damage DNA_Interaction->DNA_Damage Topo_II->DNA_Damage Inhibition Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Caption: A potential mechanism of anticancer action.

References

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds renowned for a broad spectrum of biological activities, including potent antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2][3][4][5] The structural similarity of the benzimidazole core to purine nucleosides enables favorable interactions with various biological targets.[4] A critical step in the preclinical development of novel benzimidazole-based antimicrobial agents is the rigorous evaluation of their efficacy. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of benzimidazole compounds against relevant microbial pathogens.

The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Targeting Microbial Cytoskeletal Proteins

Many benzimidazole compounds exert their antimicrobial effect by targeting tubulin or its bacterial homolog, FtsZ.[6][7] By binding to β-tubulin subunits, these compounds inhibit the polymerization of microtubules, which are essential for various cellular processes, including cell division and maintenance of cell structure.[7][8][9][10] This disruption of the cytoskeleton ultimately leads to microbial cell death.

cluster_0 Benzimidazole Compound cluster_1 Microbial Cell Benzimidazole Benzimidazole Compound BetaTubulin β-Tubulin / FtsZ Benzimidazole->BetaTubulin Binds to Microtubule_Polymerization Microtubule Polymerization BetaTubulin->Microtubule_Polymerization Inhibition of Microtubule_Function Microtubule Function (Cell Division, Structure) Microtubule_Polymerization->Microtubule_Function Disruption of Cell_Death Cell Death Microtubule_Function->Cell_Death Leads to

Caption: Benzimidazole mechanism of action targeting tubulin.

Experimental Protocols

A systematic approach to evaluating antimicrobial efficacy involves a tiered screening process, beginning with the determination of the MIC, followed by the MBC for promising compounds, and finally, a time-kill kinetic study to understand the pharmacodynamics of the agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][11][12] The broth microdilution method is a commonly used technique for determining the MIC of benzimidazole compounds.

Materials:

  • Benzimidazole compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[1]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microbial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Protocol: Broth Microdilution Method

  • Preparation of Benzimidazole Stock Solution: Due to the often low aqueous solubility of benzimidazole derivatives, prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[1]

    • Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[1]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.[1]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. The final DMSO concentration should not exceed 1% to avoid toxicity to the microorganisms.[1]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • Reading and Interpretation: The MIC is the lowest concentration of the benzimidazole compound that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is performed after the MIC has been determined.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile saline or PBS

  • Micropipettes

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[14]

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation: The MBC is the lowest concentration of the benzimidazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]

Time-Kill Kinetics Assay

This assay provides information on the rate of antimicrobial activity and helps to determine whether a compound is bactericidal or bacteriostatic.[15][16][17]

Materials:

  • Benzimidazole compound

  • Bacterial culture in logarithmic growth phase

  • Sterile broth (e.g., CAMHB)

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS

  • Agar plates

  • Timer

Protocol:

  • Preparation of Cultures: Prepare a standardized inoculum as described for the MIC assay.

  • Assay Setup:

    • Prepare test tubes containing broth with the benzimidazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[16]

    • Include a growth control tube without the compound.

    • Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[16]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[16]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17] A bacteriostatic effect is observed when there is a <3-log10 reduction in the bacterial count.

cluster_mic Determine Inhibitory Concentration cluster_mbc Determine Bactericidal Concentration cluster_time_kill Determine Rate of Killing start Start mic_assay MIC Assay (Broth Microdilution) start->mic_assay mbc_assay MBC Assay mic_assay->mbc_assay If promising time_kill_assay Time-Kill Kinetics Assay mbc_assay->time_kill_assay If bactericidal end End time_kill_assay->end

Caption: Experimental workflow for antimicrobial efficacy testing.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)
BZ-01Staphylococcus aureus ATCC 259238
BZ-01Escherichia coli ATCC 2592216
BZ-02Staphylococcus aureus ATCC 259234
BZ-02Escherichia coli ATCC 2592232
Control (e.g., Ciprofloxacin)Staphylococcus aureus ATCC 259231
Control (e.g., Ciprofloxacin)Escherichia coli ATCC 259220.5

Table 2: Minimum Bactericidal Concentration (MBC) of Benzimidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
BZ-01Staphylococcus aureus ATCC 259238162
BZ-02Staphylococcus aureus ATCC 25923482

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

Table 3: Time-Kill Kinetics of Compound BZ-02 against Staphylococcus aureus

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.75.7
26.56.25.14.53.9
47.87.14.33.2<2.0
88.98.23.5<2.0<2.0
249.28.5<2.0<2.0<2.0

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the antimicrobial efficacy of novel benzimidazole compounds. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the identification and development of new antimicrobial agents to combat the growing threat of infectious diseases.

References

Application Notes: Fluorescent Probes Derived from 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in the development of fluorescent probes. Their rigid, planar structure and extended π-conjugated system often result in favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The synthetic versatility of the benzimidazole scaffold allows for the fine-tuning of spectral properties and the introduction of specific recognition moieties for a diverse range of analytes. This makes them valuable tools in environmental monitoring, diagnostics, and fundamental cellular biology research.[1]

This document provides detailed application notes and protocols for the development of fluorescent probes starting from 2-methyl-1H-benzimidazole-5-carboxylic acid. This readily available starting material offers a convenient scaffold for the synthesis of custom probes for various applications, including ion sensing and bioimaging.

General Photophysical Properties

The core 2-methyl-1H-benzimidazole structure typically exhibits absorption in the UV-to-visible region with fluorescence emission in the blue-to-green spectral range.[1] Modification of the 5-carboxylic acid position allows for the introduction of various functionalities that can modulate these properties and introduce sensing capabilities. For example, the formation of amides or esters with fluorogenic or ion-chelating moieties can lead to "turn-on," "turn-off," or ratiometric fluorescent responses.

Table 1: Representative Photophysical Data of Benzimidazole-Based Fluorescent Probes

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
Hypothetical Probe 1 (Amide conjugate) 3504501000.45Zn²⁺(Simulated)
Hypothetical Probe 2 (Ester conjugate) 3804901100.30pH(Simulated)
DQBM-B 308508200N/ACo²⁺[1]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Zinc Sensor (Probe 1)

This protocol describes the synthesis of a fluorescent probe for the detection of Zn²⁺ ions by conjugating this compound with a zinc-chelating moiety, such as an aminoquinoline derivative.

Materials:

  • This compound

  • 8-Aminoquinoline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), 8-aminoquinoline (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Protocol for Metal Ion Sensing

This protocol outlines a general procedure for evaluating the response of a newly synthesized benzimidazole-based probe to various metal ions.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or DMF)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water or an appropriate buffer)

  • Buffer solution (e.g., HEPES, Tris-HCl at a physiological pH of 7.4)

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe in the desired buffer. The final concentration will need to be optimized but a starting point of 1-10 µM is common.

  • Fluorescence Measurement:

    • Place the probe solution in a cuvette and record its initial fluorescence spectrum.

    • Sequentially add small aliquots of the metal ion stock solutions to the cuvette, incubating for a short period (e.g., 1-5 minutes) after each addition.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Test: To assess selectivity, add a significant excess of other potentially interfering metal ions to the probe solution and record the fluorescence response. Then, add the target metal ion to observe if a selective response can still be generated.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit and binding constant.

Protocol 3: Protocol for Cellular Imaging

This protocol provides a general method for staining and imaging cells with a benzimidazole-based fluorescent probe.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to 60-80% confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the old medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal staining time should be determined experimentally.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope. Excite the probe at its absorption maximum and collect the emission at its corresponding maximum wavelength. Use the lowest possible excitation intensity to minimize phototoxicity.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Modification cluster_product Product 2_methyl_benz_acid 2-Methyl-1H-benzimidazole- 5-carboxylic acid coupling Amide Coupling (e.g., with 8-Aminoquinoline) 2_methyl_benz_acid->coupling EDC, HOBt, DMF probe Fluorescent Probe (e.g., Zinc Sensor) coupling->probe Purification

Caption: Synthetic workflow for a fluorescent probe.

Signaling_Pathway cluster_probe Probe Interaction cluster_detection Detection Probe Benzimidazole Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Target Analyte (e.g., Zn²⁺) Analyte->Complex Signal Fluorescence Signal (Turn-On Response) Complex->Signal Detection

Caption: Mechanism of a 'turn-on' fluorescent sensor.

References

Application Notes: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of 2-substituted benzimidazoles traditionally involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under harsh conditions, often requiring strong acids, high temperatures, and long reaction times.[5] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significantly reduced reaction times, higher yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][6] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and enhanced reaction rates.[2]

Principle of Microwave-Assisted Synthesis

Microwave chemistry relies on the ability of a material, typically a polar solvent or reactant, to absorb microwave energy and convert it into heat.[2] This efficient energy transfer leads to rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates compared to conventional heating methods.[6][7] In the context of benzimidazole synthesis, microwave irradiation facilitates the condensation and subsequent cyclization of o-phenylenediamines with various carbonyl compounds. The key advantages of this approach include:

  • Rapid Reaction Times: Reactions that typically take several hours to complete via conventional heating can often be accomplished in a matter of minutes under microwave irradiation.[6][8][9]

  • Higher Yields: The fast and clean nature of microwave-assisted reactions often leads to higher product yields with fewer side products.[6][7]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient than conventional methods that heat the entire reaction vessel.[2]

  • Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, reducing the environmental impact and simplifying product purification.[8][10]

Generalized Reaction Scheme

The microwave-assisted synthesis of 2-substituted benzimidazoles generally proceeds through the condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid, followed by an intramolecular cyclization and dehydration/oxidation to form the benzimidazole ring.

Experimental Protocols

Herein, we provide detailed protocols for three distinct microwave-assisted methods for the synthesis of 2-substituted benzimidazoles, showcasing the versatility of this technology.

Protocol 1: Catalyst-Free Synthesis using Aldehydes under Solvent-Free Conditions

This protocol describes a simple and efficient one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aromatic aldehydes using sodium metabisulfite as an oxidizing agent under microwave irradiation.[10]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and sodium metabisulfite (1 mmol).

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 150-300 W for 3-5 minutes. The temperature should be monitored and controlled, typically reaching 100-120 °C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • To the cooled reaction mixture, add cold water and stir.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.

Protocol 2: Lewis Acid Catalyzed Synthesis using Aldehydes under Solvent-Free Conditions

This protocol utilizes a Lewis acid catalyst, Erbium (III) triflate (Er(OTf)₃), to efficiently synthesize 1,2-disubstituted benzimidazoles from an N-substituted-o-phenylenediamine and an aldehyde under microwave irradiation.[8][9]

Materials:

  • N-phenyl-o-phenylenediamine

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Erbium (III) triflate (Er(OTf)₃) (1 mol%)

  • Microwave reactor

  • Ethyl acetate (for extraction)

  • Water

Procedure:

  • In a 3 mL glass reaction vessel, add N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (0.01 mmol).

  • To this mixture, add the aldehyde (1 mmol).

  • Place the vessel in the microwave reactor and irradiate for 5-10 minutes at a constant temperature of 60 °C.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool.

  • Add water to the crude product and extract the desired compound with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified 1,2-disubstituted benzimidazole.

Protocol 3: Synthesis using Carboxylic Acids with a Solid Catalyst

This protocol outlines the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various carboxylic acids using polyphosphoric acid (PPA) as a catalyst under solvent-free microwave irradiation.[11][12]

Materials:

  • o-Phenylenediamine

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Polyphosphoric acid (PPA)

  • Microwave reactor

  • 10% Sodium hydroxide solution

  • Ethanol/water mixture (for recrystallization)

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), the carboxylic acid (1 mmol), and a catalytic amount of PPA.

  • Place the vessel in the microwave reactor and irradiate at 300-450 W for 2-5 minutes.

  • After cooling, carefully add 10% sodium hydroxide solution to the reaction mixture to neutralize the acid and precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-substituted benzimidazole.

Data Presentation

The following tables summarize representative quantitative data for the microwave-assisted synthesis of 2-substituted benzimidazoles, highlighting the efficiency of the described protocols.

Table 1: Catalyst-Free Synthesis with Aldehydes

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenylbenzimidazole392
24-Chlorobenzaldehyde2-(4-Chlorophenyl)benzimidazole495
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzimidazole3.594
44-Nitrobenzaldehyde2-(4-Nitrophenyl)benzimidazole590

Table 2: Er(OTf)₃ Catalyzed Synthesis with Aldehydes [8]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde1,2-Diphenylbenzimidazole599
24-Methylbenzaldehyde1-Phenyl-2-(p-tolyl)benzimidazole598
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-phenylbenzimidazole597
42-Hydroxybenzaldehyde2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol1096

Table 3: PPA Catalyzed Synthesis with Carboxylic Acids

EntryCarboxylic AcidProductTime (min)Yield (%)
1Acetic Acid2-Methylbenzimidazole295
2Benzoic Acid2-Phenylbenzimidazole392
3Phenylacetic Acid2-Benzylbenzimidazole2.594
44-Chlorobenzoic Acid2-(4-Chlorophenyl)benzimidazole490

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine o-Phenylenediamine, Aldehyde/Carboxylic Acid, and Catalyst (if any) mw_reaction Irradiate in Microwave Reactor reactants->mw_reaction Seal Vessel cooling Cool to RT mw_reaction->cooling Reaction Complete precipitation Precipitate/Extract Product cooling->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization product Pure 2-Substituted Benzimidazole recrystallization->product

Caption: Experimental workflow for microwave-assisted synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine o-Phenylenediamine schiff_base Schiff Base Intermediate diamine->schiff_base + Aldehyde (Condensation) aldehyde Aldehyde (R-CHO) aldehyde->schiff_base dihydrobenzimidazole Dihydrobenzimidazole schiff_base->dihydrobenzimidazole Intramolecular Cyclization benzimidazole 2-Substituted Benzimidazole dihydrobenzimidazole->benzimidazole Oxidation/ Dehydrogenation

References

Application Notes & Protocols: Experimental Setup for Cyclocondensation Reaction of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, serves as a critical scaffold in medicinal chemistry and drug development.[1] Its derivatives are known to be isosteres of natural nucleotides, allowing them to interact readily with biological macromolecules, leading to a wide spectrum of pharmacological activities.[1] These include anti-ulcer, antihypertensive, antiviral, anticancer, and antifungal properties.[][3][4] The synthesis of the benzimidazole core is most commonly achieved through the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole derivatives via cyclocondensation reactions.

General Reaction Scheme

The fundamental reaction involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. The reaction with an aldehyde typically requires an oxidative step to form the benzimidazole ring from an intermediate, while the reaction with a carboxylic acid often proceeds under acidic conditions with heating.[5]

Scheme 1: Condensation with Aldehydes o-phenylenediamine + R-CHO → 2-substituted-benzimidazole + H₂O

Scheme 2: Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction) o-phenylenediamine + R-COOH → 2-substituted-benzimidazole + 2H₂O

Data Presentation: Comparison of Synthetic Methodologies

The choice of catalyst, solvent, and energy source significantly impacts reaction efficiency, time, and yield. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Various Catalytic Systems for the Synthesis of 2-Arylbenzimidazoles

CatalystReactantsSolventConditionsTimeYield (%)Reference
p-TsOHo-phenylenediamine, BenzaldehydeDMF80 °C2-3 hrHigh
H₂O₂/HClo-phenylenediamine, Aryl aldehydesAcetonitrileRoom Temp.ShortExcellent
Er(OTf)₃ (1 mol%)N-phenyl-o-phenylenediamine, BenzaldehydeSolvent-free60 °C (MW)5-10 min>96%[6][7]
Au/TiO₂o-phenylenediamine, 4-MethylbenzaldehydeCHCl₃:MeOH (3:1)25 °C2 hrHigh
Fluoresceino-phenylenediamine, BenzaldehydeAcetonitrileBlue LED2 hrGood[8]
Lanthanum Chlorideo-phenylenediamine, Various aldehydesAcetonitrileRoom Temp.--[9]
Iodineo-phenylenediamine, AldehydesAqueous media80-90 °C-Moderate[9]
Noneo-phenylenediamine, BenzaldehydeWater120 °C (MW)15 min41% (1a), 51% (1b)[10]

Note: Yields are as reported in the cited literature; "High" and "Excellent" are qualitative descriptions from the source.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodCatalystReactantsConditionsTimeYield (%)Reference
Conventional HeatingEr(OTf)₃o-phenylenediamine, Benzaldehyde (1:2)Water, 15 min15 min72%[10]
Microwave IrradiationEr(OTf)₃o-phenylenediamine, Benzaldehyde (1:2)Water, 15 min15 min72%[10]
Conventional HeatingEr(OTf)₃N-phenyl-o-phenylenediamine, BenzaldehydeSolvent-free, 60 °C60 min61.4%[7]
Microwave IrradiationEr(OTf)₃N-phenyl-o-phenylenediamine, BenzaldehydeSolvent-free, 60 °C5 min99.9%[7]

Experimental Protocols

The following are detailed protocols for key synthetic methods. Researchers should always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a conventional heating method for the synthesis of 2-substituted benzimidazoles from an aldehyde and o-phenylenediamine using p-TsOH as a catalyst.[11]

Materials:

  • o-phenylenediamine (0.01 mol, 1.0 eq)

  • Substituted aldehyde (0.01 mol, 1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.01 mol) and the desired aldehyde (0.01 mol).

  • Add 3 mL of DMF to the flask to dissolve the reactants.

  • Add p-TsOH (a catalytic amount, e.g., 10-20 mol%) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in 20 mL of water.

  • Add the reaction mixture dropwise into the stirring Na₂CO₃ solution to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and DMF.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis using Er(OTf)₃

This protocol details an efficient, green chemistry approach for synthesizing 1,2-disubstituted benzimidazoles using microwave irradiation under solvent-free conditions.[6][7]

Materials:

  • N-substituted-o-phenylenediamine (1 mmol, 1.0 eq)

  • Substituted aldehyde (1 mmol, 1.0 eq)

  • Erbium (III) trifluoromethanesulfonate (Er(OTf)₃, 1 mol%)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Place the N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%) into a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes. The reaction should be monitored for completion.

  • After irradiation, cool the vessel to room temperature.

  • Add deionized water to the reaction mixture to precipitate the product.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 3: Heterogeneous Catalysis using Supported Gold Nanoparticles

This protocol describes the synthesis of 2-substituted benzimidazoles at ambient temperature using a recyclable, heterogeneous gold nanoparticle catalyst.[12]

Materials:

  • o-phenylenediamine (0.3 mmol, 1.0 eq)

  • Substituted aldehyde (0.3 mmol, 1.0 eq)

  • Au/TiO₂ catalyst (1 mol% Au)

  • Chloroform (CHCl₃) and Methanol (MeOH) mixture (3:1 v/v)

  • Glass vial (5 mL) with a magnetic stir bar

  • Centrifuge

Procedure:

  • Place the Au/TiO₂ catalyst (containing 1 mol% Au relative to the substrate) into a 5 mL glass vial.

  • Add 3 mL of the CHCl₃:MeOH (3:1) solvent mixture.

  • Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the vial.

  • Stir the reaction mixture at 25°C for 2 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction slurry to a centrifuge tube.

  • Separate the solid catalyst by centrifugation. Decant the supernatant containing the product.

  • Wash the catalyst twice with 3 mL of ethanol to recover any adsorbed product, combining the washings with the supernatant. The catalyst can be dried and reused.

  • Evaporate the solvent from the combined supernatant under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Visualizations: Workflows and Applications

Diagrams created with Graphviz help visualize the experimental process and the logical connection between synthesis and application.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reactants Reactant Weighing (o-phenylenediamine, aldehyde) catalyst Catalyst & Solvent Prep. mixing Mixing in Reaction Vessel catalyst->mixing reaction Cyclocondensation (Heating / MW / Stirring) mixing->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up (Precipitation / Extraction) monitoring->workup filtration Filtration / Separation workup->filtration drying Drying filtration->drying purification Purification (Recrystallization) drying->purification final_product Pure Benzimidazole Derivative purification->final_product Characterization (NMR, IR, MP)

Caption: Experimental workflow for benzimidazole synthesis.

G cluster_synthesis Chemical Synthesis cluster_application Drug Development & Application cluster_other Other Fields synthesis Cyclocondensation Reaction (Described Protocols) core Benzimidazole Scaffold synthesis->core target1 Therapeutic Target: Proton Pump (H+/K+-ATPase) core->target1 interacts with target2 Therapeutic Target: Angiotensin II Receptor core->target2 interacts with target3 Therapeutic Target: Viral/Fungal Enzymes core->target3 interacts with other_app Pesticides, Functional Materials core->other_app app1 Clinical Application: Anti-ulcer (e.g., Omeprazole) target1->app1 app2 Clinical Application: Antihypertensive target2->app2 app3 Clinical Application: Antiviral / Antifungal target3->app3

Caption: From synthesis to application in drug development.

Applications in Drug Development

The benzimidazole framework is a cornerstone of many commercially available drugs.[13] Its unique chemical structure allows for hydrogen bonding, coordination with metal ions, and hydrophobic interactions with biological targets.[]

  • Digestive System: A significant number of benzimidazole-based drugs are proton pump inhibitors (PPIs), such as omeprazole and lansoprazole, which are used to treat peptic ulcers and related conditions by inhibiting gastric acid formation.[]

  • Cardiovascular System: Derivatives are used as angiotensin II receptor blockers to treat hypertension.[]

  • Infectious Diseases: The benzimidazole class includes potent anthelmintic (anti-parasitic), antifungal, and antiviral agents.[1][14]

  • Oncology: Certain benzimidazole derivatives have shown promising anticancer properties, partly due to their structural similarity to purine bases.[1]

The synthetic protocols outlined in this document provide researchers with robust and adaptable methods to generate novel benzimidazole derivatives for screening and development in these and other therapeutic areas.

References

Application Notes and Protocols for the Quantification of 2-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-methyl-1H-benzimidazole-5-carboxylic acid is a key heterocyclic compound with applications in pharmaceutical research and development as a building block for more complex molecules. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including synthesis optimization, purity assessment, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar benzimidazole and carboxylic acid compounds.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase: A gradient elution is proposed for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 290 nm, based on the UV absorbance of the benzimidazole chromophore.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration within the calibration range.

    • Pharmaceutical Formulation: The sample preparation will depend on the dosage form. For tablets, it may involve crushing, dissolving in a suitable solvent, and filtering. For suspensions, it may require extraction and dilution.

3. Method Validation (Expected Performance): The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Expected performance characteristics are summarized in the table below.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for fast and efficient separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions for quantification and confirmation should be determined by infusing a standard solution into the mass spectrometer.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected quantitative data for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of similar compounds and should be confirmed during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Sample Weigh/Measure Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (290 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard & Acetonitrile Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis from plasma.

Growing Single Crystals of Benzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing high-quality single crystals of benzimidazole derivatives. The ability to produce single crystals is crucial for determining the three-dimensional molecular structure through X-ray diffraction, which is essential for structure-activity relationship (SAR) studies and rational drug design. Benzimidazole and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

Key Considerations for Crystal Growth

Successful crystallization of organic compounds like benzimidazole derivatives is influenced by several critical factors:

  • Purity of the Compound: The starting material should be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. A purity of at least 80-90% is recommended before attempting to grow single crystals.[3]

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent is one in which the benzimidazole derivative has moderate solubility. If the compound is too soluble, achieving the necessary supersaturation for crystal growth will be difficult. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder or as microcrystals.[3]

  • Rate of Crystallization: Slow and controlled crystal growth is essential for obtaining large, well-ordered single crystals. Rapid crystallization often leads to the formation of small, poorly-defined crystals.[4]

  • Environment: The crystallization setup should be in a location free from vibrations and significant temperature fluctuations to prevent disturbance of the growing crystals.[5]

Major Crystallization Techniques

The most common methods for growing single crystals of benzimidazole derivatives from solution are slow evaporation, vapor diffusion, and hydrothermal synthesis.

Slow Evaporation Method

This is often the simplest and most common method for growing single crystals.[6] The principle involves dissolving the benzimidazole derivative in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation, which induces crystallization.

Experimental Protocol: Slow Evaporation

Materials:

  • High-purity benzimidazole derivative (10-20 mg)

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or a mixture)[3]

  • Small, clean crystallization vessel (e.g., 2-5 mL vial, test tube, or NMR tube)[6]

  • Parafilm or aluminum foil

Procedure:

  • Prepare a Saturated Solution:

    • Place 10-20 mg of the purified benzimidazole derivative into the crystallization vessel.[7]

    • Add the chosen solvent dropwise until the solid is completely dissolved. Gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.[6]

    • If the compound is highly soluble, a small amount of a "poor" solvent (one in which the compound is less soluble) can be added to achieve a solution that is close to saturation.[6]

  • Setup:

    • Cover the opening of the vessel with parafilm or aluminum foil.

    • Pierce a few small holes in the covering to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[6]

  • Crystallization:

    • Place the vessel in a quiet, undisturbed location at a constant temperature (e.g., room temperature).[5]

    • Monitor the vessel periodically over several days to weeks for crystal formation. Avoid disturbing the vessel.

  • Crystal Harvesting:

    • Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette, a small spatula, or by decanting the solvent.

    • Wash the crystals with a small amount of cold solvent and allow them to air dry.

Quantitative Data for Slow Evaporation
Benzimidazole DerivativeSolvent SystemTemperature (°C)Approximate Growth TimeReference(s)
Benzimidazole (BMZ)MethanolRoom TemperatureNot Specified[8]
1-BenzylimidazoleEthanol, Acetonitrile, or Ethyl AcetateRoom Temperature2-14 days[3]
2-(o-aminophenyl)benzimidazoleDiethyl ether-dichloromethane (3:1)Not SpecifiedNot Specified
Halogen-substituted 2-aryl-N-phenylbenzimidazolesDichloromethaneNot SpecifiedNot Specified[9]
3-hydroxy-4-methoxybenzaldehydeEthanolRoom TemperatureSeveral weeks[10]
CarbamazepineDichloromethane, Acetone, Acetonitrile, Ethanol, Ethyl acetate, Methanol, 2-butanone, 2-propanol25 and 50Not Specified[11]
Troubleshooting for Slow Evaporation
ProblemPossible Cause(s)Suggested Solution(s)
No crystals formSolution is not supersaturated; compound is too soluble.Allow more solvent to evaporate by adding more holes or using a wider-mouthed vessel. Try a different solvent or a solvent/anti-solvent mixture.[5]
Formation of oilCompound is too soluble; concentration is too high.Use a less polar solvent or dilute the initial solution.[3]
Formation of powder or microcrystalsCrystallization is too rapid.Slow down the evaporation rate by reducing the number or size of the holes in the covering. Place the setup in a cooler environment.[3]
Poor crystal qualityImpurities in the compound or solvent; vibrations or temperature fluctuations.Further purify the starting material. Use high-purity solvents. Move the setup to a more stable environment.[3]

Vapor Diffusion Method

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the benzimidazole derivative in a "good" solvent (one in which it is soluble). This gradually decreases the solubility of the compound, leading to crystallization.

Experimental Protocol: Vapor Diffusion

Materials:

  • High-purity benzimidazole derivative (5-10 mg)

  • A "good" solvent (e.g., dichloromethane, chloroform, toluene)

  • A volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether)[9]

  • Two vials of different sizes, where the smaller vial can fit inside the larger one.

  • Airtight cap for the larger vial.

Procedure:

  • Prepare the Inner Vial:

    • Dissolve 5-10 mg of the benzimidazole derivative in a minimal amount of the "good" solvent in the smaller vial.

  • Prepare the Outer Vial:

    • Add a small amount (e.g., 1-2 mL) of the "anti-solvent" to the larger vial.

  • Setup:

    • Carefully place the inner vial inside the outer vial, ensuring the two solvents do not mix directly.

    • Seal the outer vial tightly to create a closed system.

  • Crystallization:

    • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This will decrease the solubility of the benzimidazole derivative, leading to the formation of crystals over several days to weeks.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals as described in the slow evaporation protocol.

Quantitative Data for Vapor Diffusion

| Benzimidazole Derivative | "Good" Solvent | "Anti-Solvent" | Temperature | Approximate Growth Time | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | General Organic Compounds | Dichloromethane, Chloroform, Toluene | Pentane, Hexane, Diethyl Ether | Room Temperature | Days to Weeks |[9] | | Anti-CD20 (Protein) | PEG400, Na2SO4, HEPES | Water | Not Specified | 24 hours |[12] | | Membrane Proteins | Various buffer and precipitant solutions | Water | Room Temperature | Days to Months |[13] |

Note: Specific quantitative data for vapor diffusion of benzimidazole derivatives is less commonly published in a tabular format. The general principles and solvent combinations for organic compounds are highly applicable.

Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is particularly useful for the synthesis of coordination polymers and metal-organic frameworks (MOFs) involving benzimidazole derivatives as ligands.[8][14]

Experimental Protocol: Hydrothermal Synthesis

Materials:

  • Benzimidazole derivative ligand

  • Metal salt (e.g., nitrate, chloride, or acetate salt of a transition metal)

  • Solvent (typically water or a water/organic co-solvent mixture like DMF or methanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare the Reaction Mixture:

    • In the Teflon liner, combine the benzimidazole derivative ligand, the metal salt, and the solvent in a specific molar ratio.

    • The pH of the solution may be adjusted using an acid or a base.

  • Setup:

    • Seal the Teflon liner and place it inside the stainless steel autoclave.

    • Tighten the autoclave securely.

  • Crystallization:

    • Place the autoclave in an oven and heat it to a specific temperature (typically between 100 and 200 °C) for a set period (from hours to several days).

    • After the heating period, allow the autoclave to cool slowly to room temperature.

  • Crystal Harvesting:

    • Carefully open the autoclave and retrieve the Teflon liner.

    • The crystals will have formed at the bottom or on the walls of the liner.

    • Isolate the crystals by filtration, wash them with the solvent used for the reaction, and allow them to air dry.

Quantitative Data for Hydrothermal Synthesis

| Benzimidazole-Based Compound | Reactants | Solvent | Temperature (°C) | Time | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | [CeAg(Hbidc)2(H2O)2] | 1H-benzimidazole-5,6-dicarboxylic acid, Ce(NO3)3·6H2O, AgNO3 | H2O | 160 | 3 days |[15] | | [LnAg(Hbidc)2]·3(H2O) (Ln = Sm, Gd, Tb, Dy, Ho, Er) | 1H-benzimidazole-5,6-dicarboxylic acid, Ln2O3, AgNO3 | H2O | 160 | 3 days |[15] | | [Cd(L1)(1,2-chdc)]·2H2O | 1,2-bis(2-methylbenzimidazol-1-ylmethyl)benzene (L1), 1,2-cyclohexanedicarboxylic acid, Cd(NO3)2·4H2O | H2O/Methanol | 170 | 3 days |[8] | | [Ni(L2)(1,2-chdc)]·H2O | 1,2-bis(5,6-dimethylbenzimidazol-1-ylmethyl)benzene (L2), 1,2-cyclohexanedicarboxylic acid, Ni(NO3)2·6H2O | H2O/Methanol | 170 | 3 days |[8] | | [Cd(L2)(npht)]n | 1,2-bis(5,6-dimethylbenzimidazol-1-ylmethyl)benzene (L2), 3-nitrophthalic acid, Cd(NO3)2·4H2O | H2O/Methanol | 170 | 3 days |[8] | | Lanthanide Coordination Polymers | 1H-benzimidazole-5-carboxylic acid, Ln2O3 | H2O | 180 | 3 days |[14] |

Visualizing Workflows and Pathways

Experimental Workflow for Single Crystal Growth and Characterization

The overall process from a synthesized compound to its structural determination is outlined in the following workflow.

Crystal_Growth_Workflow General Workflow for Single Crystal Growth and Characterization cluster_synthesis Compound Preparation cluster_growth Crystal Growth cluster_analysis Analysis Synthesis Synthesis of Benzimidazole Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap Choose Method VaporDiff Vapor Diffusion Purification->VaporDiff Choose Method Hydrothermal Hydrothermal Synthesis Purification->Hydrothermal Choose Method Harvesting Crystal Harvesting and Selection SlowEvap->Harvesting VaporDiff->Harvesting Hydrothermal->Harvesting XRD Single Crystal X-ray Diffraction Harvesting->XRD Structure Structure Solution and Refinement XRD->Structure

Workflow for crystal growth and characterization.
Benzimidazole Derivatives as EGFR Tyrosine Kinase Inhibitors

Many benzimidazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[16][17] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and increased apoptosis.[18]

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition by Benzimidazole Derivatives cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

EGFR signaling pathway and its inhibition.
Experimental Workflow for Single Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next critical step is to determine its molecular structure using X-ray diffraction.

XRD_Workflow Workflow for Single Crystal X-ray Diffraction Analysis cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination SelectCrystal Select a High-Quality Single Crystal MountCrystal Mount the Crystal on a Goniometer Head SelectCrystal->MountCrystal Irradiate Irradiate the Crystal MountCrystal->Irradiate XraySource Generate Monochromatic X-rays XraySource->Irradiate Diffraction Collect Diffraction Pattern Data Irradiate->Diffraction ProcessData Process Raw Diffraction Data Diffraction->ProcessData SolveStructure Solve the Crystal Structure (Phase Problem) ProcessData->SolveStructure RefineStructure Refine the Atomic Model SolveStructure->RefineStructure ValidateStructure Validate the Final Structure RefineStructure->ValidateStructure

Workflow for X-ray diffraction analysis.

References

Application Notes and Protocols: 2-methyl-1H-benzimidazole-5-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-methyl-1H-benzimidazole-5-carboxylic acid is a versatile heterocyclic compound with significant potential in material science. Its rigid benzimidazole core, coupled with the coordinating functionality of a carboxylic acid group, makes it an excellent building block for a variety of advanced materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, C-N), along with the methyl group, allows for the fine-tuning of intermolecular interactions and material properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs), as a corrosion inhibitor, and in the development of advanced polymers.

Application as a Ligand in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate with metal ions to form the nodes of the framework, while the benzimidazole moiety can act as a secondary coordination site or a strut, and can also impart specific properties such as luminescence and thermal stability to the resulting MOF. MOFs synthesized from benzimidazole-based ligands have shown promise in gas storage, separation, and as fluorescent sensors.[1][2]

Experimental Protocol: Solvothermal Synthesis of a Luminescent Zn-based MOF

This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF, designated Zn-(2M1HB5C)-MOF, using this compound as the organic linker.

Materials:

  • This compound (2M1HB5C)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 35.2 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Slowly add the zinc nitrate solution to the ligand solution while stirring.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature slowly over 24 hours.

  • Colorless, crystalline precipitates of the Zn-(2M1HB5C)-MOF should be formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 60°C for 12 hours.

Data Presentation: Expected Material Properties
PropertyExpected Value/Result
Crystal System Monoclinic or Orthorhombic
PXRD Peaks (2θ) Characteristic peaks indicating crystalline structure
Thermal Stability (TGA) Stable up to 350-400°C
BET Surface Area 300 - 800 m²/g
Photoluminescence Emission maximum around 380-420 nm (when excited at ~320 nm)

Diagram: MOF Synthesis Workflow

MOF_Synthesis cluster_prep Solution Preparation Ligand Dissolve 2M1HB5C in DMF Mix Mix and Stir (30 min) Ligand->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in Ethanol Metal->Mix React Solvothermal Reaction (120°C, 72h) Mix->React Wash Wash with DMF and Ethanol React->Wash Dry Vacuum Drying (60°C, 12h) Wash->Dry Product Zn-(2M1HB5C)-MOF Crystals Dry->Product Corrosion_Test cluster_prep Preparation cluster_measure Electrochemical Measurements Coupon Polish and Clean Carbon Steel Coupon Cell Assemble Three-Electrode Electrochemical Cell Coupon->Cell Solution Prepare Inhibitor Solutions in 1M HCl Solution->Cell Stabilize Stabilize OCP (30-60 min) Cell->Stabilize PDP Potentiodynamic Polarization Stabilize->PDP EIS Electrochemical Impedance Spectroscopy Stabilize->EIS Analysis Data Analysis (Ecorr, icorr, Rct, IE%) PDP->Analysis EIS->Analysis Polymer_Synthesis cluster_react Polycondensation Reaction cluster_purify Purification cluster_char Characterization Monomers Mix Monomers, CaCl₂, NMP, Pyridine Phosphite Add Triphenyl Phosphite at 0°C Monomers->Phosphite Heat Heat at 100°C for 5 hours Phosphite->Heat Precipitate Precipitate in Methanol Heat->Precipitate Wash Wash with Methanol and Water Precipitate->Wash Dry Vacuum Drying at 80°C Wash->Dry Product Final Polyamide Dry->Product Viscosity Viscometry Product->Viscosity GPC GPC Product->GPC DSC DSC Product->DSC TGA TGA Product->TGA

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Phillips condensation reaction. This involves the condensation of 3,4-diaminobenzoic acid with acetic acid in the presence of a mineral acid, such as hydrochloric acid, which acts as a catalyst. The reaction is typically heated to facilitate cyclization.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can often be attributed to several factors. Here are the key areas to troubleshoot:

  • Incomplete Condensation: The cyclization to form the benzimidazole ring is a critical step. Ensure that the reaction is heated sufficiently and for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Purity of Starting Materials: Impurities in the 3,4-diaminobenzoic acid or acetic acid can interfere with the reaction. Use of high-purity reagents is crucial. 3,4-diaminobenzoic acid can be susceptible to oxidation, so its purity and proper storage are important.

  • Reaction Temperature: The optimal temperature can vary. While some benzimidazole syntheses proceed at room temperature with appropriate catalysts, the Phillips condensation typically requires heating, often in the range of 100-150°C.[1] It is important to find the optimal temperature that promotes the reaction without causing degradation of the starting materials or product.

  • Catalyst Choice and Concentration: While mineral acids like HCl are common, other catalysts such as p-toluenesulfonic acid (p-TsOH) can also be effective.[2] The concentration of the acid catalyst is also a critical parameter to optimize.

Q3: I am observing significant amounts of byproducts. What are the likely side reactions?

A3: A common side reaction is the formation of N-acylated, uncyclized intermediates. If the reaction is not heated sufficiently or for a long enough period, the initial acylation of one of the amino groups of 3,4-diaminobenzoic acid may occur without subsequent cyclization. Another possibility is the formation of polymeric materials, especially if the reaction is overheated or if the starting materials are impure.

Q4: What is the best method for purifying the final product?

A4: Purification of benzimidazole derivatives can be challenging due to their polarity and potential for hydrogen bonding. Common impurities include unreacted starting materials and side products.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can be an effective purification method.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a highly effective technique for separating the more polar product from less polar starting materials and byproducts.[3]

  • Acid-Base Extraction: Since the product has both a carboxylic acid group and a basic imidazole ring, it may be possible to use acid-base extraction for purification. Dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective strategy.

Q5: Are there alternative synthesis methods to improve the yield?

A5: Yes, several alternative methods have been developed to improve yields and reaction conditions for benzimidazole synthesis:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[4][5]

  • Use of Different Catalysts: A variety of catalysts, including Lewis acids and solid-supported catalysts, have been explored to facilitate the condensation under milder conditions.[6]

  • One-Pot Procedures: Some methods allow for a one-pot synthesis from different starting materials, which can be more efficient.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive or insufficient catalyst. 4. Poor quality of starting materials.1. Gradually increase the reaction temperature, monitoring for any degradation. 2. Monitor the reaction by TLC until the starting material is consumed. 3. Ensure the catalyst is fresh and used in the correct stoichiometric amount. Consider screening other acid catalysts. 4. Check the purity of 3,4-diaminobenzoic acid and acetic acid. Consider recrystallizing the diamine if necessary.
Product Precipitates During Reaction 1. Low solubility of the product in the reaction solvent.1. Consider using a higher boiling point solvent in which the product is more soluble at the reaction temperature (e.g., DMSO, nitrobenzene).[1]
Difficulty in Product Isolation 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. After neutralization, cool the solution in an ice bath to promote precipitation. If the product is still soluble, consider extraction with a more polar organic solvent. 2. Add brine to the aqueous layer to break the emulsion.
Product is Discolored 1. Oxidation of the diamine starting material. 2. Degradation at high temperatures.1. Use fresh, high-purity 3,4-diaminobenzoic acid. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature to the lowest effective level. 3. Purify the final product by recrystallization with activated charcoal.

Experimental Protocols

Protocol 1: Phillips Condensation using Hydrochloric Acid (Adapted)

This protocol is adapted from the general Phillips condensation method.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid.

  • Reagent Addition: Add a solution of 4N hydrochloric acid, followed by glacial acetic acid. The molar ratio of the diamine to acetic acid should be approximately 1:1.2.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110°C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide or ammonium hydroxide solution) until the pH is approximately 7-8. The product should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of 2-(Substituted)-3H-benzimidazole-5-carboxylic Acids (Analogous Procedure)

The following is an analogous procedure for the synthesis of similar compounds, which can be adapted for this compound.[1] This involves the condensation of methyl 3,4-diaminobenzoate with an aldehyde, followed by hydrolysis. To adapt this for the target molecule, one would use acetaldehyde or a related reagent.

Method A:

  • Condensation: Dissolve methyl 3,4-diaminobenzoate and the appropriate aldehyde (e.g., acetaldehyde) in nitrobenzene. Heat the reaction mixture at 150-155°C for 16 hours.

  • Isolation of Ester: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Hydrolysis: Hydrolyze the resulting ester using 5% aqueous sodium hydroxide at reflux to obtain the corresponding carboxylic acid.

Method B:

  • Condensation: Dissolve methyl 3,4-diaminobenzoate and the appropriate aldehyde in DMSO. Heat the reaction mixture at 120-125°C for 12 hours.

  • Isolation and Hydrolysis: Follow the same isolation and hydrolysis steps as in Method A.

Data Presentation

The following table summarizes the yields for the synthesis of various 2-(substituted)-3H-benzimidazole-5-carboxylic acid esters, which are precursors to the final carboxylic acid products, using the analogous methods described above. This data illustrates how the choice of substituent and reaction conditions can influence the yield.

EntryR-group of AldehydeMethodYield of Ester (%)
1PhenylA88
24-NitrophenylA79
32-NaphthylA81
42-ThienylB31
53-PyridylB65

Data adapted from a study on the synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids.[1]

Visualizations

Synthesis_Pathway DABA 3,4-Diaminobenzoic Acid Intermediate N-Acetyl Intermediate DABA->Intermediate AceticAcid Acetic Acid AceticAcid->Intermediate Product 2-Methyl-1H-benzimidazole- 5-carboxylic Acid Intermediate->Product Cyclization Water - H2O Catalyst H+ Catalyst->Intermediate Heat Δ Heat->Intermediate

Caption: General synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield? CheckPurity Check Purity of Starting Materials Start->CheckPurity Yes End Improved Yield Start->End No OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime ChangeCatalyst Screen Different Catalysts OptimizeTime->ChangeCatalyst Impure Impure? ChangeCatalyst->Impure Recrystallize Recrystallize Impure->Recrystallize Yes Column Column Chromatography Impure->Column Major Impurities Recrystallize->End Column->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole synthesis is resulting in a low yield. What are the primary areas I should investigate?

A1: Low yields in benzimidazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly o-phenylenediamine and the aldehyde or carboxylic acid, is crucial. o-Phenylenediamine is susceptible to air oxidation, which can lead to dark-colored impurities and reduced yields[1][2]. Ensure you are using the correct molar ratios of your reactants.

  • Reaction Conditions: The choice of solvent, catalyst, reaction temperature, and reaction time are all critical parameters that can significantly impact the yield[3].

  • Reaction Monitoring: Incomplete reactions are a common cause of low yields. It's essential to monitor the reaction's progress to determine the optimal reaction time[2].

  • Side Reactions: The formation of unwanted side products, such as 1,2-disubstituted benzimidazoles, can consume your starting materials and lower the yield of the desired product[2].

  • Product Purification: Difficulties in purifying the final product can lead to product loss and a lower isolated yield.

Q2: How can I improve the quality of my starting materials?

A2: To ensure the high purity of your starting materials, consider the following:

  • o-Phenylenediamine Purification: This starting material is prone to oxidation. It can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon[1]. Using freshly purified starting materials is recommended[1].

  • Aldehyde/Carboxylic Acid Purity: If the purity of your aldehyde or carboxylic acid is questionable, consider purifying them before use through appropriate methods like distillation or recrystallization[2].

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine during the synthesis[2].

Q3: What are the key reaction conditions to optimize for better yield?

A3: Optimization of reaction conditions is crucial for maximizing yield. Here are the key parameters to consider:

  • Solvent Selection: The choice of solvent can significantly affect the reaction rate and yield[2]. A solvent screen is often a good starting point. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems[3].

  • Catalyst Choice and Loading: The catalyst plays a vital role. A wide range of catalysts, including various acids (e.g., p-toluenesulfonic acid), metal catalysts, and nanoparticles, have been reported[2][3]. Ensure your catalyst is active and from a reliable source. Optimizing the catalyst loading is also important, as excess catalyst can sometimes lead to side reactions[2].

  • Temperature and Time: These two parameters are interdependent. Monitoring the reaction over time at different temperatures will help you find the optimal conditions for your specific substrates[3].

Q4: I am observing the formation of multiple products. How can I improve the selectivity for the desired 2-substituted benzimidazole?

A4: The formation of a 1,2-disubstituted benzimidazole is a common side reaction when using aldehydes[2]. To favor the formation of the 2-substituted product, you can:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde[2].

  • Solvent Choice: The solvent can influence selectivity. For instance, non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product[2].

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For example, Erbium(III) triflate (Er(OTf)₃) has been reported to selectively yield 1,2-disubstituted products with electron-rich aldehydes, implying that other catalysts might favor the 2-substituted product[3].

Q5: My final product is a dark-colored oil or solid, and purification is challenging. What steps can I take?

A5: Dark coloration is often due to oxidation products of o-phenylenediamine[2]. Here are some purification strategies:

  • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization[2].

  • Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole[2].

  • Column Chromatography: If the product is an oil or if other methods fail, column chromatography is a common purification technique. You may need to screen several solvent systems to achieve good separation[2].

  • "Catch and Release" Purification: This strategy involves capturing the benzimidazole onto an acidic resin, washing away impurities, and then releasing the pure product[4].

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low-yield issues in benzimidazole synthesis.

Troubleshooting_Workflow

Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.

Quantitative Data on Benzimidazole Synthesis

The choice of synthetic method and reaction conditions can significantly influence the yield and reaction time. The following tables provide a comparative overview of different strategies.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1Ethyl lactatert1200[5]
2Ethyl lactate601203.9[5]
3Ethyl lactate10012015.3[5]
4Waterrt120Low Conversion[5][6]
5Water6012059.6[5][6]
6Water10012089.7[5][6]
General reaction conditions: N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) were stirred for the specified time and temperature. Percent yield was calculated from GC/MS data.

Table 2: Comparison of Catalysts for Benzimidazole Synthesis

CatalystConditionsYield (%)Reference
Er(OTf)₃ (1 mol%)Microwave, 60°C, 5-10 min96-99.9[5]
MgO@DFNS (10 wt%)Ethanol, rt, 4hHigh[3]
Ammonium Chloride (NH₄Cl)Chloroform, rt, 4hGood to High[3][7]
Gold Nanoparticles (Au/TiO₂)Methanol, 50°C, 18h92[8]
No CatalystMethanol, rt, prolongedLow[8]

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis via Condensation of o-Phenylenediamine and an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow

Caption: General experimental workflow for benzimidazole synthesis.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Catalyst (e.g., p-TsOH, NH₄Cl)

  • Solvent (e.g., ethanol, DMF, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent[9].

  • Add the aldehyde and the catalyst to the solution[9].

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC)[2][9].

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product[9].

  • Collect the solid by vacuum filtration, wash with cold water, and dry[9].

  • Purify the crude product by recrystallization from an appropriate solvent[9].

Protocol 2: Microwave-Assisted Synthesis of Benzimidazoles

Microwave-assisted synthesis can often lead to shorter reaction times and higher yields[9].

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Carboxylic acid or aldehyde (1.0-1.2 eq)

  • Catalyst (if required)

Procedure:

  • In a microwave-safe vessel, combine the o-phenylenediamine, carboxylic acid or aldehyde, and any required catalyst[9].

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes)[9].

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration)[9].

  • Purify the product by recrystallization.

References

common side products in the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Phillips condensation reaction. This involves the condensation of 3,4-diaminobenzoic acid with acetic acid, typically in the presence of a mineral acid catalyst such as hydrochloric acid, under reflux conditions.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 3,4-diaminobenzoic acid and acetic acid. A strong mineral acid, like 4N hydrochloric acid, is often used as a catalyst to facilitate the reaction.

Q3: What are the expected reaction conditions?

A3: The reaction is generally carried out by heating the mixture of 3,4-diaminobenzoic acid and acetic acid in the presence of an acid catalyst at reflux temperature for several hours.

Troubleshooting Guide: Common Side Products and Their Mitigation

During the synthesis of this compound, several side products can form, leading to impurities in the final product. Understanding these side products is crucial for optimizing the reaction and purification process. While specific quantitative data for the prevalence of each side product is not extensively published, their formation is based on the established mechanism of the Phillips condensation reaction.

Issue/Observation Potential Cause (Side Product) Proposed Solution
Low yield of the desired product with significant amounts of starting material remaining. Incomplete reaction.Increase reaction time and/or temperature. Ensure the catalyst is active and used in the correct proportion.
Presence of a more polar impurity than the product in TLC/LC-MS analysis. Mono-acetylated intermediate: 3-amino-4-acetamidobenzoic acid. This occurs when only one of the amino groups of 3,4-diaminobenzoic acid reacts with acetic acid.Prolong the reaction time and/or increase the reaction temperature to promote cyclization. Ensure thorough mixing.
Detection of an impurity with a higher molecular weight than the desired product. Di-acetylated side product: 3,4-diacetamidobenzoic acid. This can occur if both amino groups are acylated but the subsequent cyclization to form the imidazole ring does not happen.Careful control of stoichiometry (avoiding a large excess of acetic acid) and reaction temperature can minimize di-acetylation without cyclization.
Product discoloration (e.g., brown or tarry appearance). Formation of polymeric or degradation byproducts.Use purified starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. The use of o-phenylenediamine dihydrochloride salts has been noted in the literature to reduce colored impurities in similar reactions.

Experimental Protocols

Synthesis of this compound via Phillips Condensation

This protocol is adapted from established procedures for the synthesis of 2-methyl-benzimidazoles.

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial acetic acid

  • 4N Hydrochloric acid

  • Activated carbon

  • Sodium hydroxide (for pH adjustment during workup)

  • Water (deionized)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1 equivalent) and glacial acetic acid (10-15 equivalents).

  • Slowly add 4N hydrochloric acid (approximately 4-5 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a solution of sodium hydroxide until a precipitate forms (typically around pH 7-8).

  • Collect the crude product by filtration and wash it with cold water.

  • For purification, dissolve the crude product in hot ethanol and treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals of this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction Pathway and Formation of Side Products

The following diagram illustrates the synthetic pathway to this compound and the points at which common side products can arise.

Synthesis_Pathway Reactants 3,4-Diaminobenzoic Acid + Acetic Acid Mono_acetylated Mono-acetylated Intermediate (3-amino-4-acetamidobenzoic acid) Reactants->Mono_acetylated + Acetic Acid Product This compound Mono_acetylated->Product Cyclization (-H2O) Di_acetylated Di-acetylated Side Product (3,4-diacetamidobenzoic acid) Mono_acetylated->Di_acetylated + Acetic Acid

Caption: Synthetic pathway and potential side products.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Flow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Increase_Time_Temp Increase Reaction Time/Temp Check_Yield->Increase_Time_Temp Yes Identify_Impurity Characterize Impurity (TLC, LC-MS, NMR) Check_Purity->Identify_Impurity Yes End Pure Product Check_Purity->End No Increase_Time_Temp->Check_Purity Mono_acetylated Mono-acetylated? Identify_Impurity->Mono_acetylated Mono_acetylated->Increase_Time_Temp Yes Di_acetylated Di-acetylated? Mono_acetylated->Di_acetylated No Optimize_Stoichiometry Adjust Stoichiometry Di_acetylated->Optimize_Stoichiometry Yes Purification Purification (Recrystallization) Di_acetylated->Purification No Optimize_Stoichiometry->Start Purification->End

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Optimizing Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][2] Modern approaches frequently employ a variety of catalysts to enhance yields and soften reaction conditions, often incorporating green chemistry principles to minimize environmental impact.[1][3]

Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?

A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and duration are also critical factors.[1][4] For example, screening different solvents can significantly affect the outcome; polar solvents like methanol and ethanol have demonstrated high yields in specific catalytic systems.[1][5] Without a catalyst, conversion rates can be low and reaction times significantly longer.[1]

Q3: How do I select the appropriate catalyst for my synthesis?

A3: Catalyst selection is contingent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide array of catalysts can be utilized, including acid catalysts (e.g., p-toluenesulfonic acid, ammonium chloride), Lewis acids (e.g., Erbium(III) triflate), and metal-based catalysts (e.g., cobalt complexes, gold nanoparticles).[1][6] For environmentally friendly approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their ease of recovery.[1][7]

Q4: I'm observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?

A4: Achieving selectivity is a known challenge, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are crucial.[8][9] For instance, employing Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products.[9] To favor the formation of the 2-substituted benzimidazole, a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde is recommended.[8]

Q5: My final product is a dark-colored oil, and purification is proving difficult. What steps can I take?

A5: The dark coloration is often due to oxidation products of o-phenylenediamine.[8] These impurities can sometimes be removed by treating a solution of your crude product with activated carbon. If the product is an oil, column chromatography is the most common purification method.[8] It may be necessary to screen several solvent systems to achieve good separation. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Causes Recommended Solutions
Inactive or Inefficient Catalyst Ensure the catalyst is active and from a reliable source. Optimize catalyst loading; an increase may improve yield, but an excess can lead to side reactions.[8] Consider screening different classes of catalysts (e.g., acid, Lewis acid, metal-based).[1][4]
Incorrect Solvent The choice of solvent significantly impacts reaction rate and yield.[8] Perform a solvent screen with common options like methanol, ethanol, acetonitrile, DMF, and chloroform.[1] Polar solvents like methanol and ethanol have been shown to be effective in many cases.[5]
Suboptimal Temperature Reactions can be temperature-sensitive. Some proceed at room temperature, while others require heating.[4] If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate.[4] Conversely, excessive heat can promote side reactions.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4][8]
Poor Quality Starting Materials Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[8] Consider purifying starting materials before use.[8]
Issue 2: Formation of Multiple Products/Side Products
Possible Causes Recommended Solutions
Formation of 1,2-disubstituted Benzimidazoles A common side product is the 1,2-disubstituted benzimidazole.[8] To favor the 2-substituted product, use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde.[8] The choice of solvent can also influence selectivity; non-polar solvents may favor the 2-substituted product.[8]
N-Alkylation N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[8]
Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[8]
Stable Schiff Base Intermediate The intermediate Schiff base may not fully cyclize to the benzimidazole. Adjusting reaction conditions (e.g., catalyst, temperature) can promote cyclization.
Issue 3: Difficulty in Product Purification
Possible Causes Recommended Solutions
Similar Polarity of Product and Impurities If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.[8] Experiment with different solvent systems for chromatography. Consider recrystallization or acid-base extraction as alternative purification methods.[1]
Product is Difficult to Separate from the Catalyst Use a heterogeneous or recyclable catalyst that can be easily filtered off after the reaction.[1]
Formation of Colored Impurities The use of o-phenylenediamine dihydrochloride can lead to cleaner reactions and reduce colored impurities.[10] Treating the crude product with activated carbon can also help remove color.[8]

Quantitative Data Summary

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole

Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol), stirring at room temperature for 4 hours.

Solvent Yield (%)
Methanol97
Ethanol92
Ethyl acetate75
Tetrahydrofuran72

Data sourced from[5]

Table 2: Effect of Different Catalysts on Benzimidazole Synthesis

Reaction Conditions: o-phenylenediamine, benzaldehyde, solvent, and temperature varied depending on the catalyst.

Catalyst Solvent Temperature Time Yield (%)
NH₂-MIL-125(Ti) MOFMethanol60°C2h91
MgO@DFNS (10 wt%)EthanolRoom Temp4h95
Er(OTf)₃ (10 mol%)No Solvent80°C2 min91 (1,2-disubstituted)
Au/TiO₂Methanol50°C18h92
Ammonium Chloride (4 mmol)ChloroformRoom Temp4h-

Data compiled from[1][7][9][11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzimidazole using Cobalt(II) Acetylacetone Catalyst

Materials:

  • o-phenylenediamine (1.05 mmol)

  • Benzaldehyde (1 mmol)

  • Cobalt (II) acetylacetone (0.05 mmol)

  • Methanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine, benzaldehyde, and the cobalt (II) acetylacetone catalyst in methanol.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by standard workup procedures.[5]

Protocol 2: Synthesis of 2-Substituted Benzimidazole using MgO@DFNS Heterogeneous Catalyst

Materials:

  • o-phenylenediamine (1 mmol)

  • Substituted aldehyde (1.2 mmol)

  • 10 wt% MgO@DFNS catalyst

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine, the substituted aldehyde, and the 10 wt% MgO@DFNS catalyst in ethanol.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1][7]

Protocol 3: Synthesis of 2-Substituted Benzimidazole using Ammonium Chloride

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium Chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 ml)

Procedure:

  • To a stirred solution of o-phenylenediamine in chloroform, add ammonium chloride.

  • Add benzaldehyde to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Catalyst Check Catalyst Activity & Loading Start->Catalyst Possible Cause Solvent Screen Different Solvents Start->Solvent Possible Cause TempTime Optimize Temperature & Reaction Time Start->TempTime Possible Cause Purity Verify Starting Material Purity Start->Purity Possible Cause Result Improved Yield Catalyst->Result Solution Solvent->Result Solution TempTime->Result Solution Purity->Result Solution

Caption: Troubleshooting workflow for low product yield.

Troubleshooting_Side_Products Start Formation of Multiple Products Stoichiometry Adjust Reactant Stoichiometry (1:1) Start->Stoichiometry Cause: 1,2-disubstitution Solvent Optimize Solvent (e.g., non-polar) Start->Solvent Cause: 1,2-disubstitution Inert Use Inert Atmosphere Start->Inert Cause: Oxidation Catalyst Select Catalyst for Higher Selectivity Start->Catalyst Cause: Low Selectivity Result Improved Selectivity Stoichiometry->Result Solution Solvent->Result Solution Inert->Result Solution Catalyst->Result Solution

Caption: Troubleshooting workflow for side product formation.

General_Workflow Reactants Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid Reagents Prepare Reagents & Solvents Reactants->Reagents Reaction Combine Reactants + Catalyst in Solvent Set Reaction Conditions (Temp, Time, Atmosphere) Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Quench Reaction & Extract Product Monitor->Workup Purify Purify Crude Product (Recrystallization/Chromatography) Workup->Purify Analyze Analyze Final Product (NMR, MS, m.p.) Purify->Analyze

Caption: General experimental workflow for benzimidazole synthesis.

References

Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-1H-benzimidazole-5-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Question 1: My final product has a low yield after purification. What are the common causes and how can I improve it?

Potential Causes:

  • Incomplete Reactions: The initial synthesis reaction may not have gone to completion, leaving a significant amount of starting materials.

  • Product Loss During Work-up: The target compound can be lost during extraction, filtration, and recrystallization steps due to its partial solubility in the wash solvents or mother liquor.

  • Side Product Formation: The formation of byproducts reduces the overall yield of the desired product.

  • Degradation of Intermediates: Some intermediates in the synthesis of benzimidazoles can be unstable, leading to lower yields.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Ensure the reaction is carried out for a sufficient duration and at the optimal temperature to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Careful Solvent Selection for Washing: When washing the crude product, use a solvent in which the desired compound has minimal solubility to prevent product loss.

  • Minimize Transfer Steps: Each transfer of the product from one container to another can result in material loss. Streamline your purification process where possible.

  • Recover Product from Mother Liquor: If a significant amount of product remains in the recrystallization filtrate (mother liquor), it can often be recovered by concentrating the solution and performing a second crystallization.

Question 2: I am observing persistent impurities in my final product, as indicated by NMR or HPLC. How can I remove them?

Potential Causes:

  • Co-precipitation: Impurities with similar solubility profiles to the target compound can co-precipitate during recrystallization.

  • Inadequate Chromatographic Separation: The chosen solvent system for column chromatography may not be effective in separating the impurities from the product.

  • Unreacted Starting Materials: The most common impurities are often the unreacted starting materials, such as 3,4-diaminobenzoic acid and acetic acid.[1]

Troubleshooting Strategies:

  • Recrystallization with a Different Solvent System: If one solvent system is ineffective, try a different one. A mixture of solvents, such as ethanol/water, can sometimes provide better selectivity for crystallization.

  • Optimize Column Chromatography: Adjust the polarity of the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.[2] For benzimidazole derivatives, a common eluent system is a gradient of ethyl acetate in hexane.[2]

  • Acid-Base Extraction: Since the target compound has a carboxylic acid group, an acid-base extraction can be used to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The target compound will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

The common impurities typically arise from the starting materials and the reaction process itself. The synthesis generally involves the condensation of 3,4-diaminobenzoic acid with acetic acid.

Common Impurities and Their Removal

ImpurityLikely SourceRecommended Removal Method
3,4-diaminobenzoic acidUnreacted starting materialColumn chromatography or recrystallization.
Acetic acidExcess reagentEvaporation under reduced pressure or washing with a non-polar organic solvent.
Mono-acetylated intermediateIncomplete cyclizationColumn chromatography.
Polymeric byproductsSide reactions at high temperaturesFiltration (if insoluble) or column chromatography.

Q2: What is the best solvent for the recrystallization of this compound?

Finding the ideal recrystallization solvent often requires some experimentation. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzimidazole derivatives, common and effective recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.[3]

Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterLowLow
MethanolSparingly SolubleSoluble
EthanolSparingly SolubleSoluble
AcetoneSparingly SolubleModerately Soluble
Ethyl AcetateLowSparingly Soluble
DichloromethaneVery LowLow
HexaneInsolubleInsoluble
Dimethyl Sulfoxide (DMSO)SolubleSoluble
Dimethylformamide (DMF)SolubleSoluble

This data is qualitative and based on general solubility trends for similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of the eluent or a more polar solvent like methanol, then adsorb it onto a small amount of silica gel and dry it).

  • Load the Sample: Carefully add the prepared sample to the top of the silica gel column.

  • Elute the Column: Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., move to 4:1, then 1:1 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluent in small fractions using collection tubes.

  • Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Purity of Final Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Co-precipitation of Impurities Problem->Cause2 Cause3 Ineffective Purification Method Problem->Cause3 Solution1a Increase reaction time/temperature Cause1->Solution1a Solution1b Monitor reaction with TLC Cause1->Solution1b Solution2a Change recrystallization solvent/ratio Cause2->Solution2a Solution2b Perform a second recrystallization Cause2->Solution2b Solution3a Optimize column chromatography eluent Cause3->Solution3a Solution3b Consider acid-base extraction Cause3->Solution3b

Caption: Troubleshooting workflow for low product purity.

PurificationWorkflow Start Crude Product Dissolve Dissolve in appropriate solvent Start->Dissolve Decision Choose Purification Method Dissolve->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity ColumnChrom Column Chromatography Decision->ColumnChrom Complex mixture Collect Collect Pure Crystals/Fractions Recrystallization->Collect ColumnChrom->Collect Dry Dry the Product Collect->Dry End Pure 2-Methyl-1H-benzimidazole- 5-carboxylic Acid Dry->End

Caption: General experimental workflow for purification.

ImpurityFormation cluster_reactants Starting Materials Reactant1 3,4-Diaminobenzoic Acid Reaction Condensation Reaction (Heat) Reactant1->Reaction Reactant2 Acetic Acid Reactant2->Reaction Product 2-Methyl-1H-benzimidazole- 5-carboxylic Acid Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Incomplete Cyclization Products Reaction->Impurity2

Caption: Formation of common impurities during synthesis.

References

preventing byproduct formation in Phillips condensation of benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzimidazoles via the Phillips condensation and related methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing byproduct formation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of benzimidazoles, providing potential causes and actionable solutions.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
SYN-BYP-001 A significant amount of a high-melting point, poorly soluble byproduct is isolated, which is resistant to cyclization.Formation of N,N'-diacyl-o-phenylenediamine: This occurs when both amino groups of the o-phenylenediamine are acylated by the carboxylic acid or its derivative before cyclization can take place. This is more common with highly reactive acylating agents (e.g., acid anhydrides or acyl chlorides) and under conditions that do not sufficiently favor cyclization.[1]- Modify Stoichiometry: Use a strict 1:1 molar ratio of o-phenylenediamine to the carboxylic acid. An excess of the acylating agent will favor diacylation.- Control Reagent Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.- Optimize Reaction Temperature: Higher temperatures generally favor the intramolecular cyclization over the intermolecular diacylation. For less reactive carboxylic acids, temperatures above 180°C in a sealed tube may be necessary.[2]- Choice of Reagent: If possible, use the carboxylic acid directly rather than more reactive derivatives like acid anhydrides or acyl chlorides. If using an anhydride, prolonging the reflux time can often convert the diacyl byproduct to the desired benzimidazole.[1]
SYN-BYP-002 The final product contains a significant amount of a compound with a higher molecular weight than the target 2-substituted benzimidazole, particularly when using an aldehyde as the starting material.Formation of 1,2-disubstituted benzimidazole: This byproduct arises from the initial formation of the 2-substituted benzimidazole, followed by N-alkylation or N-arylation with another molecule of the aldehyde. This is more prevalent in the Weidenhagen variation of the synthesis.[3]- Adjust Stoichiometry: Use a slight excess of the o-phenylenediamine relative to the aldehyde to favor the formation of the monosubstituted product.- Catalyst Selection: The choice of catalyst can influence selectivity. Some catalysts may promote the initial condensation but not the subsequent N-alkylation.- Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can help to minimize the formation of the disubstituted product.
SYN-YLD-001 The overall yield of the desired benzimidazole is low, even with minimal byproduct formation.Incomplete Cyclization: The intermediate N-acyl-o-phenylenediamine may not fully cyclize to the benzimidazole. This can be due to insufficient heating, a non-optimal catalyst, or the presence of water which can hydrolyze the intermediate.- Increase Temperature and/or Reaction Time: Ensure the reaction is heated for a sufficient duration at a temperature that promotes cyclization. Monitoring the reaction by TLC is recommended.- Use a Dehydrating Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent can act as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.- Removal of Water: If the reaction generates water, using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.
SYN-PUR-001 The crude product is highly colored (e.g., dark brown or black), making purification difficult.Oxidation of o-phenylenediamine: o-Phenylenediamine and its derivatives are susceptible to air oxidation, especially at elevated temperatures and under acidic conditions, leading to the formation of colored polymeric impurities.[3]- Use High-Purity Starting Materials: Start with freshly purified o-phenylenediamine. If necessary, it can be purified by recrystallization or by treatment with a reducing agent like sodium dithionite followed by filtration through activated carbon.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Purification of Crude Product: Discolored crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) with the addition of decolorizing carbon. In some cases, treatment with potassium permanganate followed by sodium bisulfite can remove color impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Phillips condensation?

A1: The Phillips condensation reaction proceeds through a two-step mechanism. First, one of the amino groups of the o-phenylenediamine is acylated by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. In the second step, this intermediate undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group, followed by dehydration to form the benzimidazole ring.[4]

Q2: Can I use aldehydes instead of carboxylic acids in the Phillips condensation?

A2: Yes, the condensation of o-phenylenediamines with aldehydes is a well-established method for synthesizing 2-substituted benzimidazoles, often referred to as the Weidenhagen reaction. This reaction typically requires an oxidizing agent to facilitate the final cyclization step. However, it is more prone to the formation of 1,2-disubstituted benzimidazole byproducts.[3][5]

Q3: What are the key differences in byproducts when using a carboxylic acid versus an acid anhydride?

A3: When using a carboxylic acid, the primary potential byproduct is the uncyclized N-acyl intermediate if the reaction does not go to completion. With acid anhydrides, which are more reactive, the formation of the N,N'-diacyl-o-phenylenediamine is a more significant concern. However, with prolonged heating, the diacyl byproduct can often be converted to the desired benzimidazole.[1]

Q4: How can I effectively purify my benzimidazole product from the N,N'-diacyl byproduct?

A4: Due to differences in polarity and solubility, chromatographic methods are often effective. The N,N'-diacyl byproduct is generally less polar than the corresponding benzimidazole. Therefore, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane can be used for separation. Recrystallization can also be effective if a solvent system that selectively dissolves one component can be found.

Q5: Are there "greener" alternatives to the classical Phillips condensation conditions?

A5: Yes, numerous modern methods aim to improve the environmental footprint of benzimidazole synthesis. These include the use of microwave irradiation to reduce reaction times and energy consumption, employing reusable solid acid catalysts, and conducting the reaction in more environmentally benign solvents like water or under solvent-free conditions.[6][7]

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of 2-substituted benzimidazoles and the formation of byproducts. Please note that specific yields are highly dependent on the substrates used.

Parameter Condition Effect on Benzimidazole Yield Effect on Byproduct Formation Reference
Temperature LowMay be insufficient for complete cyclization, leading to lower yields.May favor diacylation if a reactive acylating agent is used.[3][5]
HighGenerally favors cyclization and improves yields.Can lead to degradation of starting materials if excessively high.[2]
Stoichiometry 1:1 (diamine:acid)Optimal for minimizing diacylation.-
Excess Acylating AgentCan significantly increase the formation of N,N'-diacyl byproduct.Increased diacylation.
Catalyst Strong Acid (e.g., PPA)Often leads to high yields by promoting dehydration.Can cause degradation if the temperature is too high.
Lewis Acid (e.g., Er(OTf)₃)Can improve selectivity for mono- vs. di-substitution with aldehydes.Can influence the product distribution with aldehydes.[8]
No CatalystGenerally results in lower yields and longer reaction times.-[8]

Experimental Protocols

Protocol 1: General Procedure for the Phillips Condensation of o-Phenylenediamine with a Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.1 eq).

  • Catalyst Addition: Add a suitable acid catalyst. For example, polyphosphoric acid (PPA) can be used as both the catalyst and solvent. Alternatively, a mineral acid such as 4N HCl can be added to a higher boiling point solvent like ethylene glycol.

  • Heating: Heat the reaction mixture to a temperature that ensures steady reflux (typically 120-180°C). The optimal temperature and reaction time will depend on the reactivity of the starting materials. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the solution by the slow addition of a base (e.g., 10% sodium hydroxide or ammonium hydroxide) until the pH is approximately 7-8. This will precipitate the crude benzimidazole.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • If the product is colored, add a small amount of decolorizing carbon to the hot solution before filtering.

    • If significant amounts of the N,N'-diacyl byproduct are present, purification by column chromatography may be necessary.

Troubleshooting for Protocol 1:
  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Ensure that the catalyst is active and present in a sufficient amount.

  • Presence of Diacyl Byproduct: If the N,N'-diacyl byproduct is the major product, ensure the stoichiometry is correct and consider using a less reactive form of the carboxylic acid. Prolonging the reaction time at a high temperature may help to convert the diacyl intermediate to the desired benzimidazole.

Visualizations

Phillips Condensation and Byproduct Formation Pathways

Phillips_Condensation OPD o-Phenylenediamine Intermediate N-Acyl Intermediate OPD->Intermediate + RCOOH (Acylation) RCOOH Carboxylic Acid Benzimidazole 2-Substituted Benzimidazole (Desired Product) Intermediate->Benzimidazole - H2O (Cyclization) Diacyl N,N'-Diacyl Byproduct Intermediate->Diacyl + RCOOH (Second Acylation)

Caption: Reaction pathways in the Phillips condensation.

Troubleshooting Workflow for Low Benzimidazole Yield

Troubleshooting_Workflow Start Low Yield of Benzimidazole CheckPurity Check Purity of Starting Materials Start->CheckPurity PurifySM Purify o-Phenylenediamine (e.g., recrystallization) CheckPurity->PurifySM Impure CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry Pure PurifySM->CheckStoichiometry AdjustStoichiometry Use 1:1 Ratio of Diamine to Acid CheckStoichiometry->AdjustStoichiometry Incorrect CheckConditions Optimize Reaction Conditions CheckStoichiometry->CheckConditions Correct AdjustStoichiometry->CheckConditions IncreaseTempTime Increase Temperature and/or Reaction Time CheckConditions->IncreaseTempTime UseDehydratingAgent Use Dehydrating Catalyst (e.g., PPA) CheckConditions->UseDehydratingAgent AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) IncreaseTempTime->AnalyzeByproducts UseDehydratingAgent->AnalyzeByproducts DiacylPresent Diacyl Byproduct Present? AnalyzeByproducts->DiacylPresent ProlongHeating Prolong Heating to Promote Cyclization DiacylPresent->ProlongHeating Yes Success Improved Yield DiacylPresent->Success No ProlongHeating->Success

Caption: A logical workflow for troubleshooting low yields.

References

Catalyst Selection for Efficient Benzimidazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalytic synthesis of benzimidazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Low Reaction Yield

A common challenge in benzimidazole synthesis is a lower than expected product yield. Several factors can contribute to this issue. A systematic evaluation of your experimental setup can help identify and resolve the problem.[1]

Potential CauseRecommended Solutions
Suboptimal Catalyst The chosen catalyst may have low activity for the specific substrates. Catalyst loading might be insufficient.[2][3]
- Action: Screen a variety of catalysts, including acid catalysts (e.g., p-TsOH), metal-based catalysts (e.g., copper or iron-based), or heterogeneous catalysts.[2][4] Optimize the catalyst loading by performing a series of reactions with varying amounts of the catalyst.
Poor Quality of Starting Materials Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction. o-Phenylenediamine is particularly susceptible to air oxidation.[1][2]
- Action: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization.[1] Consider using o-phenylenediamine dihydrochloride to reduce colored impurities.[5]
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.[1]
- Action: Carefully verify the stoichiometry. For 2-substituted benzimidazoles, a 1:1 ratio of o-phenylenediamine to aldehyde is typical.[1]
Suboptimal Reaction Conditions Reaction temperature, time, and solvent can significantly impact the yield.[3]
- Action: Optimize the reaction temperature and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[2][3] Perform a solvent screen to identify the most suitable solvent for your catalytic system.[2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_feedback Iterative Optimization Start Low Yield Observed CheckReagents Verify Purity and Stoichiometry of Starting Materials Start->CheckReagents OptimizeCatalyst Optimize Catalyst Type and Loading CheckReagents->OptimizeCatalyst Reagents OK OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature, Time) OptimizeCatalyst->OptimizeConditions Catalyst Optimized MonitorReaction Monitor Reaction Progress (e.g., TLC) OptimizeConditions->MonitorReaction Conditions Set MonitorReaction->OptimizeConditions Incomplete Reaction Purification Review Purification Protocol MonitorReaction->Purification Reaction Complete Purification->MonitorReaction Impure Product Success Improved Yield Purification->Success Purification Effective

Caption: A flowchart for systematically troubleshooting low yields in benzimidazole synthesis.

Issue 2: Formation of Side Products

The formation of unintended products, such as 1,2-disubstituted benzimidazoles, can complicate purification and reduce the yield of the desired product.

Potential CauseRecommended Solutions
Formation of 1,2-disubstituted Benzimidazoles This is a common side product when using aldehydes, where two aldehyde molecules react with one molecule of o-phenylenediamine.[2]
- Action: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine.[2] The choice of solvent can also influence selectivity; for instance, non-polar solvents may favor the 2-substituted product.[2]
Oxidation of Starting Material o-Phenylenediamine can oxidize, leading to colored impurities.[2]
- Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
N-Alkylation The presence of alkylating agents can lead to N-alkylation of the benzimidazole ring.[2]
- Action: Ensure all reagents and solvents are free from potential alkylating agents.

Issue 3: Difficulty in Product Purification

Challenges in isolating the pure benzimidazole product can arise from several factors.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities The desired product and byproducts or unreacted starting materials may have similar polarities, making chromatographic separation difficult.[2]
- Action: Adjust the mobile phase composition in your column chromatography. If separation is still challenging, consider recrystallization as an alternative or additional purification step.
Catalyst Residue Homogeneous catalysts can be difficult to separate from the reaction mixture.
- Action: Opt for a heterogeneous catalyst, which can be easily removed by filtration at the end of the reaction.[3] Many modern catalysts are designed for easy recovery and reuse.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde.[3] Modern approaches frequently employ catalysts to enhance reaction rates and yields under milder conditions.[7]

Q2: How do I select the appropriate catalyst for my benzimidazole synthesis?

Catalyst selection is crucial and depends on your specific substrates, desired reaction conditions (temperature, solvent), and green chemistry considerations.[3]

  • Acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are simple and effective options.[3]

  • Metal-based catalysts , including those based on copper, iron, cobalt, and gold nanoparticles, have shown high efficacy.[4][8]

  • Heterogeneous catalysts , such as engineered MgO@DFNS, are advantageous for their ease of recovery and recyclability.[3][6]

  • Lewis acids like Erbium(III) triflate (Er(OTf)₃) can also be employed.[3]

Q3: How can I improve the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?

Achieving high selectivity is a common challenge, especially with aldehyde substrates. The choice of catalyst and the electronic properties of the aldehyde are critical factors.[3] For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, while a 4:1 ratio of o-phenylenediamine to aldehyde in the absence of a catalyst can favor the 2-substituted product.[9]

Q4: What are some "green" approaches to benzimidazole synthesis?

Green chemistry principles aim to minimize environmental impact. In the context of benzimidazole synthesis, this can involve:

  • Using recyclable heterogeneous catalysts .[6]

  • Employing environmentally benign solvents like water or ethanol.[4][10]

  • Conducting reactions under solvent-free conditions, for example, by grinding the reactants.[11]

  • Utilizing microwave irradiation to reduce reaction times and energy consumption.[5]

Experimental Protocols

General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [3][6]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Experimental Workflow

BenzimidazoleSynthesisWorkflow Start Select Reactants and Catalyst ReactionSetup Combine Reactants, Catalyst, and Solvent Start->ReactionSetup Reaction Stir under Optimized Conditions (Temperature, Time) ReactionSetup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Quench and Catalyst Removal Monitoring->Workup Reaction Complete Purification Purify Crude Product (Chromatography/Recrystallization) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End Pure Benzimidazole Analysis->End

References

Navigating Solvent Effects in o-Phenylenediamine Cyclocondensation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclocondensation of o-phenylenediamines. The following information is designed to assist in optimizing reaction conditions, improving yields, and ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the cyclocondensation of o-phenylenediamine?

The success of the cyclocondensation reaction is highly dependent on several key parameters. These include the reaction temperature, the choice of solvent, and the type and concentration of the catalyst. Additionally, the purity of the starting materials, especially the o-phenylenediamine, is crucial as impurities can lead to undesirable side reactions and diminished yields.[1]

Q2: How does the choice of solvent impact the reaction?

The solvent plays a multifaceted role in the cyclocondensation of o-phenylenediamines. It not only dissolves the reactants but also influences the reaction rate and yield. Polar solvents are often effective in these reactions.[2] For instance, in the synthesis of 2-substituted benzimidazoles, water has been shown to afford high yields in shorter reaction times compared to some organic solvents like dichloromethane.[1] The choice of solvent can significantly affect the solubility of reactants and intermediates, transition state stabilization, and the overall reaction kinetics.

Q3: What are common side products, and how can their formation be minimized?

Common side products in this reaction include polymeric materials, partially reacted intermediates, and products arising from the self-condensation of the carbonyl compound.[1] At elevated temperatures or with extended reaction times, the formation of tar-like substances is often observed.[1] Over-oxidation of the o-phenylenediamine can also introduce colored impurities.[1] To minimize these, it is essential to optimize reaction conditions such as temperature and reaction time, and in some cases, conducting the reaction under an inert atmosphere can prevent oxidation.[1]

Q4: Is it possible to perform this reaction without a solvent?

Yes, solvent-free or "neat" reaction conditions have been successfully utilized for the cyclocondensation of o-phenylenediamine. These conditions are often more environmentally friendly and can sometimes result in higher yields and shorter reaction times. However, precise temperature control is critical under solvent-free conditions to prevent charring and decomposition of the reactants and products.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inappropriate catalyst.- Low reaction temperature.- Impure starting materials.- Insufficient reaction time.- Use a fresh or different catalyst.- Incrementally increase the reaction temperature.- Purify starting materials by recrystallization or chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[1]
Formation of a Dark, Tar-like Substance - Reaction temperature is too high.- Prolonged reaction time.- Oxidation of o-phenylenediamine.- Lower the reaction temperature.- Optimize reaction time by monitoring with TLC.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of multiple side products.- Adjust the stoichiometry of the reactants.- Re-optimize reaction conditions (catalyst, solvent, temperature) to favor the desired product.- Employ column chromatography for purification.[1]
Product is Contaminated with a Colored Impurity - Oxidation of the o-phenylenediamine starting material.- Use freshly purified o-phenylenediamine.- Perform the reaction under an inert atmosphere.[1]

Data Presentation: Solvent Effects on Yield and Reaction Time

The choice of solvent can have a significant impact on the outcome of the cyclocondensation reaction. The following tables summarize quantitative data from various studies.

Table 1: Effect of Solvent on the Synthesis of 2-Substituted Benzimidazoles [1]

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux592
MethanolReflux688
AcetonitrileReflux885
DichloromethaneReflux1275
Water100495

Table 2: Screening of Solvents for the Synthesis of 2-phenyl-1H-benzimidazole under Ultrasonic Irradiation at 70°C

SolventTime (min)Yield (%)
Acetonitrile (ACN)3079
Ethanol (EtOH)3092
Dichloromethane (DCM)3064
Dichloroethane (DCE)3071
Water (H₂O)300

Table 3: Effect of Solvents on the Synthesis of Benzimidazole Derivatives [2]

SolventYield (%)
Methanol97
Ethanol90
Tetrahydrofuran85
Ethyl acetate82

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This procedure details the condensation of o-phenylenediamine with an aldehyde.

Materials:

  • o-phenylenediamine (1 mmol)

  • Aldehyde (1 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and the catalyst (e.g., L-proline, 10 mol%) in ethanol (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-substituted benzimidazole.[1]

Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

Materials:

  • o-phenylenediamine (27g)

  • Formic acid (17.5g)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

Procedure:

  • Dissolve 27g of o-phenylenediamine in a 250ml round-bottomed flask and add 17.5g of formic acid.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • Cool the flask and slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Filter the crude benzimidazole using a Buchner funnel and wash it with ice-cold water.

  • For recrystallization, dissolve the crude product in 400ml of boiling water, add 2g of decolorizing carbon, and digest for 15 minutes.

  • Filter the hot solution rapidly through a preheated Buchner funnel.

  • Cool the filtrate to approximately 10°C to allow the benzimidazole to crystallize.

  • Collect the pure crystals by filtration, wash with 25ml of cold water, and dry at 100°C.

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow Reactants 1. Mix Reactants o-phenylenediamine, aldehyde, catalyst, solvent Reaction 2. Stir Reaction (Monitor by TLC) Reactants->Reaction Workup 3. Solvent Evaporation Reaction->Workup Purification 4. Recrystallization Workup->Purification Product Pure Benzimidazole Product Purification->Product

Caption: General experimental workflow for the synthesis of benzimidazoles.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low Product Yield CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials (recrystallization/chromatography) CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeTemp Increase temperature incrementally CheckConditions->OptimizeTemp No CheckCatalyst Is the catalyst active? CheckConditions->CheckCatalyst Yes OptimizeTemp->CheckCatalyst NewCatalyst Use fresh or different catalyst CheckCatalyst->NewCatalyst No CheckTime Is reaction time sufficient? CheckCatalyst->CheckTime Yes NewCatalyst->CheckTime IncreaseTime Increase reaction time (monitor by TLC) CheckTime->IncreaseTime No Success Improved Yield CheckTime->Success Yes IncreaseTime->Success

Caption: A logical guide to troubleshooting low yields in cyclocondensation reactions.

References

minimizing impurities during the synthesis of benzimidazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Benzimidazole Carboxylic Acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing impurities.

Troubleshooting Guides (Question & Answer)

This section addresses specific issues you may encounter during the synthesis of benzimidazole carboxylic acids.

Issue 1: Low Yield of the Desired Benzimidazole Carboxylic Acid

Question: My reaction is showing a low yield of the target benzimidazole carboxylic acid, and I am isolating a significant amount of a higher molecular weight byproduct that is soluble in acidic and basic aqueous layers. What could this byproduct be, and how can I minimize its formation?

Answer: A common issue in the synthesis of benzimidazole carboxylic acids, particularly when using dicarboxylic acids or their derivatives, is the formation of a diamide impurity . This occurs when both amino groups of the o-phenylenediamine react with the carboxylic acid functionality without subsequent cyclization.

Strategies to Minimize Diamide Formation:

  • Reaction Conditions: The formation of benzimidazoles is generally favored at higher temperatures and in the presence of a protonating agent, which facilitates the cyclization step. In contrast, the formation of diamides can be more prevalent under milder conditions.[1]

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the o-phenylenediamine can sometimes favor the desired cyclization.

  • Catalyst: The use of acid catalysts such as polyphosphoric acid (PPA) can promote the dehydration and cyclization required to form the benzimidazole ring, thereby reducing the formation of the diamide intermediate.[2]

Issue 2: Presence of a Decarboxylated Impurity

Question: I am observing a significant amount of an impurity that has a mass corresponding to the loss of CO2 from my target benzimidazole carboxylic acid. What is causing this, and how can I prevent it?

Answer: Benzimidazole-2-carboxylic acids are known to undergo thermal decarboxylation, especially when heated above their melting point.[3] This results in the formation of the corresponding 2-unsubstituted or 2-alkyl/aryl benzimidazole.

Strategies to Minimize Decarboxylation:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If high temperatures are required for the cyclization, it is important to carefully optimize the reaction time to maximize the yield of the desired product before significant decarboxylation occurs.

  • Purification Method: During purification, avoid techniques that require high heat for extended periods. Recrystallization should be performed with careful selection of solvents to allow for crystallization at lower temperatures.

Issue 3: Incomplete Cyclization and Presence of Intermediates

Question: My reaction mixture contains a significant amount of unreacted starting materials and what appears to be an intermediate amide. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a common problem that can be attributed to several factors, including reaction kinetics and thermodynamics. The initial condensation of the o-phenylenediamine with the carboxylic acid forms an amino amide intermediate, which then needs to cyclize and dehydrate to form the benzimidazole ring.

Strategies to Promote Complete Cyclization:

  • Increase Reaction Time and/or Temperature: Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time.[2] If the reaction has stalled, a moderate increase in temperature may provide the necessary activation energy for the cyclization step. However, be mindful of potential side reactions like decarboxylation at very high temperatures.

  • Choice of Catalyst: A variety of catalysts can be employed to facilitate the cyclization. Acid catalysts are commonly used in the Phillips-Ladenburg synthesis to promote the dehydration step.[4]

  • Solvent Selection: The choice of solvent can influence the reaction rate. Solvents that allow for higher reaction temperatures, such as toluene or DMF, are often used.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazole carboxylic acids?

A1: The most traditional and widely recognized method is the Phillips-Ladenburg reaction . This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or nitrile) under acidic conditions, often at elevated temperatures.[4][5] Another common approach is the Weidenhagen reaction , which uses an aldehyde as a precursor, followed by oxidation to the carboxylic acid.[5] Modern methods often employ various catalysts to improve yields and reaction conditions.

Q2: What is the source of colored impurities in my product?

A2: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material. This can happen during storage or the reaction itself if not performed under an inert atmosphere. Using freshly purified o-phenylenediamine and running the reaction under nitrogen or argon can help minimize the formation of these colored byproducts.

Q3: Can N-oxide impurities form during the synthesis?

A3: Yes, the formation of benzimidazole N-oxides is a potential side reaction, particularly if oxidizing agents are present or if the reaction conditions promote oxidation. The nitrogen atoms in the imidazole ring can be susceptible to oxidation. While direct oxidation of a pre-formed benzimidazole is one route, N-oxide functionalities can also be introduced during the cyclization process under certain conditions.[6]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Substituted Benzimidazoles

CatalystYield (%)Reference
Ammonium Chloride (NH4Cl)72-90[5]
p-Toluenesulfonic acid (p-TSOH)High Yields[7]
Zinc Oxide Nanoparticles (ZnO-NPs)94-98[5]
Polyphosphoric Acid (PPA)51[5]
Fe/SGood Yields[5]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on literature data.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole-5-carboxylic acid

This protocol is a representative example of the Phillips-Ladenburg synthesis.

Materials:

  • 3,4-Diaminobenzoic acid

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Ethanol

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid (1 equivalent) and benzoic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent (a common ratio is 10 times the weight of the limiting reagent).

  • Heat the reaction mixture to 180-200 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • After completion, cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • For purification, recrystallize the crude product from hot ethanol. If the product is colored, you can add a small amount of activated carbon to the hot ethanolic solution and filter it hot before allowing it to cool and crystallize.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Purification of Benzimidazole Carboxylic Acids

Methods:

  • Recrystallization: This is the most common method for purifying solid benzimidazole carboxylic acids. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Ethanol, methanol, or aqueous mixtures are often effective.

  • Acid-Base Extraction: Due to the presence of both a basic benzimidazole ring and an acidic carboxylic acid group, these compounds are amphoteric. This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Wash with a dilute base (e.g., 5% NaHCO3) to remove acidic impurities.

    • The desired product can be selectively extracted into either the acidic or basic aqueous phase and then re-precipitated by adjusting the pH.

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography can be employed. A suitable eluent system, often a gradient of hexane and ethyl acetate with a small amount of acetic or formic acid to improve peak shape, should be determined by TLC analysis.

Visualizations

impurity_formation cluster_main_pathway Main Synthetic Pathway cluster_impurities Impurity Formation Pathways o-Phenylenediamine o-Phenylenediamine Amino_Amide Amino Amide Intermediate o-Phenylenediamine->Amino_Amide Condensation Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Amino_Amide Product Benzimidazole Carboxylic Acid Amino_Amide->Product Cyclization & Dehydration Diamide Diamide Impurity Amino_Amide->Diamide Further Condensation (No Cyclization) Decarboxylated Decarboxylated Impurity Product->Decarboxylated Thermal Decomposition (-CO2) N_Oxide N-Oxide Impurity Product->N_Oxide Oxidation

Caption: Common impurity formation pathways in benzimidazole carboxylic acid synthesis.

troubleshooting_workflow start Low Yield or High Impurity Level check_reaction_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_reaction_conditions check_starting_materials Analyze Starting Materials (Purity, Stoichiometry) check_reaction_conditions->check_starting_materials Optimal optimize_conditions Optimize Conditions (e.g., Increase Temp/Time) check_reaction_conditions->optimize_conditions Suboptimal purify_materials Purify Starting Materials check_starting_materials->purify_materials Impure modify_workup Modify Work-up/ Purification Strategy check_starting_materials->modify_workup Pure optimize_conditions->modify_workup purify_materials->start recrystallization Recrystallization modify_workup->recrystallization Crystalline Solid chromatography Column Chromatography modify_workup->chromatography Oily/Difficult to Crystallize acid_base_extraction Acid-Base Extraction modify_workup->acid_base_extraction Amphoteric Nature end Pure Product recrystallization->end chromatography->end acid_base_extraction->end

Caption: A logical workflow for troubleshooting common issues in synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important benzimidazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation reaction of 3,4-diaminobenzoic acid with acetic acid.[1] Typically, the reaction is carried out by heating the reactants, often in the presence of a dilute mineral acid like hydrochloric acid to catalyze the cyclization.

Q2: What are the critical parameters to consider when scaling up the synthesis from lab to pilot plant scale?

A2: When scaling up, several parameters become critical for a safe, efficient, and reproducible process. These include:

  • Heat Management: The condensation reaction is exothermic, and efficient heat dissipation is crucial to prevent thermal runaways.

  • Reagent Addition Rate: Slow and controlled addition of reagents helps manage the reaction exotherm and can prevent the formation of byproducts.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction temperatures and prevent localized "hot spots" that can lead to degradation.

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and the ease of product isolation. While the reaction can be run neat, high-boiling point solvents can aid in temperature control.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 3,4-diaminobenzoic acid spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the most effective method for purifying the final product on a larger scale?

A4: For larger quantities, recrystallization is often the most practical and efficient purification method.[3] Suitable solvent systems can include ethanol, methanol, or a mixture of ethanol and water.[4] If significant impurities persist, column chromatography over silica gel may be necessary, though it can be less practical for very large scales.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a common issue when scaling up. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution(s)
Incomplete Reaction - Ensure the reaction temperature is sufficiently high (typically refluxing conditions).- Extend the reaction time and monitor by TLC until the starting material is consumed.[2]- Confirm the effectiveness of the acid catalyst if one is being used.
Degradation of Starting Material - Use high-purity 3,4-diaminobenzoic acid. Amines can be susceptible to oxidation.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Sub-optimal Reaction Temperature - For the condensation, ensure the temperature is high enough to drive the reaction to completion. However, excessively high temperatures can lead to decomposition.[3]
Product Loss During Work-up - After the reaction, the product will precipitate upon cooling and neutralization. Ensure the pH is adjusted carefully to the isoelectric point of the carboxylic acid to maximize precipitation.- If extracting the product, use an appropriate solvent and perform multiple extractions to ensure complete recovery.
Issue 2: Product Impurity

The presence of impurities can affect the quality and performance of the final compound.

Potential ImpurityIdentification & Removal
Unreacted 3,4-diaminobenzoic acid - Identification: Can be detected by TLC as a more polar spot compared to the product.- Removal: Recrystallization is often effective.[3] The starting material may have different solubility profiles in the chosen solvent system.
N,N'-diacetylated intermediate - Identification: This is a common byproduct in Phillips-Ladenburg synthesis. It is less polar than the final product.- Removal: Column chromatography can separate this byproduct. Optimizing the reaction conditions, such as the stoichiometry of the reactants and the reaction time, can minimize its formation.[3]
Polymeric byproducts - Identification: Often appear as insoluble, dark-colored materials.- Removal: These are typically removed during the initial filtration of the crude product. Ensuring good temperature control during the reaction can help minimize their formation.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol is a starting point and should be optimized for specific laboratory conditions.

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid (optional, as catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1 equivalent) and glacial acetic acid (5-10 equivalents).

  • Optionally, add a catalytic amount of 4M hydrochloric acid.

  • Heat the mixture to reflux (around 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude solid by recrystallization from ethanol.

Considerations for Scale-Up
ParameterLab Scale (e.g., 1-10 g)Pilot Scale (e.g., 100 g - 1 kg)Key Considerations for Scale-Up
Reactant Ratio Acetic acid in large excessReduce excess of acetic acid to improve process efficiency and reduce waste.Stoichiometry becomes more critical to control costs and minimize downstream processing.
Solvent Often run neat or with minimal solventA high-boiling, inert solvent (e.g., toluene, xylene) may be introduced to aid in heat transfer and azeotropically remove water.Solvent selection impacts safety, cost, and environmental footprint.
Temperature 110-120 °C (reflux)110-140 °C (depending on solvent)Precise temperature control is crucial to prevent byproduct formation and ensure safety. Use jacketed reactors with automated temperature control.
Reaction Time 2-6 hours4-12 hoursReaction times may increase due to mass transfer limitations. Monitor closely by in-process controls (e.g., HPLC).
Work-up Precipitation by neutralizationControlled crystallization by cooling and pH adjustment.Efficient solid-liquid separation (e.g., centrifugation) is necessary.
Purification Recrystallization from ethanolRecrystallization from an optimized solvent system (e.g., ethanol/water).Solvent recovery and reuse should be considered.
Expected Yield 70-85%65-80%Yields may be slightly lower on a larger scale due to handling losses and less ideal mixing.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge 3,4-Diaminobenzoic Acid and Acetic Acid B Heat to Reflux (110-120°C) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Neutralize with NaHCO3 Solution D->E F Filter Crude Product E->F G Recrystallize from Ethanol F->G H Dry Final Product G->H I I H->I 2-Methyl-1H-benzimidazole- 5-carboxylic acid

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_check Initial Checks cluster_troubleshoot Troubleshooting Actions cluster_outcome Outcome start Low Yield or Impure Product check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions Correct? start->check_conditions action_purification Optimize Purification (Recrystallization/Chromatography) start->action_purification Impure Product action_purify_reagents Purify/Source New Reagents check_reagents->action_purify_reagents Impure action_optimize_temp Optimize Temperature check_conditions->action_optimize_temp Incorrect Temp action_optimize_time Adjust Reaction Time check_conditions->action_optimize_time Incorrect Time success Improved Yield/Purity action_purify_reagents->success fail Issue Persists action_purify_reagents->fail action_optimize_temp->success action_optimize_temp->fail action_optimize_time->success action_optimize_time->fail action_purification->success action_purification->fail

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for improving the purity of crude 2-methyl-1H-benzimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily substance. How can I crystallize it?

A1: An oily product, often called "oiling out," can occur if the compound's melting point is below the solvent's boiling point or due to the presence of significant impurities that depress the melting point.

  • Troubleshooting Steps:

    • Solvent Choice: Your recrystallization solvent may be too non-polar or you may be using too little of it. Try a more polar solvent or a solvent mixture.

    • Reduce Temperature: Ensure you are cooling the solution slowly. Try cooling to room temperature first, then transferring to an ice bath or refrigerator.

    • Induce Crystallization: If the solution is supersaturated but not crystallizing, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

    • Acid-Base Purification: This is often the most effective method for carboxylic acids. Dissolve the crude oil in a dilute aqueous base, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the pure acid by adding acid. (See Protocol 2).

Q2: After recrystallization, the purity has not improved significantly. What should I do next?

A2: This indicates that the chosen recrystallization solvent is not effective at separating the target compound from a key impurity, likely because they have similar solubility profiles.

  • Troubleshooting Steps:

    • Change Solvent System: Attempt recrystallization from a different solvent or a multi-solvent system (e.g., ethanol-water, DMF-water).

    • Perform a Second Purification: An acid-base purification cycle can remove non-acidic or basic impurities.[1][2]

    • Column Chromatography: For difficult-to-remove impurities, column chromatography is the most powerful technique.[3][4]

Q3: My compound streaks badly on the silica TLC plate. How can I get clean spots for column chromatography?

A3: Streaking on silica gel is very common for carboxylic acids due to strong interactions with the acidic silica surface.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane). This will protonate the carboxylic acid group on your compound, reducing its interaction with the silica and resulting in sharper, less streaky spots.

    • Use a Different Stationary Phase: In rare cases, you might consider using a different stationary phase like alumina (neutral or basic), though modifying the mobile phase on silica is usually sufficient.

Q4: I have very low recovery after recrystallization. Where did my product go?

A4: Low recovery is typically due to the product having significant solubility in the cold recrystallization solvent or using an excessive amount of solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding it in small portions is key.

    • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

    • Evaporate Excess Solvent: If you added too much solvent, carefully evaporate some of it to re-saturate the solution and then allow it to cool again.

    • Check the Filtrate: Keep the filtrate (the liquid after filtering the crystals) and cool it further or concentrate it to see if a second crop of crystals can be obtained.

Purification Strategies: Data & Comparison

Choosing the right purification strategy depends on the nature of the impurities and the desired final purity.

Table 1: Qualitative Solubility Profile

The solubility of this compound is influenced by its polar carboxylic acid group and the benzimidazole core.[5]

SolventSolubility at Room TempSolubility when HeatedNotes
WaterVery LowLowSoluble in aqueous acid or base.
Methanol / EthanolLowModerateGood candidates for recrystallization.
Ethyl AcetateLowModerateUseful for chromatography.
Hexane / TolueneInsolubleVery LowCan be used as anti-solvents.
Dimethylformamide (DMF)ModerateHighGood dissolving solvent, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)HighHighExcellent dissolving solvent; often used for NMR, less so for purification.[5]
Table 2: Comparison of Purification Methods
MethodPrincipleProsConsBest For
Recrystallization Differential solubility at varied temperatures.Simple, cost-effective, scalable.May not remove impurities with similar solubility. Potential for low recovery.Removing major, less-soluble or more-soluble impurities.
Acid-Base Purification Differential solubility in acidic/basic aqueous solutions.Highly effective for separating acidic compounds from neutral/basic impurities.Only works for acidic/basic compounds. Requires handling of acids/bases.Crude reaction mixtures where starting materials or byproducts are not acidic.
Column Chromatography Differential partitioning between a stationary and mobile phase.[3]Can separate compounds with very similar properties. High purity achievable.More complex, time-consuming, requires more solvent and materials.[4]Final purification step or when recrystallization fails.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization

This protocol uses a single solvent system to purify the crude solid.

Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol) from Table 1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and stirring) while gradually adding more solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization: Recrystallization Workflow

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If impurities present) B->C optional D Cool Slowly to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I G cluster_0 A Crude Product B Dissolve in Aq. Base (e.g., NaOH) A->B C Wash with Organic Solvent (e.g., Ethyl Acetate) B->C D Separate Layers C->D E Aqueous Layer (Contains Product Salt) D->E Keep F Organic Layer (Contains Impurities) D->F Remove H Acidify Aqueous Layer with HCl E->H G Discard F->G I Product Precipitates H->I J Filter, Wash with Water, Dry I->J K Pure Product J->K G rect_node rect_node Start Crude Product Impure? Recryst Try Recrystallization Start->Recryst Purity_Check1 Purity OK? Recryst->Purity_Check1 Troubleshoot Review Troubleshooting Guide for Low Yield, Oiling Out, etc. Recryst->Troubleshoot Issues? AcidBase Try Acid-Base Purification Purity_Check1->AcidBase No End Pure Product Purity_Check1->End Yes Purity_Check2 Purity OK? AcidBase->Purity_Check2 AcidBase->Troubleshoot Issues? Column Perform Column Chromatography Purity_Check2->Column No Purity_Check2->End Yes Purity_Check3 Purity OK? Column->Purity_Check3 Column->Troubleshoot Issues? Purity_Check3->End Yes Purity_Check3->Troubleshoot No

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial properties of various substituted benzimidazoles, supported by experimental data from recent literature. The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with microbial nucleic acids and proteins, contributing to their antimicrobial effects.[5][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[1][7] Generally, 2-substituted benzimidazoles are of particular interest due to their enhanced pharmacological properties.[5]

  • Substitutions at the 2-position: The introduction of various aryl and alkyl groups at this position has been a primary focus of research. For instance, the presence of a p-nitrophenyl ring at the 2-position has been shown to be significant for antibacterial activity.[1] Similarly, styryl phenyl and diethylaminophenol groups at this position have also demonstrated importance for antimicrobial profiles.[1]

  • Substitutions on the Benzene Ring (5- and 6-positions): Electron-withdrawing groups, such as a nitro group (NO2) at the 5- or 6-position, have been found to increase antimicrobial activity.[1][8] Halogen substitutions, like chlorine and fluorine at the 5- and 6-positions, are also reported to be required for antimicrobial effects.[1]

  • Hybrid Molecules: The conjugation of benzimidazoles with other bioactive scaffolds, such as quinolones, triazoles, and azetidinones, has been explored to achieve synergistic or enhanced antimicrobial effects.[1][5][7]

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for various substituted benzimidazoles against a range of bacterial and fungal strains. This data provides a quantitative comparison of their antimicrobial efficacy.

Compound IDDerivative TypeS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)Reference
62a 2-substituted benzimidazole-2-[9]
63a 2-substituted benzimidazole16 (MRSA)--[9]
63c 2-substituted benzimidazole8 (MRSA)--[9]
11d Benzimidazole derivative2168[10]
13b Benzimidazole derivative (hydrochloride)---[10]
8 Triaryl Benzimidazole0.5-4 (MDR Staphylococci)--[11]
13 Triaryl Benzimidazole0.5-4 (MDR Staphylococci)16-32 (MDR)16-32 (MDR)[11]
14 Triaryl Benzimidazole0.5-4 (MDR Staphylococci)--[11]
Compound IDDerivative TypeS. aureus (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)P. aeruginosa (Zone of Inhibition in mm)Reference
64a 2-substituted benzimidazole17-2917-29-[9]
54 Benzimidazole derivative14-3814-3814-38[1]
55 Benzimidazole derivative12-3712-3712-37[1]
18 Benzimidazole derivative14-3114-3114-31[1]
A1-A5 Benzimidazole derivatives5-23--[12]

Mechanism of Action

The primary antimicrobial mechanism of benzimidazole derivatives involves the inhibition of microbial growth by targeting essential cellular processes. One of the key mechanisms is the inhibition of DNA gyrase, a bacterial enzyme crucial for DNA replication and repair.[7] This leads to the disruption of DNA synthesis and ultimately, cell death. Another proposed mechanism is the binding of these compounds to microbial DNA, forming a complex that blocks DNA replication.[3] Some benzimidazoles are also known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4]

antimicrobial_mechanism cluster_drug Substituted Benzimidazole cluster_cell Microbial Cell Benzimidazole Benzimidazole DNA_Gyrase DNA Gyrase Benzimidazole->DNA_Gyrase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Benzimidazole->Ergosterol_Synthesis Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Required for Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Proposed antimicrobial mechanisms of action for substituted benzimidazoles.

Experimental Protocols

The following are generalized protocols for determining the antimicrobial activity of substituted benzimidazoles, based on standard methodologies like the broth microdilution and agar disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][13]

  • Preparation of Stock Solution: Due to the often low aqueous solubility of benzimidazole derivatives, a high-concentration stock solution is typically prepared in 100% DMSO. The final DMSO concentration in the test wells should not exceed 1% to avoid toxicity to the microorganisms.[9]

  • Preparation of Microtiter Plates: 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is added to all wells of a 96-well microtiter plate.[9] A two-fold serial dilution of the benzimidazole stock solution is then performed across the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]

  • Inoculation and Incubation: Each well is inoculated with a defined volume of the microbial suspension (e.g., 100 µL), resulting in a final volume of 200 µL.[9] The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours).[9]

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Benzimidazole Stock Solution (in DMSO) Dilution Perform Serial Dilution of Compound in Plates Stock->Dilution Plates Prepare Microtiter Plates with Broth Plates->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Read Plates for Visible Growth (Turbidity) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for the broth microdilution MIC assay.

Agar Disk Diffusion Method

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation and Plating: A standardized microbial inoculum (0.5 McFarland standard) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the benzimidazole derivative are placed on the agar surface.[9]

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-20 hours.[9]

  • Reading and Interpretation: The diameter of the zone of inhibition (the area of no growth) around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[9]

References

A Comparative Guide to Benzimidazole-Based Anticancer Agents: Profiling 2-methyl-1H-benzimidazole-5-carboxylic Acid Derivatives Against Established Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the benzimidazole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and therapeutic potential.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel anticancer agents. This guide provides an in-depth comparative analysis of derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid against other well-established benzimidazole-based anticancer drugs, including the repurposed anthelmintics mebendazole, albendazole, and fenbendazole, as well as the chemotherapeutic agent bendamustine.

While direct and comprehensive cytotoxic data for the parent compound, this compound, is limited in publicly available literature, extensive research into its derivatives has revealed significant anticancer potential. This guide will delve into the available experimental data for these derivatives, offering a comparative perspective on their efficacy and mechanisms of action.

The Benzimidazole Scaffold: A Cornerstone in Anticancer Drug Discovery

The bicyclic heterocyclic aromatic compound, benzimidazole, consists of a fusion of benzene and imidazole rings.[2] This core structure has proven to be a valuable pharmacophore in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic applications.[3] In oncology, benzimidazole derivatives have demonstrated a diverse range of antitumor activities, attributable to their ability to modulate various cellular pathways crucial for cancer cell proliferation and survival.[2]

Comparative Anticancer Potency: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following tables summarize the in vitro cytotoxic activity of various benzimidazole derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Silver (I) complex of 2-methyl-1H-benzimidazole-5-carbohydrazideA549 (Lung)2[4]
MCF-7 (Breast)2[4]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73[5]
MDA-MB-231 (Breast)20.4[5]

Table 2: In Vitro Cytotoxicity (IC50) of Comparative Benzimidazole Anticancer Agents

CompoundCancer Cell LineIC50 (µM)Reference
Mebendazole H295R (Adrenocortical)0.23
SW-13 (Adrenocortical)0.27
Gastric Cancer Cell Lines0.39 - 1.25
OVCAR3 (Ovarian)0.625[2]
OAW42 (Ovarian)0.312[2]
MDA-MB-231 (Breast)10.6[6]
A549 (Lung)25.3[6]
Albendazole HT-29 (Colorectal)0.12[7]
SW620 (Colorectal)3.8[4]
HCT116 (Colorectal)2.7[4]
HPV-negative HNSCC~0.152[8]
MCF-7 (Breast)44.9 (EC50)[9]
Fenbendazole HeLa (Cervical)0.59[10]
C-33 A (Cervical)0.84[10]
SNU-C5 (Colorectal)0.50[11]
SNU-C5/5-FUR (Colorectal, 5-FU Resistant)4.09[11]
Bendamustine T-cell lymphomaVaries[12]
Multiple MyelomaVaries[12]

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance.

Disruption of Microtubule Dynamics

A primary and well-established mechanism of action for many benzimidazole compounds, including mebendazole, albendazole, and fenbendazole, is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these agents prevent the assembly of microtubules, which are essential components of the cytoskeleton. This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][11]

cluster_0 Benzimidazole Action on Microtubules Benzimidazole Benzimidazole β-tubulin β-tubulin Benzimidazole->β-tubulin Binds to Colchicine Site Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Assembly->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces cluster_1 Bendamustine's DNA Damaging Pathway Bendamustine Bendamustine DNA DNA Bendamustine->DNA Alkylation DNA Damage DNA Damage DNA->DNA Damage Induces BER Pathway BER Pathway DNA Damage->BER Pathway Activates Apoptosis/Mitotic Catastrophe Apoptosis/Mitotic Catastrophe BER Pathway->Apoptosis/Mitotic Catastrophe Leads to cluster_2 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

Novel Benzimidazole Compounds Demonstrate Potent In Vitro Anticancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a promising class of heterocyclic compounds, benzimidazole derivatives, as potent anticancer agents. A comprehensive review of recent studies reveals that novel synthesized benzimidazole compounds exhibit significant cytotoxic effects against a range of human cancer cell lines, often comparable or superior to established chemotherapeutic drugs. This guide provides a comparative analysis of their in vitro anticancer activity, details the experimental protocols used for their validation, and illustrates the key signaling pathways involved.

The benzimidazole scaffold is a versatile pharmacophore that can be modified to target various biological pathways crucial for cancer cell survival and proliferation.[1][2] Researchers have successfully synthesized derivatives that act as inhibitors of tubulin polymerization, various kinases, and topoisomerases, and are capable of inducing apoptosis.[1][2][3]

Comparative Anticancer Activity

The in vitro efficacy of novel benzimidazole derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for various compounds and compared with standard anticancer drugs. The data, summarized in the table below, showcases the potential of these novel agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Benzimidazole-1,2,4-triazole Derivatives
Compound 7hHTB-9 (Bladder)6.27[4]
Compound 7ıHTB-9 (Bladder)6.44[4]
Compound 7aHT-29 (Colorectal)20.37[4]
Compound 7ıHT-29 (Colorectal)22.71[4]
Novel Benzimidazole-oxadiazole Derivatives
Compound 4rPANC-1 (Pancreatic)5.5[5]
Compound 4sPANC-1 (Pancreatic)6.7[5]
Compound 4rA549 (Lung)0.3[5]
Compound 4sA549 (Lung)1.6[5]
Compound 4rMCF-7 (Breast)0.5[5]
Novel Benzimidazole-triazole Hybrids
Compound 5aHepG-2 (Liver)IC50 < 10[6]
Compound 6gHepG-2 (Liver)IC50 < 10[6]
Compound 5aHCT-116 (Colorectal)IC50 < 10[6]
Compound 6gHCT-116 (Colorectal)IC50 < 10[6]
Compound 5aMCF-7 (Breast)IC50 < 10[6]
Compound 6gMCF-7 (Breast)IC50 < 10[6]
Compound 5aHeLa (Cervical)IC50 < 10[6]
Compound 6gHeLa (Cervical)IC50 < 10[6]
Novel Benzimidazole/1,2,3-triazole Hybrids
Compound 6iMCF-7 (Breast)0.028[7]
Compound 10eMCF-7 (Breast)0.024[7]
Standard Anticancer Drugs
CisplatinHTB-9 (Bladder)11.40[4]
CisplatinHT-29 (Colorectal)19.79[4]
GefitinibT47D (Breast)IC50 > Compound 4g/2g[8]
ErlotinibMCF-7 (Breast)0.033[7]
DoxorubicinHepG-2, HCT-116, MCF-7, HeLa-[6]

Experimental Protocols

The validation of the in vitro anticancer activity of these novel benzimidazole compounds relies on standardized and reproducible experimental protocols. The most commonly employed method is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the novel benzimidazole compounds and a standard anticancer drug (positive control) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5][9][10]

Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and intercalation with DNA.[1][2][3] These actions often lead to cell cycle arrest and induction of apoptosis.

Below are diagrams illustrating a general experimental workflow for evaluating in vitro anticancer activity and a simplified representation of a signaling pathway targeted by some benzimidazole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Treatment with Compounds cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle protein_analysis Western Blot (Target Proteins) ic50->protein_analysis

Experimental workflow for anticancer drug discovery.

Many benzimidazole derivatives function by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[11][12] One such pathway is the EGFR signaling cascade.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzimidazole Novel Benzimidazole Compound Benzimidazole->EGFR Inhibition

Simplified EGFR signaling pathway inhibition.

The promising in vitro results for these novel benzimidazole compounds warrant further investigation, including in vivo studies and detailed toxicological profiling, to assess their full therapeutic potential as next-generation anticancer drugs.

References

Comparative Guide to the Structure-Activity Relationship of 2-methyl-1H-benzimidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the 2-methyl-1H-benzimidazole-5-carboxylic acid scaffold represent a versatile class of compounds with a broad spectrum of pharmacological activities. Researchers have explored modifications of this core structure to develop potent agents against various biological targets, including cancer cells, microbes, and parasites. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of new therapeutic agents.

Core Structure and Pharmacological Profile

The benzimidazole ring system is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with various biological macromolecules.[1] The this compound core combines this heterocyclic system with a methyl group at the 2-position and a carboxylic acid at the 5-position, providing multiple points for chemical modification. These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiparasitic, and anti-inflammatory agents.[2][3][4][5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. The key positions for modification that significantly influence activity are the N-1 position of the imidazole ring, the C-2 methyl group, and the C-5 carboxylic acid function.

Modifications at the N-1 Position

Substitution at the N-1 position of the benzimidazole ring has been shown to modulate the biological activity. For instance, the introduction of bulky or electron-withdrawing groups can influence the compound's interaction with its biological target.

Modifications at the C-2 Position

While this guide focuses on 2-methyl derivatives, it is noteworthy that variations at this position have a profound impact on activity. The methyl group itself is often crucial for selectivity towards certain targets.[4] For example, some studies indicate that the presence of a methyl group at the 2-position of the benzimidazole scaffold can increase selectivity toward kinase inhibition in cancer cells.[4]

Modifications of the C-5 Carboxylic Acid Group

The carboxylic acid moiety at the 5-position is a frequent site for modification, often being converted into esters, amides, or hydrazides to alter the compound's physicochemical properties and biological activity.

  • Esterification: Conversion of the carboxylic acid to its methyl ester has, in some cases, led to enhanced anti-proliferative activity against breast cancer cell lines.[6]

  • Amidation and Hydrazide Formation: The synthesis of carbohydrazide derivatives from the carboxylic acid has yielded compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] Similarly, the formation of N-aminomethyl derivatives has produced compounds with significant growth-inhibitory activity against a panel of human cancer cell lines.[8] Metal complexes of this compound hydrazide have also shown promising antitumor activity.[9]

Comparative Biological Activity Data

The following tables summarize the quantitative data for various this compound derivatives, comparing their in vitro activities.

Table 1: Anticancer Activity of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid and Methyl Ester Derivatives [6]

CompoundSubstituent on Phenyl RingCell Line (MDA-MB468) GI₅₀ (µM)Cell Line (MDA-MB231) GI₅₀ (µM)Cell Line (MCF7) GI₅₀ (µM)
1h 3,4-dihydroxy12.8511.859.23
2e 2-hydroxy, 5-fluoro (methyl ester)6.234.090.18
Cisplatin (Reference)>100>10012.45

Table 2: Antitrypanosomal Activity of 2-methyl-1H-benzimidazole-5-carbohydrazide Derivatives [7]

CompoundSubstituentIC₅₀ (µM) against T. cruzi epimastigotes
6 4-hydroxy-3-methoxyphenyl5.0
7 4-hydroxy-3-methoxyphenyl>10
Benznidazole (Reference)7.5
Nifurtimox (Reference)3.6

Table 3: Cytotoxicity of Metal Complexes of this compound Hydrazide [9]

CompoundMetal IonCell Line (A549) IC₅₀ (µM)Cell Line (MCF-7) IC₅₀ (µM)
7 Silver (Ag)22

Experimental Protocols

Synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic Acids (General Procedure)[6]

A mixture of 3,4-diaminobenzoic acid and a substituted benzoic acid in polyphosphoric acid is heated at 180°C for 4-5 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

Human breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The GI₅₀ (concentration required to inhibit cell growth by 50%) is then calculated.

In Vitro Antitrypanosomal Activity Assay[7]

Epimastigotes of Trypanosoma cruzi are cultured in a suitable medium. The parasites are then incubated with different concentrations of the test compounds for 72 hours. The parasite growth is determined by counting the number of parasites using a hemocytometer. The IC₅₀ (concentration required to inhibit parasite growth by 50%) is calculated from dose-response curves.

Mechanism of Action and Signaling Pathways

Some derivatives of benzimidazole-5-carboxylic acid have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[8] The growth-inhibitory pattern of certain derivatives was found to be similar to that of known topoisomerase II inhibitors like etoposide and doxorubicin.[8]

In the context of antiparasitic activity, some 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives have been found to modify the redox homeostasis in T. cruzi.[7] Specifically, they were observed to increase the levels of cysteine and glutathione in the parasites.[7]

Diagrams of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification invitro_cancer In Vitro Anticancer Assays (e.g., MTT) purification->invitro_cancer invitro_antimicrobial In Vitro Antimicrobial Assays (e.g., MIC determination) purification->invitro_antimicrobial invitro_antiparasitic In Vitro Antiparasitic Assays (e.g., IC50 determination) purification->invitro_antiparasitic data_analysis Calculation of IC50/GI50/MIC invitro_cancer->data_analysis invitro_antimicrobial->data_analysis invitro_antiparasitic->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.

topoisomerase_inhibition compound Benzimidazole-5-carboxylic acid derivative topo_II Topoisomerase II compound->topo_II Inhibits dna_replication DNA Replication & Transcription topo_II->dna_replication Required for cell_cycle_arrest Cell Cycle Arrest dna_replication->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action via Topoisomerase II inhibition.

References

Comparative Efficacy of 2-Methyl-1H-Benzimidazole-5-Carboxylic Acid and Albendazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the anthelmintic efficacy between 2-methyl-1H-benzimidazole-5-carboxylic acid and the widely-used drug albendazole is not feasible at this time due to a lack of available scientific literature and experimental data on the former compound's activity against helminths.

Extensive searches of scientific databases have revealed that while this compound is a known chemical compound, its biological activity as an anthelmintic agent has not been reported in peer-reviewed literature. Research on this specific molecule has primarily focused on its synthesis and its role as an intermediate in the preparation of other compounds.

In contrast, albendazole is a well-established, broad-spectrum anthelmintic drug with a large body of research supporting its efficacy and mechanism of action. This guide will provide a comprehensive overview of albendazole's properties and will also discuss the known anthelmintic activities of related benzimidazole derivatives, which may offer insights into the potential, yet unproven, activity of this compound.

Albendazole: A Profile of a Potent Anthelmintic

Albendazole is a member of the benzimidazole class of drugs and is on the World Health Organization's List of Essential Medicines. It is used to treat a variety of parasitic worm infections in humans and animals.

Mechanism of Action

The primary mechanism of action for albendazole and other benzimidazoles is the inhibition of tubulin polymerization.[1] By binding to the β-tubulin subunit of the parasite's microtubules, albendazole disrupts essential cellular functions, including:

  • Cell Division: Interference with the formation of the mitotic spindle.

  • Nutrient Absorption: Impaired uptake of glucose and other vital nutrients.

  • Cellular Transport: Disruption of the movement of organelles and vesicles within the cell.

This ultimately leads to energy depletion, paralysis, and death of the parasite.

Efficacy of Albendazole

The efficacy of albendazole has been demonstrated against a wide range of nematodes, cestodes, and trematodes. The following table summarizes some of the available quantitative data on its anthelmintic activity.

Target HelminthAssay TypeEfficacy Metric (e.g., IC50, Cure Rate)
Haemonchus contortusEgg Hatch AssayIC50: 119 nM
Brugia malayi (adult)Motility AssayIC50: 236.2 µM
Toxocara canis (larvae)Motility Assay80% reduction in relative mobility at 0.18 µM
Hymenolepis nana (adult)In vivo (rodent model)83% worm removal
Pheretima posthumaMotility AssayParalysis time >60 min at 0.2% and 0.5% concentration
HookwormClinical Trial (single 400mg dose)84.3% cure rate, 96.0% egg reduction rate
Ascaris lumbricoidesClinical Trial (single 400mg dose)100% cure rate, 100% egg reduction rate
Trichuris trichiuraClinical Trial (single 400mg dose)67.4% cure rate, 87.0% egg reduction rate

Anthelmintic Activity of Related Benzimidazole Derivatives

While data for this compound is absent, studies on other benzimidazole derivatives provide context for the potential structure-activity relationships within this class of compounds. For instance, some research has explored the anthelmintic properties of 2-methyl-1H-benzimidazole, a structurally related compound lacking the carboxylic acid group at the 5-position. One study demonstrated that 2-methyl-1H-benzimidazole exhibited anthelmintic activity against the earthworm Pheretima posthuma. However, this study did not provide a direct comparison with albendazole.

The presence and nature of substituents on the benzimidazole ring are known to significantly influence the anthelmintic potency. The carboxylic acid group at the 5-position of the target compound could potentially affect its solubility, metabolism, and interaction with the target protein, but without experimental data, its impact on efficacy remains speculative.

Experimental Protocols

To facilitate future research in this area, detailed methodologies for key experiments used to evaluate the anthelmintic efficacy of compounds like albendazole are provided below.

In Vitro Adult Worm Motility Assay

This assay assesses the direct effect of a compound on the viability and motility of adult parasitic worms.

  • Materials: Adult parasitic worms (e.g., Haemonchus contortus, Caenorhabditis elegans), multi-well culture plates, appropriate culture medium (e.g., RPMI-1640), test compound, reference standard (e.g., albendazole), vehicle (e.g., DMSO), incubator, microscope.

  • Procedure:

    • Prepare stock solutions of the test and reference compounds in the vehicle.

    • Dispense the culture medium into the wells of a multi-well plate.

    • Add the test and reference compounds to the wells at various concentrations. A vehicle control is also included.

    • Place one or more adult worms into each well.

    • Incubate the plates at the appropriate temperature (e.g., 37°C) and CO2 levels.

    • At predetermined time points (e.g., 24, 48, 72 hours), observe the motility of the worms under a microscope. Motility is typically scored on a scale, with complete paralysis indicating worm death.

    • Calculate the concentration of the compound that causes paralysis or death in 50% of the worms (IC50).

Egg Hatch Assay

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of parasite eggs.

  • Materials: Freshly collected parasite eggs (e.g., Haemonchus contortus), multi-well plates, agar, test compound, reference standard, vehicle, incubator, microscope.

  • Procedure:

    • Prepare a suspension of parasite eggs in an agar solution.

    • Dispense the egg-agar suspension into the wells of a multi-well plate.

    • Add the test and reference compounds at various concentrations to the wells.

    • Incubate the plates at an appropriate temperature (e.g., 27°C) for a period that allows for hatching in the control group (typically 48 hours).

    • Count the number of hatched larvae and unhatched eggs in each well under a microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_Albendazole Albendazole cluster_ParasiteCell Parasite Cell Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits CellularFunctions Essential Cellular Functions (Cell Division, Nutrient Uptake, etc.) Microtubules->CellularFunctions Disrupts ParalysisDeath Paralysis and Death of Parasite CellularFunctions->ParalysisDeath Leads to

Caption: Mechanism of action of Albendazole.

start Start: Prepare Parasite Eggs/Worms prepare_compounds Prepare Test and Reference Compound Solutions start->prepare_compounds plate_setup Set up Multi-Well Plates with Culture Medium/Agar prepare_compounds->plate_setup add_compounds Add Compounds to Wells plate_setup->add_compounds add_parasites Add Eggs/Worms to Wells add_compounds->add_parasites incubation Incubate at Appropriate Temperature add_parasites->incubation observation Observe Motility (Worms) or Hatching (Eggs) incubation->observation data_analysis Analyze Data and Calculate IC50 observation->data_analysis end End: Determine Efficacy data_analysis->end

Caption: General workflow for in vitro anthelmintic assays.

Conclusion

References

Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Benzimidazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comprehensive comparison of the in vitro and in vivo activities of various benzimidazole derivatives, offering researchers valuable insights into their therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate the translation of promising in vitro findings into successful in vivo applications.

Quantitative Analysis: In Vitro vs. In Vivo Performance

A direct comparison of in vitro cytotoxicity and in vivo antitumor efficacy is crucial for identifying promising drug candidates. The following tables summarize the performance of several key benzimidazole derivatives against common cancer cell lines and in corresponding xenograft models.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives (IC50 µM)

Compound/DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference
Fenbendazole ~5.0~1.0~2.5[1]
Mebendazole 0.3 - 1.00.1 - 0.50.2 - 0.8[1]
Albendazole 0.5 - 2.00.2 - 1.00.4 - 1.5[1]
Compound 5a (Benzimidazole-triazole hybrid) 3.878.34-[2]
Compound 4 (1,3,4-oxadiazole/benzimidazole chalcone) ---[3]
Compound 7n (Benzimidazole derivative) ---[4]
Compound 3 (1-substituted 5-nitro-1H-benzimidazole) More active than doxorubicinMore active than doxorubicinMore active than doxorubicin[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Antitumor Activity of Benzimidazole Derivatives in Xenograft Models

Compound/DerivativeCancer ModelAdministration Route & DosageTumor Growth Inhibition (TGI)Reference
Fenbendazole VariousOralSignificant[1]
Mebendazole GlioblastomaOralSignificant[6]
Albendazole Colorectal CancerOralSignificant[6]
Compound 1 (5,6-dichloro-benzimidazole derivative) Rat Prostate Xenograft-ID50 = 0.15 mg/day[7]
Compound 7 PANC-1, HCT116, PC3-Anti-tumor activity[8]

Key Signaling Pathways Targeted by Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several benzimidazole derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers.[9][10][11][12] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR EGF EGF EGF->EGFR VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Benzimidazole Benzimidazole Derivatives Benzimidazole->VEGFR VEGF VEGF VEGF->VEGFR Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Benzimidazole Benzimidazole Derivatives Benzimidazole->Tubulin Inhibition of Polymerization MTT_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4h, until formazan crystals form) E->F G 7. Solubilize Formazan (e.g., 100 µL DMSO) F->G H 8. Measure Absorbance (e.g., at 570 nm) G->H Xenograft_Workflow A 1. Cell Culture & Implantation (e.g., 1x10^6 cells subcutaneously in immunocompromised mice) B 2. Tumor Growth (Monitor until tumors reach a palpable size, e.g., 100-200 mm³) A->B C 3. Randomization & Treatment (Group animals and administer compound or vehicle control) B->C D 4. Monitoring (Measure tumor volume and body weight regularly, e.g., 2-3 times/week) C->D E 5. Endpoint & Analysis (Euthanize mice, excise and weigh tumors, calculate Tumor Growth Inhibition) D->E

References

Comparative Analysis of Benzimidazole Compounds in Oncology Research: A Cross-Validation of Biological Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs has emerged as a promising and efficient strategy in the development of novel cancer therapies. Among the candidates, benzimidazole compounds, traditionally used as anthelmintic agents, have garnered significant attention for their potent anti-tumor activities. This guide provides a comparative analysis of the biological assay results for three prominent benzimidazole derivatives: Mebendazole, Albendazole, and Fenbendazole. By cross-referencing data from multiple studies and assays, this document aims to offer an objective comparison of their performance and a detailed look at the experimental protocols used to evaluate them.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Mebendazole, Albendazole, and Fenbendazole across a variety of cancer cell lines as determined by different biological assays. These values represent the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell proliferation). It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number and incubation time.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Mebendazole OVCAR3 (Ovarian Cancer)MTT Assay0.625[1]
OAW42 (Ovarian Cancer)MTT Assay0.312[1]
Gastric Cancer Cell LinesCytotoxicity Assay0.39 - 1.25[2]
H295R (Adrenocortical Cancer)Growth Arrest Assay0.23[2]
SW-13 (Adrenocortical Cancer)Growth Arrest Assay0.27[2]
A549, H129, H460 (NSCLC)Proliferation Assay~0.16[2]
HT-29 (Colorectal Cancer)Apoptosis Assay< 1[3]
MES-OV, ES2, A2780, SKOV3MTT Assay0.4 - 1.7[4]
Albendazole HT-29 (Colorectal Cancer)Growth Inhibition Assay0.12[5]
MKN-45 (Gastric Cancer)CCK-8 Assay (48h)Not specified, but potent[6]
SGC-7901 (Gastric Cancer)CCK-8 Assay (48h)Not specified, but potent[6]
MKN-28 (Gastric Cancer)CCK-8 Assay (48h)Less sensitive than others[6]
HPV-negative HNSCCProliferation AssayAverage 0.152[7]
SNU-C5/5-FUR (Colorectal)Viability Assay (3 days)4.23[8]
Fenbendazole HeLa (Cervical Cancer)MTS Assay (48h)0.59[9]
C-33 A (Cervical Cancer)MTS Assay (48h)0.84[9]
HCT 116 (Colorectal Cancer)MTS Assay (48h)3.19[9]
SKOV3-TR (Ovarian Cancer)Proliferation Assay1.01[10]
SNU-C5/5-FUR (Colorectal)Viability Assay (3 days)4.09[8]
EL-4 (Mouse Lymphoma)MTT Assay (3 days)0.05 µg/mL[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]

  • Compound Addition: Add the benzimidazole compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

Tubulin Polymerization Assay

This assay is fundamental to confirming the mechanism of action of benzimidazole derivatives as microtubule-disrupting agents. The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.

  • Assay Setup: Pre-warm a microplate reader to 37°C. In a 96-well plate, add the benzimidazole compound at various concentrations to the wells.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[16]

  • Data Analysis: Plot the absorbance at 340 nm against time. The resulting curves will show the different phases of polymerization. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[16]

Mechanism of Action: Microtubule Disruption

The primary anticancer mechanism of Mebendazole, Albendazole, and Fenbendazole is the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule dynamics leads to mitotic arrest in rapidly dividing cancer cells, ultimately inducing apoptosis.

Benzimidazole Benzimidazole Compound BetaTubulin β-Tubulin Benzimidazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Benzimidazole compounds inhibit microtubule polymerization leading to apoptosis.

References

comparative analysis of different synthetic routes to 2-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

2-methyl-1H-benzimidazole-5-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficiency of its synthesis can significantly impact the timeline and cost of drug discovery and development projects. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering a comprehensive overview of their respective methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable approach for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Phillips-Ladenburg CondensationRoute B: Two-Step from Nitro IntermediateRoute C: Ester Synthesis and Hydrolysis
Starting Materials 3,4-Diaminobenzoic acid, Acetic acid4-Amino-3-nitrobenzoic acidMethyl 3,4-diaminobenzoate, Acetic anhydride
Number of Steps 12 (Reduction and Cyclization)2 (Esterification and Hydrolysis)
Key Reagents 4N HClSnCl₂·2H₂O, HCl, Acetic acidAcetic acid, NaOH
Reaction Temperature Reflux100 °C (reduction), Reflux (cyclization)Reflux
Reaction Time 1 hour1 hour (reduction), 4 hours (cyclization)4 hours (esterification), 1 hour (hydrolysis)
Reported Yield ~68%Not explicitly reported for this specific compoundHigh (Hydrolysis step: 64-93%)
Purification Neutralization and filtrationFiltration and neutralizationFiltration and acidification

Synthetic Route Overviews

A visual representation of the compared synthetic pathways is provided below, illustrating the key transformations and intermediates for each route.

cluster_A Route A: Phillips-Ladenburg Condensation cluster_B Route B: Two-Step from Nitro Intermediate cluster_C Route C: Ester Synthesis and Hydrolysis A_start 3,4-Diaminobenzoic acid A_reagent + Acetic Acid (4N HCl) A_start->A_reagent A_product 2-methyl-1H-benzimidazole- 5-carboxylic acid A_reagent->A_product Reflux, 1h B_start 4-Amino-3-nitrobenzoic acid B_reagent1 + SnCl2·2H2O (HCl) B_start->B_reagent1 B_int 3,4-Diaminobenzoic acid B_reagent2 + Acetic Acid B_int->B_reagent2 B_reagent1->B_int 100°C, 1h B_product 2-methyl-1H-benzimidazole- 5-carboxylic acid B_reagent2->B_product Reflux, 4h C_start Methyl 3,4-diaminobenzoate C_reagent1 + Acetic Anhydride (Acetic Acid) C_start->C_reagent1 C_int Methyl 2-methyl-1H-benzimidazole- 5-carboxylate C_reagent1->C_int Reflux, 4h C_reagent2 + 5% aq. NaOH C_int->C_reagent2 C_product 2-methyl-1H-benzimidazole- 5-carboxylic acid C_reagent2->C_product Reflux, 1h

Caption: Comparative workflow of three synthetic routes to this compound.

Experimental Protocols

Route A: Phillips-Ladenburg Condensation

This classical method offers a direct, one-step synthesis from commercially available starting materials.

Procedure:

  • A mixture of 3,4-diaminobenzoic acid and a molar equivalent of glacial acetic acid is prepared in 4N hydrochloric acid.

  • The reaction mixture is heated to reflux for 1 hour.

  • After cooling, the solution is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

A similar reaction of o-phenylenediamine with acetic acid has been reported to yield 2-methyl-1H-benzimidazole in 68% yield, suggesting a comparable outcome for this route.[1]

Route B: Two-Step Synthesis from a Nitro Intermediate

This route involves the initial reduction of a nitro-substituted precursor followed by cyclization to form the benzimidazole ring.

Step 1: Reduction of 4-Amino-3-nitrobenzoic acid

  • 4-Amino-3-nitrobenzoic acid is dissolved in concentrated hydrochloric acid.

  • A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added dropwise to the stirred solution.

  • The mixture is heated at 100°C for 1 hour.

  • Upon cooling, the resulting precipitate of 3,4-diaminobenzoic acid hydrochloride is collected by filtration and washed with cold water.

Step 2: Cyclization to this compound

  • The 3,4-diaminobenzoic acid hydrochloride from the previous step is mixed with glacial acetic acid.

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the reaction mixture is neutralized with a base to precipitate the final product.

  • The solid is collected by filtration, washed, and dried.

Route C: Ester Synthesis and Hydrolysis

This two-step approach involves the formation of a methyl ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. This route often provides high yields in the hydrolysis step.

Step 1: Synthesis of Methyl 2-methyl-1H-benzimidazole-5-carboxylate

  • Methyl 3,4-diaminobenzoate is dissolved in glacial acetic acid.

  • Acetic anhydride is added to the solution.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.

Step 2: Hydrolysis to this compound

  • The methyl 2-methyl-1H-benzimidazole-5-carboxylate is suspended in a 5% aqueous sodium hydroxide solution.

  • The mixture is heated to reflux for 1 hour.[3]

  • After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.[3]

  • The product is collected by filtration, washed with water, and dried.

The hydrolysis of similar benzimidazole esters has been reported to proceed in high yields, ranging from 64% to 93%.[3] A one-pot synthesis of a related benzimidazole-5-carboxylic acid derivative, which involves an in-situ hydrolysis step, further supports the efficacy of this final conversion.[4]

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand.

  • Route A (Phillips-Ladenburg Condensation) is the most direct method, making it an attractive option for its simplicity and potentially lower cost.

  • Route B (Two-Step from Nitro Intermediate) provides an alternative starting point and may be suitable if 4-amino-3-nitrobenzoic acid is more readily available than 3,4-diaminobenzoic acid.

  • Route C (Ester Synthesis and Hydrolysis) , while involving two distinct steps, often results in high overall yields, particularly due to the efficient hydrolysis of the ester intermediate. This route may be preferable when maximizing the yield is a primary concern.

Researchers are encouraged to consider these factors and the detailed experimental protocols provided to make an informed decision for the efficient synthesis of this important medicinal chemistry building block.

References

Evaluating the Selectivity of 2-methyl-1H-benzimidazole-5-carboxylic Acid Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its structural resemblance to naturally occurring purines. This allows benzimidazole derivatives to interact with a multitude of biological targets, leading to a wide array of pharmacological activities, including significant potential in oncology.[1][2] This guide provides a comparative analysis of the selectivity of derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid for cancer cells over normal cells, supported by experimental data and detailed protocols. While data on the parent compound, this compound, is limited in public literature, numerous studies on its derivatives highlight the promise of this chemical class.

Comparative Analysis of Cytotoxic Selectivity

A critical aspect of anticancer drug development is selective toxicity towards malignant cells while sparing healthy ones. Several derivatives of this compound have been evaluated for this very property. The following table summarizes the in vitro cytotoxicity data (IC50 values) of selected derivatives against various cancer cell lines and, where available, non-cancerous cell lines. A higher selectivity ratio (IC50 in normal cells / IC50 in cancer cells) indicates a more favorable safety profile.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity RatioReference(s)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7 (Breast)0.73 ± 0.0L-cells (Fibroblast)59.6 ± 2.5~81.6[3][4]
MDA-MB-231 (Breast)20.4 ± 0.2L-cells (Fibroblast)59.6 ± 2.5~2.9[3][4]
Silver complex of this compound hydrazide A549 (Lung)2Not ReportedNot ReportedNot Applicable[5]
MCF-7 (Breast)2Not ReportedNot ReportedNot Applicable[5]
Naphthyl fused benzimidazolequinone derivative HeLa (Cervical)<1GM00637 (Normal)Low toxicity>1[6]
DU145 (Prostate)<1GM00637 (Normal)Low toxicity>1[6]
Compound 92j (a 5-chloro substituted 1H-benzimidazole derivative) MCF-7 (Breast)0.0316NIH/3T3 (Fibroblast)No effect>1[7]
Compound 92g (a 1H-benzimidazole derivative) A549 (Lung)0.316NIH/3T3 (Fibroblast)No effect>1[7]

Mechanisms of Action: Targeting Cancer Cell Proliferation

Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting pathways that are dysregulated in cancer.[1][2] A prominent mechanism for some derivatives, such as Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), is the disruption of microtubule dynamics.[3][4] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4]

Another key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7] The structural similarity of benzimidazoles to purines allows them to act as competitive inhibitors at the ATP-binding sites of various kinases.

Below is a diagram illustrating a generalized signaling pathway targeted by some benzimidazole derivatives, leading to the inhibition of cancer cell proliferation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Generalized Kinase Inhibition Pathway

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the anticancer selectivity of benzimidazole derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzimidazole derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

    • Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: The medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the initial evaluation of a novel compound's anticancer selectivity.

Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Screening In vitro Screening Compound Synthesis & Characterization->In vitro Screening Cytotoxicity Assays (e.g., MTT) Selectivity Assessment Selectivity Assessment In vitro Screening->Selectivity Assessment Compare IC50 in Cancer vs. Normal Cells Mechanism of Action Studies Mechanism of Action Studies Selectivity Assessment->Mechanism of Action Studies If Selective In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Promising MOA

Caption: Anticancer Drug Discovery Workflow

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrated selective cytotoxicity against various cancer cell lines. The data presented in this guide highlight the potential of these molecules to target cancer cells while exhibiting lower toxicity towards normal cells, a crucial attribute for any potential therapeutic agent. The diverse mechanisms of action, including microtubule disruption and kinase inhibition, offer multiple avenues for therapeutic intervention. Further research, including in vivo studies and the exploration of structure-activity relationships, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold in the development of novel and selective anticancer drugs.

References

A Comparative Guide to the Spectroscopic Signatures of Benzimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of benzimidazole and its isomers is crucial for structural elucidation, purity assessment, and the development of novel therapeutics. This guide provides a comparative analysis of the key spectroscopic data—NMR, IR, UV-Vis, and Mass Spectrometry—for various benzimidazole isomers, supported by experimental protocols and visual aids.

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals.[1] The isomeric forms of benzimidazole, arising from tautomerism and substituent position on the benzene ring, exhibit distinct spectroscopic properties. Differentiating between these isomers is a common challenge in synthetic and medicinal chemistry. This guide aims to provide a clear, data-driven comparison to aid in this endeavor.

Isomeric Structures and Tautomerism

Benzimidazole primarily exists in two tautomeric forms: 1H-benzimidazole and 2H-benzimidazole. The 1H-tautomer is generally more stable. In solution, a rapid proton exchange between the two nitrogen atoms can lead to averaged signals in NMR spectroscopy, complicating spectral interpretation.[2][3] This phenomenon of tautomerism is a key factor in the spectroscopic behavior of N-unsubstituted benzimidazoles.[2] Furthermore, substitution on the benzene ring gives rise to positional isomers (4-, 5-, 6-, and 7-substituted), each with a unique spectroscopic fingerprint.

benzimidazole_isomers cluster_tautomers Tautomeric Isomers cluster_positional Positional Isomers (Substituted) 1H_Benzimidazole 1H-Benzimidazole 2H_Benzimidazole 2H-Benzimidazole 1H_Benzimidazole->2H_Benzimidazole Proton Transfer Benzimidazole_Core Benzimidazole Core 4_Substituted 4-Substituted Benzimidazole_Core->4_Substituted 5_Substituted 5-Substituted Benzimidazole_Core->5_Substituted 6_Substituted 6-Substituted Benzimidazole_Core->6_Substituted 7_Substituted 7-Substituted Benzimidazole_Core->7_Substituted

Figure 1: Structural relationship between tautomeric and positional isomers of benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between benzimidazole isomers. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, which is influenced by the position of substituents and tautomeric equilibria.

In cases of rapid proton exchange in solution, the NMR spectra of N-unsubstituted benzimidazoles can be simplified due to signal averaging.[2] For instance, the signals for C4/C7 and C5/C6 may become magnetically equivalent.[2] However, in certain solvents or in the solid state, this tautomerism can be "blocked," allowing for the unambiguous assignment of individual carbon signals.[2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Benzimidazole Isomers

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
1H-BenzimidazoleDMSO-d₆12.3 (br s, 1H, NH), 8.15 (s, 1H, H2), 7.6-7.5 (m, 2H, H4/H7), 7.2-7.1 (m, 2H, H5/H6)141.9 (C2), 138.5 (C3a/C7a), 122.1 (C5/C6), 115.2 (C4/C7)[4]
2-Methyl-1H-benzimidazoleDMSO-d₆12.2 (br s, 1H, NH), 7.45 (m, 2H), 7.10 (m, 2H), 2.5 (s, 3H, CH₃)151.2 (C2), 138.0 (C3a/C7a), 121.5 (C5/C6), 114.5 (C4/C7), 13.9 (CH₃)[1]
5-Chloro-2-phenyl-benzimidazoleDMSO-d₆13.10 (brs, 1H), 8.17 (d, J = 8.0 Hz, 2H), 7.60-7.50 (m, 5H), 7.26-7.21 (m, 1H)153.10, 137.90, 130.31, 130.30, 129.70, 129.65, 129.18, 129.01, 126.20, 126.00, 122.52, 118.00, 112.5[4]
2-Phenyl-1H-benzimidazoleDMSO-d₆12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H)Not explicitly provided in this format[5]

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For benzimidazole isomers, key vibrational bands include N-H, C=N, C=C, and C-H stretching and bending modes. The position and intensity of the N-H stretching band can be particularly informative regarding hydrogen bonding.

Table 2: Key IR Absorption Bands (cm⁻¹) for Benzimidazole Derivatives

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N-H stretch3400-3100Often broad due to hydrogen bonding[6]
C-H stretch (aromatic)3100-3000[6]
C-H stretch (aliphatic)3000-2850Present in substituted benzimidazoles[6]
C=N stretch~1620Imidazole ring vibration[7]
C=C stretch~1600-1450Benzene ring vibrations[7]

The IR spectrum of benzimidazole monomers isolated in an argon matrix shows distinct bands that can be assigned to specific vibrational modes, which can be further analyzed through computational methods.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectra of benzimidazole and its derivatives are typically characterized by π → π* transitions. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the presence of substituents.

For instance, the UV-Vis spectrum of 1H-benzimidazole in acetonitrile shows absorption maxima that are consistent with previously reported values.[9] The introduction of substituents can cause a shift in these absorption bands. Arylazobenzimidazoles, for example, exhibit strong, broad absorption bands in the 360–500 nm region, which are red-shifted compared to azobenzene.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. In electron impact mass spectrometry (EI-MS), the fragmentation of 1- and 2-substituted benzimidazoles often follows similar pathways. The molecular ion peak is frequently the base peak.[11]

Time-of-flight mass spectrometry (ToF-MS) offers high mass accuracy, allowing for the determination of elemental compositions and aiding in the identification of unknown benzimidazole derivatives, such as the emerging class of benzimidazole opioids.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. Below are general methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the benzimidazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[12]

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1-2 seconds.[12]

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Set the spectral width to ~220 ppm and the relaxation delay to 2-5 seconds.[12]

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation : Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute the stock solution to a final concentration appropriate for the instrument (e.g., 1-10 µg/mL).[12]

  • Chromatographic Separation : Inject the sample into a liquid chromatography system equipped with an appropriate column (e.g., C18) to separate the components of the sample.

  • Mass Spectrometric Detection : The eluent from the LC system is introduced into the mass spectrometer. For targeted analysis, set the instrument to monitor for the specific precursor and product ions of the benzimidazole of interest. For untargeted screening, acquire full scan mass spectra.[13]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolution Dissolve Benzimidazole Isomer in Solvent NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Volatile Solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Isomer_Differentiation Isomer Differentiation Structure_Elucidation->Isomer_Differentiation

Figure 2: General experimental workflow for the spectroscopic analysis of benzimidazole isomers.

Conclusion

The spectroscopic analysis of benzimidazole isomers reveals distinct patterns that are essential for their identification and characterization. NMR spectroscopy is particularly powerful for elucidating the specific substitution patterns and understanding tautomeric equilibria. IR and UV-Vis spectroscopy provide complementary information on functional groups and electronic properties, while mass spectrometry confirms molecular weight and fragmentation pathways. By carefully comparing the spectroscopic data and adhering to standardized experimental protocols, researchers can confidently differentiate between various benzimidazole isomers, facilitating advancements in drug discovery and materials science.

References

Validating the Mechanism of Action of Benzimidazole-Based Carboxylic Acids as PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of benzimidazole-based carboxylic acids as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) with alternative PARP inhibitors. Experimental data is presented to support the analysis, along with detailed methodologies for key experiments.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid and related benzimidazole carboxamides have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This makes PARP-1 a highly attractive target for cancer therapy.

This guide will focus on a representative benzimidazole-based PARP-1 inhibitor, 2-phenyl-1H-benzimidazole-4-carboxamide, and compare its mechanism of action and potency with established clinical PARP inhibitors such as Olaparib and Talazoparib.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of the representative benzimidazole compound and its clinical alternatives against PARP-1.

CompoundTargetIC50 (nM)Assay TypeReference
Representative Benzimidazole:
2-phenyl-1H-benzimidazole-4-carboxamidePARP-1~15Enzymatic[1]
Clinical Alternatives:
OlaparibPARP-1~5Enzymatic
TalazoparibPARP-10.57Enzymatic[2]
VeliparibPARP-1~5.2Enzymatic
NU1025 (a benzimidazole derivative)PARP400Enzymatic[3][4]

Mechanism of Action: PARP-1 Inhibition

Benzimidazole-based carboxylic acids and their carboxamide analogs act as competitive inhibitors of PARP-1. They bind to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP-1's enzymatic activity has two major consequences for cancer cells:

  • Inhibition of DNA Repair: By blocking PARP-1, single-strand DNA breaks are not efficiently repaired. During DNA replication, these unresolved single-strand breaks are converted into more lethal double-strand breaks.

  • PARP Trapping: Some PARP inhibitors, including certain benzimidazole derivatives, not only block the catalytic activity of PARP-1 but also "trap" the enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair processes. The potency of PARP trapping varies among different inhibitors, with Talazoparib being a particularly potent PARP trapper.[5]

In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the accumulation of double-strand breaks caused by PARP inhibition cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells while sparing normal cells with functional HRR is the principle of synthetic lethality.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway in DNA repair and a typical experimental workflow for evaluating PARP-1 inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Blocked_PARP1 Inhibited PARP-1 NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair PARP_Inhibitor Benzimidazole Inhibitor PARP_Inhibitor->PARP1 inhibits No_PAR No PAR Synthesis Blocked_PARP1->No_PAR BER_Failure BER Failure No_PAR->BER_Failure DSB Double-Strand Break (DSB) BER_Failure->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers HRR_Deficient HRR Deficient Cancer Cell HRR_Deficient->DSB Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Compound_Synthesis Compound Synthesis (Benzimidazole Derivative) PARP1_Assay PARP-1 Enzymatic Assay Compound_Synthesis->PARP1_Assay IC50_Determination IC50 Determination PARP1_Assay->IC50_Determination Cell_Culture Cancer Cell Culture (e.g., BRCA-mutant) IC50_Determination->Cell_Culture Select potent compounds for MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay GI50_Determination GI50 Determination MTT_Assay->GI50_Determination Mechanism_Validation Mechanism Validation Apoptosis_Assay->Mechanism_Validation

References

Safety Operating Guide

Proper Disposal of 2-methyl-1H-benzimidazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-methyl-1H-benzimidazole-5-carboxylic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The toxicological properties of this compound have not been fully investigated. Therefore, it is crucial to wear personal protective equipment (PPE), including chemical safety glasses, protective gloves, and a lab coat.[1] All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1] In case of accidental contact, rinse the affected eye(s) for at least 15 minutes with running water and wash skin thoroughly with soap and water.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[1] The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[1]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

    • Ensure the container is kept securely closed when not in use and is stored in a cool, dry, and well-ventilated area.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

  • Documentation:

    • Maintain a detailed record of the amount of waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Summary of Key Safety and Disposal Data

ParameterInformationSource
Chemical Name This compound-
Appearance Off-white powder[1]
Known Hazards The toxicological properties have not been fully investigated. May cause respiratory irritation. May be harmful if inhaled, swallowed, or absorbed through the skin.[1]
Incompatible Materials Strong oxidizing agents[1]
Personal Protective Equipment Chemical safety glasses, protective gloves, lab coat[1]
First Aid - Eyes Rinse opened eye for at least 15 minutes under running water.[2]
First Aid - Skin Instantly wash with water and soap and rinse thoroughly.[2]
Disposal Method Dispose of in a manner consistent with federal, state, and local regulations. Contact a licensed professional waste disposal service.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE: Safety Glasses, Gloves, Lab Coat B Handle in a well-ventilated area (e.g., Fume Hood) A->B C Identify and segregate waste containing This compound B->C D Use a dedicated, labeled, and sealed waste container C->D E Store container in a cool, dry, and well-ventilated area D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal company E->F G Provide accurate waste information F->G H Schedule and complete waste pickup G->H I Maintain disposal records H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methyl-1H-Benzimidazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-methyl-1H-benzimidazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard regulations.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent direct contact, inhalation, and ingestion. The toxicological properties of this compound have not been fully investigated, warranting cautious handling.[1]

Protective EquipmentSpecifications and Guidelines
Eye Protection Wear chemical safety glasses or goggles.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] For prolonged or repeated contact, protective gloves are recommended.
Respiratory Protection Use breathing protection in areas with high concentrations of dust.[1] If dusts are generated, a particulate respirator (e.g., N95 or P1) is advised.
Body Protection Wear appropriate protective work clothing.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid the formation of dust.[1]

  • Prevent contact with eyes, skin, and clothing.[1]

  • Avoid inhalation of dust, vapor, mist, or gas.[1]

  • Wash hands and any exposed skin thoroughly after handling.

  • Work in a well-ventilated area.

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

  • The compound is stable under recommended storage temperatures and pressures.[1]

  • Incompatible with strong oxidizing agents.[1]

Disposal Plan

Dispose of this compound and its containers in a manner consistent with federal, state, and local regulations.[1] Do not allow the product to enter drains.[1]

Waste Collection and Disposal:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and a hazardous waste label.

  • Containers: Use compatible, sealable containers for waste collection. Keep containers closed except when adding waste.

  • Rinsing: For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

  • Segregation: Do not mix with incompatible wastes.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle Compound - Avoid Dust Generation C->D E Clean Work Area D->E F Dispose of Waste in Labeled Container E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-benzimidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.